molecular formula C9H7BrO3 B1401329 Methyl 2-bromo-3-formylbenzoate CAS No. 750585-94-5

Methyl 2-bromo-3-formylbenzoate

Cat. No.: B1401329
CAS No.: 750585-94-5
M. Wt: 243.05 g/mol
InChI Key: CNQNIZZOOUMRHI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-formylbenzoate is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQNIZZOOUMRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750585-94-5
Record name Methyl 2-bromo-3-formylbenzoate
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Foundational & Exploratory

"Methyl 2-bromo-3-formylbenzoate" properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-bromo-3-formylbenzoate: A Trifunctional Synthetic Building Block

Abstract

This compound is a strategically important synthetic intermediate, distinguished by its unique trifunctional substitution pattern on an aromatic scaffold. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, structural features, and synthetic utility. We explore plausible manufacturing strategies, delve into the specific reactivity of its formyl, bromo, and ester moieties, and outline protocols for its safe handling. The document highlights the compound's value as a versatile building block for constructing complex molecular architectures, particularly in the context of medicinal chemistry and materials science.

Introduction: The Strategic Value of Polysubstituted Aromatics

In the landscape of modern drug discovery and fine chemical synthesis, polysubstituted aromatic compounds are indispensable building blocks. They provide a rigid, well-defined core upon which complex functionalities can be installed with precise spatial orientation. This compound emerges as a particularly valuable reagent due to the orthogonal reactivity of its three functional groups. The presence of an aldehyde (formyl group), an aryl bromide, and a methyl ester in a specific ortho and meta arrangement allows for a programmed, stepwise elaboration of the molecule. This enables chemists to engage in diverse synthetic transformations, including condensation reactions, cross-coupling, and nucleophilic additions, from a single, versatile starting material. This guide serves as a senior application scientist's perspective on harnessing the full synthetic potential of this key intermediate.

Physicochemical Properties and Structural Elucidation

The utility of a chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a light yellow solid or powder, and its key identifiers and properties are summarized below.[1][2]

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 750585-94-5[1]
Molecular Formula C₉H₇BrO₃[3]
Molecular Weight 243.05 g/mol [2][4]
Monoisotopic Mass 241.95786 Da[3][5]
Appearance Light yellow powder/solid[1][2]
Boiling Point 314.9 ± 27.0 °C (Predicted)[1]
Density 1.566 ± 0.06 g/cm³ (Predicted)[1]
Storage Conditions 2-8°C, under an inert nitrogen atmosphere[1][4][6]
Molecular Structure

The structural arrangement of the three functional groups is critical to the compound's reactivity. The formyl and bromo groups are ortho to each other, while the methyl ester is meta to the formyl group and ortho to the bromo substituent. This specific arrangement influences both the electronic properties of the benzene ring and the steric accessibility of each reaction site.

structure cluster_0 This compound mol mol

Caption: 2D Structure of this compound.

Structural Characterization

Full characterization of this compound is typically achieved using a suite of standard analytical techniques. While specific spectral data is proprietary to suppliers, a scientist would expect to confirm the structure using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons. ¹³C NMR would confirm the presence of the carbonyl carbons (ester and aldehyde) and the substituted aromatic carbons.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the C=O stretches of the aldehyde and ester groups.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the material.[7]

Synthesis and Manufacturing Insights

The synthesis of a trisubstituted benzene ring with this specific substitution pattern requires careful strategic planning to ensure high regioselectivity. A direct, one-pot synthesis is challenging; therefore, a multi-step approach is typically employed. Below is a plausible and logical synthetic workflow based on established organic chemistry principles.

synthesis_workflow start 3-Methylbenzoic Acid intermediate1 Methyl 3-Methylbenzoate start->intermediate1  Esterification  (MeOH, H₂SO₄) intermediate2 Methyl 3-Formylbenzoate intermediate1->intermediate2  Side-chain Oxidation  (e.g., NBS, light) then Hydrolysis product This compound intermediate2->product  Directed Bromination  (Br₂, Lewis Acid) formyl_reactions start This compound product1 Aminomethyl Product start->product1 Reductive Amination (R₂NH, NaBH(OAc)₃) product2 Alkene Product start->product2 Wittig Reaction (Ph₃P=CHR) product3 α,β-Unsaturated Product start->product3 Knoevenagel Condensation (CH₂(CN)₂, base) bromide_reactions start This compound product1 Biaryl Product start->product1 Suzuki Coupling (Ar-B(OH)₂, Pd cat., base) product2 Aryl-Alkyne Product start->product2 Sonogashira Coupling (R-C≡CH, Pd/Cu cat., base) product3 Aryl-Amine Product start->product3 Buchwald-Hartwig Amination (R₂NH, Pd cat., base) application_workflow start This compound step1 Reductive Amination with R¹-NH₂ start->step1 intermediate1 Amino-intermediate step1->intermediate1 step2 Intramolecular Buchwald-Hartwig Cyclization intermediate1->step2 intermediate2 Isoindolinone Core step2->intermediate2 step3 Suzuki Coupling with R²-B(OH)₂ intermediate2->step3 product Final Drug-like Scaffold step3->product

Sources

An In-depth Technical Guide to Methyl 2-bromo-3-formylbenzoate (CAS 750585-94-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 2-bromo-3-formylbenzoate is a polysubstituted aromatic compound featuring a methyl ester, a bromine atom, and a formyl (aldehyde) group on a benzene ring. Its strategic placement of these functional groups makes it a highly valuable intermediate in organic synthesis. The interplay of the electron-withdrawing aldehyde and ester groups, combined with the synthetically versatile bromo substituent, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be used as a guide.

PropertyValueSource
CAS Number 750585-94-5Multiple Sources
Molecular Formula C₉H₇BrO₃[1]
Molecular Weight 243.05 g/mol [1]
Appearance Brown powder[2]
Boiling Point (Predicted) 314.9 ± 27.0 °C[3]
Density (Predicted) 1.566 ± 0.06 g/cm³[3]
Purity Typically ≥95%[4]
Storage Store at 2-8°C under a nitrogen atmosphere[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described in patent WO 2012/140243 A1.[1]

Step 1: Starting Material Preparation (Illustrative)

The synthesis begins with a suitable precursor, which is then subjected to a series of reactions to introduce the required functional groups. While the patent does not detail the synthesis of the initial starting material, a plausible precursor would be a brominated toluene derivative.

Step 2: Oxidation and Esterification

The methyl group of the brominated toluene precursor is oxidized to a carboxylic acid. This is a common transformation in organic synthesis and can be achieved using strong oxidizing agents like potassium permanganate or chromic acid. Following the oxidation, the carboxylic acid is esterified to the methyl ester. This can be accomplished by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

Step 3: Formylation

The final step is the introduction of the formyl group at the 3-position. This can be achieved through various formylation reactions. The patent suggests a process that results in the desired product.[1]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups: the aldehyde, the aryl bromide, and the methyl ester.

Reactions of the Aldehyde Group

The formyl group is a versatile handle for a variety of chemical transformations:

  • Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde to an alkene.

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents.

  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride.

Reactions of the Aryl Bromide

The bromine atom on the aromatic ring is a key site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds:

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or their esters is a powerful method for forming new C-C bonds. This reaction is widely used in the synthesis of complex organic molecules.

  • Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.

  • Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to form aryl alkynes.

Reactions of the Methyl Ester

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The carboxylic acid can then be converted to a variety of other functional groups, such as amides, acid chlorides, or other esters.

Application in Drug Discovery and Development: Synthesis of Niraparib

A significant application of this compound is its use as a key intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.

Synthetic Workflow for Niraparib Intermediate

The synthesis of a key intermediate for Niraparib utilizes this compound as a starting material. The following diagram illustrates the logical flow of this process.

Niraparib_Synthesis A This compound C Reductive Amination A->C Aldehyde B Amine Reagent B->C Amine D Niraparib Intermediate C->D Forms C-N bond

Sources

A Technical Guide to Methyl 2-bromo-3-formylbenzoate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Methyl 2-bromo-3-formylbenzoate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. This trifunctional aromatic compound is a highly valuable synthetic intermediate, offering multiple reactive sites for the construction of complex molecular architectures. We will delve into its core physicochemical properties, outline a representative synthetic strategy with mechanistic considerations, and explore its applications as a versatile building block in the synthesis of pharmacologically relevant scaffolds.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound featuring a methyl ester, a bromine atom, and a formyl (aldehyde) group. The specific arrangement of these functional groups—an ortho-bromo and meta-formyl substituent relative to the ester—provides a unique platform for regioselective chemical transformations, making it a sought-after precursor in multi-step organic synthesis.

Key Identifiers and Properties

ParameterValueSource(s)
Chemical Name This compound[1][2]
CAS Number 750585-94-5[1][2]
Molecular Formula C₉H₇BrO₃[1][3]
Molecular Weight 243.05 g/mol [1][4][5]
Monoisotopic Mass 241.95786 Da[3]
Appearance Light yellow powder[1]
Predicted Boiling Point 314.9 ± 27.0 °C[1]
Predicted Density 1.566 ± 0.06 g/cm³[1]
Storage Conditions 2-8°C, stored under nitrogen[1]
Molecular Structure

The structure of this compound is foundational to its reactivity. The electron-withdrawing nature of the methyl ester and formyl groups deactivates the aromatic ring towards further electrophilic substitution, while the bromine atom provides a handle for cross-coupling reactions.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

A plausible pathway involves the selective bromination and subsequent formylation of a suitable methyl benzoate precursor. The choice of starting material and reaction sequence is critical to control the position of the incoming groups, governed by the directing effects of the substituents already on the ring.

Representative Synthetic Protocol

This protocol is illustrative and should be optimized based on laboratory-specific conditions. It assumes a starting material of methyl 3-methylbenzoate.

Step 1: Ortho-Bromination of Methyl 3-methylbenzoate

  • Rationale: The methyl group is an ortho-, para-director. The ester group is a meta-director. Their combined influence directs the incoming electrophile (bromine) to the positions ortho to the methyl group (positions 2 and 4). Steric hindrance from the adjacent ester group at position 1 favors bromination at the 2-position.

  • Procedure:

    • Dissolve methyl 3-methylbenzoate in a suitable solvent (e.g., acetic acid).

    • Add a source of electrophilic bromine, such as N-Bromosuccinimide (NBS), along with a catalytic amount of a radical initiator or acid catalyst.

    • Heat the reaction mixture under reflux and monitor for completion using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and perform an aqueous workup to remove the solvent and byproducts.

    • Purify the resulting methyl 2-bromo-3-methylbenzoate via column chromatography.

Step 2: Benzylic Oxidation to Formyl Group

  • Rationale: The methyl group at the 3-position can be selectively oxidized to an aldehyde. Stronger oxidizing agents would lead to a carboxylic acid, so controlled oxidation is key.

  • Procedure:

    • Dissolve the purified methyl 2-bromo-3-methylbenzoate in a solvent like carbon tetrachloride or cyclohexane.

    • Add a controlled oxidizing agent, such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) followed by hydrolysis, or selenium dioxide (SeO₂).

    • Heat the mixture and monitor the reaction progress.

    • After the reaction is complete, filter the mixture and remove the solvent under reduced pressure.

    • Purify the final product, this compound, using silica gel column chromatography to yield a light yellow solid.[1]

G Start Methyl 3-methylbenzoate Step1 Ortho-Bromination (e.g., NBS, Acid Catalyst) Start->Step1 Intermediate Methyl 2-bromo-3-methylbenzoate Step1->Intermediate Step2 Benzylic Oxidation (e.g., SeO₂, Heat) Intermediate->Step2 Workup Aqueous Workup & Column Chromatography Step2->Workup Product This compound (Final Product) Workup->Product

Caption: Representative workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value building block. Its utility stems from having three distinct functional groups that can be addressed with high chemoselectivity. This allows for the systematic and controlled elaboration of the molecular scaffold, a crucial strategy in lead optimization.[8][9]

  • The Bromine Atom (Position 2): This is an ideal handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which are critical for modulating target binding and pharmacokinetic properties.

  • The Formyl Group (Position 3): The aldehyde is a versatile functional group that can undergo numerous transformations, including reductive amination to introduce diverse amine side chains, Wittig reactions to form alkenes, and oxidation or reduction to yield carboxylic acids or alcohols, respectively.

  • The Methyl Ester (Position 1): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, a common functional group in many drugs. It can also undergo direct amidation.

This trifunctional nature makes it an excellent starting material for generating libraries of complex compounds for high-throughput screening or for the targeted synthesis of molecules designed to interact with specific biological targets like kinases or dehydrogenases.[10][11]

G Core This compound R1 Suzuki / Heck Coupling Core->R1 at C2-Br R2 Reductive Amination Core->R2 at C3-CHO R3 Ester Hydrolysis & Amidation Core->R3 at C1-Ester P1 Aryl/Heteroaryl Scaffolds R1->P1 P2 Amine-Containing Side Chains R2->P2 P3 Amide Derivatives R3->P3 Final Diverse Bioactive Molecule Library P1->Final P2->Final P3->Final

Caption: Role as a versatile scaffold in medicinal chemistry.

Spectroscopic Data and Characterization

Confirmation of the structure following synthesis is paramount. The expected spectroscopic signatures for this compound would include:

  • ¹H NMR: Distinct signals for the aromatic protons, a singlet for the aldehyde proton (typically ~10 ppm), and a singlet for the methyl ester protons (~3.9 ppm).

  • ¹³C NMR: Resonances for the three carbonyl carbons (ester and aldehyde), the aromatic carbons (including two attached to heteroatoms, Br and O), and the methyl carbon of the ester.

  • IR Spectroscopy: Characteristic stretching frequencies for the C=O bonds of the aldehyde (~1700 cm⁻¹) and the ester (~1720 cm⁻¹), as well as C-Br and aromatic C-H stretches.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (243.05 g/mol ) with a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks in an approximate 1:1 ratio).

Handling, Storage, and Safety

As a fine chemical intermediate, this compound requires careful handling in a laboratory setting.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container at 2-8°C under an inert atmosphere, such as nitrogen, to prevent degradation from moisture or oxidation.[1]

  • Safety: While specific toxicology data is not available, related brominated aromatic compounds are known to be irritants. Assume the compound is irritating to the skin, eyes, and respiratory system.[12] Avoid inhalation of dust and direct contact.

References

  • Methyl 2-Bromo-3-methylbenzoate | C9H9BrO2 | CID 10823279. PubChem. Available at: [Link]

  • This compound (C9H7BrO3). PubChemLite. Available at: [Link]

  • Methyl 3-bromo-2-fluoro-5-formylbenzoate | C9H6BrFO3 | CID 177685945. PubChem. Available at: [Link]

  • methyl 2-bromo-3-methylbenzoate. ChemBK. Available at: [Link]

  • 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure. Available at: [Link]

  • [Application of methyl in drug design]. PubMed. Available at: [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Available at: [Link]

  • Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Applications in drug development. European Pharmaceutical Review. Available at: [Link]

  • Preparation of 2-bromo-3-methylbutanoyl bromide. PrepChem.com. Available at: [Link]

Sources

A Technical Guide to Methyl 2-bromo-3-formylbenzoate: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3-formylbenzoate is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a formyl group, and a methyl ester on a benzene ring, provides a versatile platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of its chemical identity, properties, synthesis, and key applications, with a particular focus on its role as a precursor to bioactive heterocyclic scaffolds.

Part 1: Chemical Identity and Properties

Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The systematic and common names for the topic compound are provided below.

Identifier Name
IUPAC Name This compound
Synonym 2-Bromo-3-formyl-benzoic acid methyl ester
CAS Number 750585-94-5[1]
Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction design, and purification.

Property Value Source
Molecular Formula C₉H₇BrO₃ChemicalBook[1]
Molecular Weight 243.06 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Predicted Boiling Point 314.9 ± 27.0 °C at 760 mmHgSigma-Aldrich
Storage Temperature 4°C, stored under nitrogenSigma-Aldrich

Part 2: Synthesis and Reactivity

Synthetic Approach

While various synthetic routes can be envisioned, a common strategy for the preparation of this compound involves the esterification and subsequent oxidation of a suitable precursor, such as 2-bromo-3-methylbenzoic acid.

A plausible synthetic pathway is outlined below:

Synthesis of this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation 2-bromo-3-methylbenzoic_acid 2-bromo-3-methylbenzoic acid product_1 Methyl 2-bromo-3-methylbenzoate 2-bromo-3-methylbenzoic_acid->product_1 reagents_1 Methanol (CH3OH) Catalytic Acid (e.g., H2SO4) final_product This compound product_1->final_product reagents_2 Oxidizing Agent (e.g., NBS, light/heat)

Caption: Plausible synthetic route to this compound.

The first step involves a standard Fischer esterification of 2-bromo-3-methylbenzoic acid with methanol in the presence of a catalytic amount of strong acid. The resulting methyl ester can then be selectively oxidized at the benzylic position to the corresponding aldehyde. This can be achieved through various methods, including radical bromination followed by hydrolysis, or with specific oxidizing agents that target the methyl group.

Reactivity and Utility in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. The aldehyde is a key electrophilic center for nucleophilic additions and condensation reactions. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methyl ester can undergo hydrolysis, amidation, or reduction.

A particularly valuable application of this building block is in the synthesis of isoindolinones, a privileged scaffold in medicinal chemistry found in numerous bioactive molecules. The reaction proceeds via an initial condensation of the aldehyde with a primary amine to form an imine, followed by an intramolecular cyclization.

Part 3: Experimental Protocol: Synthesis of a Substituted Isoindolinone

This section provides a representative, detailed protocol for the synthesis of a substituted isoindolinone from this compound and a primary amine. This reaction highlights the utility of the title compound in the rapid construction of heterocyclic systems.

Reaction Scheme

Isoindolinone Synthesis start_material This compound product Substituted Isoindolinone start_material->product 1. Condensation 2. Intramolecular Cyclization amine Primary Amine (R-NH2) amine->product

Caption: General scheme for the synthesis of substituted isoindolinones.

Step-by-Step Methodology

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine, 1.1 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Solvent and Reagent Addition: Under an inert atmosphere, add the anhydrous solvent, followed by the primary amine.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the specific amine used but is typically in the range of 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted isoindolinone.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Insight

The formation of the isoindolinone proceeds through a well-established reaction cascade. The initial step is the acid- or base-catalyzed condensation of the aldehyde with the primary amine to form a Schiff base (imine). This is followed by a nucleophilic attack of the nitrogen atom of the imine onto the ester carbonyl carbon, leading to an intramolecular cyclization. The subsequent elimination of methanol drives the reaction to completion, yielding the stable isoindolinone ring system. The bromine atom on the aromatic ring can then be used for further diversification of the scaffold through cross-coupling reactions.

Part 4: Applications in Drug Discovery and Development

The structural motif of this compound is a valuable starting point for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The ability to readily form isoindolinone cores, which are present in a range of biologically active molecules, makes this compound particularly relevant to drug discovery programs.

Furthermore, the bromine atom allows for the introduction of diverse substituents via reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, this building block can be envisioned as a precursor for the synthesis of inhibitors of various enzyme classes, such as kinases, by appending appropriate pharmacophoric groups at the bromine position.

Part 5: Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

Hazard Statement Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important synthetic intermediate that offers multiple avenues for the construction of complex and biologically relevant molecules. Its trifunctional nature allows for a high degree of synthetic flexibility, making it a valuable tool for medicinal chemists and organic synthesis practitioners. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the development of novel therapeutics and functional materials.

References

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of isoindolinones. Available at: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the introduction of novel reagents into a synthesis workflow is a routine yet critical undertaking. Among these, bifunctional aromatic compounds serve as invaluable scaffolds in the construction of complex molecular architectures. Methyl 2-bromo-3-formylbenzoate, with its strategically positioned bromine, aldehyde, and ester functionalities, represents a potent intermediate for pharmaceutical and agrochemical development.[1] However, its utility is intrinsically linked to a comprehensive understanding of its safe handling, storage, and disposal. This guide provides an in-depth technical overview, grounded in established safety protocols and chemical reactivity principles, to ensure the effective and safe utilization of this versatile compound.

Compound Identification and Properties

A foundational aspect of laboratory safety is the accurate identification and characterization of a chemical substance. This section outlines the key physical and chemical properties of this compound.

Identifier Value Source
Chemical Name This compound[1][2]
CAS Number 750585-94-5[1][2][3][4]
Molecular Formula C₉H₇BrO₃[1][2]
Molecular Weight 243.05 g/mol [1][2]
Appearance Solid (form may vary)[5]
Boiling Point 314.9±27.0 °C (Predicted)[1]
Density 1.566±0.06 g/cm³ (Predicted)[1]

Hazard Identification and Risk Assessment

GHS Classification Summary:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2][6]

Due to the presence of the bromo and formyl groups on the benzene ring, this compound is expected to exhibit reactivity characteristic of both aryl bromides and benzaldehydes.[2][7][8] The carbon-bromine bond can participate in cross-coupling reactions, a common application for such compounds.[7] The aldehyde group is susceptible to nucleophilic attack and oxidation.[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls, is paramount when handling this compound.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[9]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[10]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

Protection Type Specification Rationale and Best Practices
Eye Protection Chemical splash goggles with side shields.Protects against splashes and aerosols. For operations with a higher risk of splashing, a face shield worn over goggles is recommended.[11][12]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against dermal contact. Gloves should be inspected for integrity before use and changed immediately if contaminated.[9][11]
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[11]
Respiratory Protection Not typically required with proper fume hood use.If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling
  • Avoid Inhalation, Ingestion, and Dermal Contact: Treat this compound with the respect due to a potentially hazardous substance.[10][11]

  • Grounding: When transferring the solid, take precautions against static discharge.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may initiate vigorous reactions.[4]

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh in Fume Hood prep_hood->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction in Hood handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon After reaction completion cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash

Safe Handling Workflow for this compound.
Storage
  • Container: Store in a tightly closed container.[4]

  • Environment: Keep in a cool, dry, and well-ventilated area.[4][10] Some suppliers recommend storage at 4°C under a nitrogen atmosphere.[13]

  • Segregation: Store away from incompatible materials.[4]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[10]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8]

  • Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician. Do NOT induce vomiting.[10]

Spill Response
  • Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]

  • Large Spills: Evacuate the area and prevent entry. Contact environmental health and safety personnel.[10]

The following diagram illustrates the decision-making process in the event of an emergency.

G cluster_spill Spill Response cluster_exposure Exposure Response cluster_ingestion_path Exposure Response start Emergency Event (Spill or Exposure) is_spill Is it a Spill? start->is_spill is_exposure Is it a Personal Exposure? is_spill->is_exposure No spill_small Small & Contained Spill is_spill->spill_small Yes spill_large Large or Uncontained Spill is_spill->spill_large exposure_skin_eye Skin or Eye Contact is_exposure->exposure_skin_eye Yes exposure_inhalation Inhalation is_exposure->exposure_inhalation No exposure_ingestion Ingestion action_cleanup Use Spill Kit Clean & Dispose spill_small->action_cleanup action_evacuate Evacuate Area Call EHS spill_large->action_evacuate action_flush Flush with Water (15 min) Remove Contaminated Clothing exposure_skin_eye->action_flush action_fresh_air Move to Fresh Air exposure_inhalation->action_fresh_air action_no_vomit Do NOT Induce Vomiting exposure_ingestion->action_no_vomit action_seek_medical Seek Medical Attention action_flush->action_seek_medical action_fresh_air->action_seek_medical action_no_vomit->action_seek_medical

Sources

A Technical Guide to the Storage and Stability of Methyl 2-bromo-3-formylbenzoate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-bromo-3-formylbenzoate is a multifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a synthetic building block, its utility is derived from the orthogonal reactivity of its three functional groups: the formyl (aldehyde), the bromo substituent, and the methyl ester. The precise orchestration of reactions involving this intermediate is critical for the successful synthesis of complex target molecules. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not stored and handled with exacting care.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the factors governing the stability of this compound. Moving beyond simple storage instructions, this document elucidates the underlying chemical principles of its degradation pathways, offers field-proven protocols for handling and solution preparation, and establishes a framework for ensuring the long-term integrity and reproducibility of experimental results involving this key intermediate.

Chemical Profile and Inherent Instabilities

To effectively manage the stability of this compound, one must first appreciate the inherent reactivity conferred by its molecular architecture. The molecule's stability is not uniform; it is dictated almost entirely by its most labile functional group: the aromatic aldehyde.

PropertyDataSource(s)
CAS Number 750585-94-5[1]
Molecular Formula C₉H₇BrO₃[2]
Molecular Weight 243.06 g/mol
Appearance White to light orange solid[3][4]

The primary drivers of instability are:

  • The Aromatic Aldehyde (-CHO): This group is highly susceptible to oxidation. The aldehyde functional group is readily oxidized to a carboxylic acid, a reaction that can be initiated by atmospheric oxygen.[5] This process is often autocatalytic and can be accelerated by light and trace metal impurities.[5] Aldehydes can also undergo self-condensation or polymerization reactions, which are frequently catalyzed by acidic or basic impurities.[5]

  • The Methyl Ester (-COOCH₃): While significantly more stable than the aldehyde, the ester group is susceptible to hydrolysis back to the parent carboxylic acid. This reaction requires the presence of water and is catalyzed by either acid or base.

  • The Bromo Substituent (-Br): The bromine atom is generally stable under typical storage conditions but, as an electron-withdrawing group, it influences the overall electronic properties and reactivity of the aromatic ring.[6]

The principal challenge in maintaining the integrity of this compound is preventing the oxidation of the aldehyde group, as this is the most facile degradation pathway.

Recommended Storage Protocols

The following protocols are designed to mitigate the inherent instabilities of the molecule. The causality behind each recommendation is explained to provide a deeper understanding of the required experimental discipline.

Optimal Long-Term Storage Conditions

For maximal stability and to preserve the purity of the material for long-term use, the following conditions are mandatory.

ParameterRecommendationRationale and Causality
Temperature 2-8°C Refrigeration is critical to reduce the kinetic energy of molecules, thereby slowing the rate of all potential degradation reactions, most notably the oxidation of the aldehyde.[7]
Atmosphere Inert Gas (Argon or Nitrogen) The aldehyde group is highly sensitive to air.[5][8] Storing under an inert atmosphere directly prevents the primary degradation pathway: oxidation to the corresponding carboxylic acid.[9]
Light Amber or Opaque Container Autoxidation reactions in aldehydes can be photochemically initiated.[5][10] Storing in a light-blocking container is a necessary precaution to prevent this activation.
Container Tightly Sealed, Inert Material (e.g., Borosilicate Glass) A hermetic seal is essential to prevent the ingress of atmospheric oxygen and moisture.[8] This protects against both oxidation and potential ester hydrolysis.
Short-Term and In-Use Storage

For samples that are in active use, weighing and dispensing should be performed efficiently to minimize exposure to the ambient environment. It is highly recommended to purge the headspace of the container with an inert gas before resealing, even for short-term storage on the bench.

Stability and Degradation Pathways

Understanding the potential chemical transformations this compound can undergo is key to troubleshooting anomalous experimental results and implementing effective preventative measures.

The diagram below illustrates the primary and secondary degradation pathways originating from the parent compound under suboptimal storage conditions.

G parent This compound (Parent Compound) oxidized Methyl 3-bromo-2-carboxybenzoate (Oxidized Impurity) parent->oxidized Primary Degradation (Oxidation) polymerized Polymer / Trimer (Non-reactive Impurity) parent->polymerized Secondary Degradation (Polymerization) hydrolyzed 2-bromo-3-formylbenzoic Acid (Hydrolysis Impurity) parent->hydrolyzed Potential Degradation (Ester Hydrolysis) trigger_o2 Air (O₂) + Light trigger_o2->oxidized trigger_acid Trace Acid trigger_acid->polymerized trigger_h2o Moisture (H₂O) + Acid/Base trigger_h2o->hydrolyzed

Caption: Key degradation pathways for this compound.

  • Primary Degradation (Oxidation): This is the most common failure mode. Exposure to atmospheric oxygen results in the formation of Methyl 3-bromo-2-carboxybenzoate. This impurity can alter reaction stoichiometries and introduce unforeseen side reactions.

  • Secondary Degradation (Polymerization): In the presence of acidic impurities, the aldehyde can undergo self-condensation to form trimers or other oligomers. These polymeric impurities are often insoluble and can be identified by a change in the physical appearance of the solid material, which may become gummy or thicker.

  • Potential Degradation (Hydrolysis): While less probable under anhydrous conditions, the presence of moisture can lead to the hydrolysis of the methyl ester. This forms 2-bromo-3-formylbenzoic acid, introducing a carboxylic acid functionality that can interfere with subsequent chemical steps.

Handling and Solution Preparation Protocol

Adherence to a strict handling protocol is a self-validating system for ensuring the compound's integrity from the vial to the reaction vessel.

Engineering Controls and Personal Protective Equipment (PPE)

Based on the hazard profile of similar compounds, which includes skin, eye, and respiratory irritation, the following precautions are mandatory.[11][12]

  • Engineering Controls: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation.[8]

  • Personal Protective Equipment: Wear nitrile gloves, safety glasses with side shields, and a laboratory coat.[13]

Step-by-Step Protocol for Preparing Stock Solutions

This protocol is designed to minimize exposure to air and moisture during solution preparation.

  • Equilibration: Before opening, allow the sealed container of this compound to warm to ambient temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid upon opening.

  • Inert Atmosphere: If available, transfer the vial to a glovebox for weighing and solvent addition. If a glovebox is not available, gently flush the vial with a stream of dry nitrogen or argon before and after dispensing the solid.

  • Solvent Selection: Use only anhydrous, high-purity solvents (e.g., HPLC grade Acetonitrile, DMSO, or DMF). Acetonitrile is a common choice for preparing standards for chromatography.[14]

  • Dissolution: Add the desired volume of anhydrous solvent to the weighed solid. Cap the vial tightly and mix by vortexing or sonication until all solid is dissolved.

  • Solution Storage: For optimal stability, stock solutions should be stored at 4°C or, for longer-term storage, aliquoted and stored at -20°C to minimize degradation from repeated freeze-thaw cycles.[14] The use of airtight vials with PTFE-lined caps is recommended. Diluting aldehydes in a primary alcohol can sometimes enhance stability by forming more stable hemi-acetals in solution.

Summary and Key Recommendations

  • Store at 2-8°C: This is the most critical parameter for preventing degradation.

  • Use an Inert Atmosphere: Always store the solid material under nitrogen or argon to prevent oxidation.

  • Protect from Light: Use amber or opaque containers to avoid photochemically initiated degradation.

  • Handle with Care: Always work in a fume hood and wear appropriate PPE.

  • Prevent Moisture Contamination: Equilibrate the container to room temperature before opening and use only anhydrous solvents.

  • Monitor Purity: Periodically check the purity of aged stock material by a suitable analytical method (e.g., HPLC, NMR) to ensure its integrity before use in critical experiments.

By implementing these scientifically grounded storage and handling protocols, researchers can ensure the chemical fidelity of this compound, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
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  • Pell Wall Blog. (2013, February 7).
  • Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde.
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The Strategic Sourcing and Application of Methyl 2-bromo-3-formylbenzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unseen Importance of a Versatile Building Block

In the intricate landscape of pharmaceutical and materials science research, the success of a synthetic campaign often hinges on the judicious selection of starting materials. Methyl 2-bromo-3-formylbenzoate (CAS No. 750585-94-5) is a prime example of a seemingly simple molecule that packs a significant punch in terms of synthetic versatility.[1][2] Its unique trifunctional nature, featuring a bromine atom, an aldehyde, and a methyl ester on a benzene ring, makes it a highly valuable intermediate for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the commercial availability of this compound and explores its strategic application in the synthesis of novel chemical entities.

Physicochemical Properties at a Glance

A thorough understanding of a compound's properties is fundamental to its effective application.

PropertyValue
CAS Number 750585-94-5
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.06 g/mol [2]
Appearance Brown powder or solid[2][3]
Purity Typically ≥95% to 99%[1][2][3][4][5]
Storage Recommended to be stored at 4°C under a nitrogen atmosphere to prevent degradation.[2]

Commercial Availability: A Comparative Analysis of Key Suppliers

The accessibility of high-quality starting materials is a critical logistical consideration in any research and development endeavor. This compound is available from a range of chemical suppliers, each with its own set of specifications and service offerings. The following table provides a comparative overview of prominent suppliers.

SupplierPurityAvailable QuantitiesAdditional Notes
Sigma-Aldrich (Merck) ≥98%Custom inquiryA well-established supplier with extensive quality control.[2]
AK Scientific, Inc. ≥95%100mg, 250mg, 1g, 5gOffers a range of small-scale quantities suitable for initial research.[4]
Aromsyn Co., Ltd. ≥98%Gram to kilogram scaleSpecializes in high-purity aromatic compounds and offers custom synthesis.[1]
Qingdao Beluga Import and Export Co., LTD 99%Gram to metric ton scaleA supplier focused on bulk quantities for industrial applications.[3]
Aaronchem ≥95%50mg, 100mgProvides small quantities for screening and early-stage research.[5]

Strategic Applications in Organic Synthesis

The true value of this compound lies in its ability to serve as a versatile scaffold for the construction of complex heterocyclic systems, which are prevalent in many biologically active molecules. The strategic positioning of the bromo, formyl, and ester groups allows for a variety of selective chemical transformations.

The Gateway to Substituted Isoquinolines

One of the most powerful applications of this compound is in the synthesis of substituted isoquinolines, a core structure in many natural products and pharmaceuticals. The aldehyde group can readily undergo condensation with a primary amine to form an imine, which can then be cyclized onto the aromatic ring. The bromine atom can then be used as a handle for further functionalization, for example, through palladium-catalyzed cross-coupling reactions.

Experimental Protocol: A Generalized Approach to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[6] The bromine atom on this compound makes it an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Causality Behind the Choices
  • Catalyst System: A palladium catalyst, such as Palladium(II) acetate, is essential for the catalytic cycle. A phosphine ligand, like SPhos, is often used to stabilize the palladium complex and facilitate the reaction.

  • Base: A base, typically potassium phosphate or cesium carbonate, is required to activate the boronic acid partner for transmetalation to the palladium center.[6]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. The organic solvent solubilizes the reactants, while water is necessary for the action of the inorganic base.[6][7]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.[6]

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key chemical transformation and the general experimental workflow.

G reactant1 This compound catalyst Pd Catalyst, Base reactant1->catalyst reactant2 Ar-B(OH)2 reactant2->catalyst product Coupled Product catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

G setup Reaction Setup (Reactants, Catalyst, Base) inert Inert Atmosphere (N2 or Ar) setup->inert solvent Solvent Addition (Degassed) inert->solvent reaction Heating & Stirring (TLC/LC-MS Monitoring) solvent->reaction workup Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion: A Key Enabler for Chemical Innovation

This compound stands out as a versatile and commercially accessible building block for the synthesis of complex organic molecules. Its trifunctional nature provides a rich platform for a variety of chemical transformations, most notably in the construction of heterocyclic scaffolds relevant to drug discovery. A thorough understanding of its commercial availability and a well-defined synthetic strategy, such as the Suzuki-Miyaura cross-coupling, are essential for leveraging the full potential of this valuable intermediate. As the quest for novel therapeutics and advanced materials continues, the strategic use of such enabling molecules will undoubtedly play a pivotal role in driving chemical innovation.

References

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"Methyl 2-bromo-3-formylbenzoate" general reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of Methyl 2-bromo-3-formylbenzoate

Abstract

This compound (CAS No. 750585-94-5) is a trifunctional aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring an aldehyde, an aryl bromide, and a methyl ester, offers three distinct and chemoselectively addressable reactive centers. This guide provides an in-depth analysis of the molecule's reactivity profile, offering insights into the strategic manipulation of each functional group. We will explore key transformations including nucleophilic additions and olefinations at the aldehyde, palladium-catalyzed cross-coupling reactions at the carbon-bromine bond, and derivatization of the methyl ester. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Molecular Structure and Reactivity Overview

This compound possesses a unique 1,2,3-substitution pattern on the benzene ring. This arrangement creates a specific electronic and steric environment that dictates the reactivity of each functional group.

  • Aldehyde (Formyl Group): The most electrophilic site, highly susceptible to nucleophilic attack and condensation reactions. Its reactivity is modulated by the electron-withdrawing character of the adjacent ester and bromine.

  • Aryl Bromide: A classic handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The ortho-position relative to two other substituents can introduce steric considerations in catalyst selection.

  • Methyl Ester: The most stable of the three groups, typically requiring more forcing conditions for transformations like hydrolysis or amidation.

The strategic value of this molecule lies in the ability to selectively address one site while preserving the others, allowing for sequential and controlled molecular elaboration.

Caption: Core reactive centers of this compound.

Transformations at the Aldehyde Group

The formyl group is a powerful electrophile, making it the primary target for a host of nucleophilic addition and condensation reactions.[3][4]

Wittig Olefination

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with absolute control over the double bond's position.[5] This is achieved by reacting the aldehyde with a phosphorus ylide (Wittig reagent).[6][7]

Causality: The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct. The choice of ylide is critical: stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, whereas non-stabilized ylides (containing alkyl groups) favor the (Z)-alkene.[8]

Caption: General workflow for the Wittig olefination reaction.

Experimental Protocol: General Wittig Olefination

StepProcedureRationale
1To a solution of the appropriate phosphonium salt (1.1 equiv.) in anhydrous THF under N₂, add a strong base (e.g., n-BuLi, 1.1 equiv.) at -78 °C.In-situ generation of the reactive phosphorus ylide under inert and anhydrous conditions to prevent quenching.[9]
2Stir the resulting colored solution for 1 hour at 0 °C.Ensures complete formation of the ylide.
3Cool the mixture back to -78 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.Slow addition to the cold solution controls the exothermic reaction and minimizes side products.
4Allow the reaction to warm to room temperature and stir for 12-16 hours.Drives the reaction to completion.
5Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.The aqueous workup removes inorganic salts and the triphenylphosphine oxide byproduct is typically removed via chromatography.
Nucleophilic Addition of Cyanide

The addition of a cyanide ion (from HCN or, more safely, from KCN/NaCN with an acid source) to the aldehyde yields a cyanohydrin. This transformation is synthetically valuable as the cyanohydrin can be further hydrolyzed to an α-hydroxy acid or reduced to an α-hydroxy amine.

Mechanism: The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated.[3] The reaction is base-catalyzed, as the cyanide ion (CN⁻) is a much stronger nucleophile than HCN.[3]

Transformations at the Aryl Bromide

The C(sp²)-Br bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[10][11]

Causality: The choice of ligand, base, and solvent is crucial for achieving high yields, especially given the potential for steric hindrance from the ortho substituents. Ligands like SPhos or XPhos are often effective for hindered substrates. The base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Suzuki-Miyaura Coupling

StepProcedureRationale
1To an oven-dried flask, add this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).The excess boronic acid and base drive the reaction equilibrium forward. Anhydrous conditions are important.[10]
2Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and solvent (e.g., Dioxane/H₂O or Toluene).The catalyst loading is optimized to balance reaction rate and cost. The solvent system must be compatible with all reagents.
3Degas the mixture by bubbling N₂ or Argon through it for 15-20 minutes.Removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]
4Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere until TLC or LCMS indicates consumption of the starting material.Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
5Cool to room temperature, filter through celite to remove the catalyst, and perform an aqueous workup followed by purification.Catalyst removal is essential for product purity, especially for pharmaceutical applications.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne.[12][13] This reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base.[14]

Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation to the palladium center. The amine base (e.g., Et₃N, DIPEA) serves to deprotonate the alkyne and neutralize the HBr formed during the reaction.[12] The reaction tolerates a wide range of functional groups, including aldehydes.[13]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[15][16] It requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[17]

Causality: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C-Br bond, followed by coordination of the amine, deprotonation by the base (e.g., NaOt-Bu, Cs₂CO₃) to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[16][18] The choice of a sterically hindered, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions.[18]

Transformations at the Methyl Ester Group

The methyl ester is the least reactive functional group on the scaffold, generally requiring more forcing conditions for its transformation.

Saponification (Hydrolysis)

The most common reaction of the ester is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification) followed by an acidic workup.

Causality: The reaction proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the basic medium to form the carboxylate salt. Acidification in the workup step protonates the carboxylate to yield the final product.

Experimental Protocol: Ester Hydrolysis

StepProcedureRationale
1Dissolve this compound (1.0 equiv.) in a mixture of methanol and water.The co-solvent system ensures the solubility of both the organic substrate and the inorganic base.
2Add an excess of a strong base (e.g., NaOH or LiOH, 2-3 equiv.) and heat the mixture to reflux (e.g., 60-80 °C) for 2-4 hours.Heat and excess base are required to drive the hydrolysis to completion.[19]
3Monitor the reaction by TLC or LCMS. Upon completion, cool the mixture to 0 °C.Cooling prevents decomposition during the subsequent acidification step.
4Carefully acidify the mixture with aqueous HCl (e.g., 1M or 2M) until the pH is ~2-3.Protonation of the carboxylate salt causes the free carboxylic acid to precipitate out of the aqueous solution.
5Collect the solid product by filtration, wash with cold water, and dry under vacuum.Washing with cold water removes residual inorganic salts.

Chemoselectivity Consideration: Under these basic and heated conditions, the aldehyde group can potentially undergo side reactions like the Cannizzaro reaction if it has no α-hydrogens, or aldol-type reactions if enolizable aldehydes are present. For this specific substrate, protecting the aldehyde (e.g., as an acetal) before hydrolysis may be necessary if side reactions are observed.

Conclusion

This compound is a powerful and versatile synthetic intermediate. The distinct reactivity of its three functional groups—the aldehyde, the aryl bromide, and the methyl ester—allows for a highly modular and strategic approach to the synthesis of complex molecules. By carefully selecting reaction conditions, catalysts, and protecting group strategies, chemists can selectively manipulate each site, unlocking a vast chemical space for applications in drug discovery, materials science, and beyond. This guide provides a foundational understanding of its reactivity, enabling scientists to design more efficient and innovative synthetic routes.

References

  • Organic Reactions. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

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The Versatile Cornerstone: A Technical Guide to Methyl 2-bromo-3-formylbenzoate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, molecules bearing multiple, orthogonally reactive functional groups serve as powerful linchpins for convergent and divergent synthetic strategies. Methyl 2-bromo-3-formylbenzoate, a seemingly unassuming aromatic compound, represents a prime example of such a versatile scaffold. Its unique arrangement of a bromine atom, an aldehyde, and a methyl ester on a benzene ring offers a playground for the synthetic chemist, enabling a diverse array of transformations crucial for the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Synthesis and Physicochemical Properties: Crafting the Keystone

The efficient synthesis of this compound is a critical first step in harnessing its synthetic potential. A common and reliable route commences with the commercially available precursor, 2-bromo-3-methylbenzoic acid. The synthesis can be envisioned as a two-step process: esterification of the carboxylic acid followed by oxidation of the methyl group to the corresponding aldehyde.

A. Esterification of 2-bromo-3-methylbenzoic Acid

The conversion of 2-bromo-3-methylbenzoic acid to its methyl ester is typically achieved under standard Fischer esterification conditions. The reaction involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, milder methods employing reagents like N-bromosuccinimide (NBS) as a catalyst in methanol at elevated temperatures have also been reported for the esterification of various benzoic acids.[2]

Table 1: Representative Conditions for the Esterification of Substituted Benzoic Acids

Carboxylic Acid PrecursorAlcoholCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Substituted Benzoic AcidsMethanolN-Bromosuccinimide (NBS)701-20up to 100[2]
3-bromo-4-methylbenzoic acidMethanolOxalyl chloride/DMFAmbient2Not specified[3]
Benzoic acidMethanolModified Montmorillonite K10Reflux5High[4]

B. Oxidation of the Methyl Group

The subsequent oxidation of the methyl group of methyl 2-bromo-3-methylbenzoate to the formyl group presents a greater challenge due to the potential for over-oxidation to the carboxylic acid. A common strategy for the selective oxidation of a methyl group on an aromatic ring to an aldehyde involves radical bromination followed by hydrolysis. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can selectively brominate the benzylic position to a dibromomethyl group. Subsequent hydrolysis, often under acidic conditions, furnishes the desired aldehyde.[5]

Experimental Protocol: Synthesis of this compound (Illustrative)

Step 1: Synthesis of Methyl 2-bromo-3-methylbenzoate

A solution of 2-bromo-3-methylbenzoic acid (1.0 eq) in methanol (10 vol) is treated with a catalytic amount of concentrated sulfuric acid (0.1 eq). The mixture is heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 2-bromo-3-methylbenzoate, which can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of this compound

To a solution of methyl 2-bromo-3-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) are added. The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is washed with water and a saturated solution of sodium thiosulfate. The organic layer is dried and concentrated to yield the crude dibromomethyl intermediate. This intermediate is then subjected to hydrolysis with aqueous acid to furnish this compound. Purification is typically achieved by column chromatography on silica gel.

II. The Trifecta of Reactivity: A Building Block Primed for Elaboration

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively or in tandem to construct complex molecular frameworks.

Reactivity_of_Methyl_2-bromo-3-formylbenzoate MBFB This compound Bromo Bromo Group (C-Br) MBFB->Bromo Formyl Formyl Group (C=O) MBFB->Formyl Ester Methyl Ester (CO2Me) MBFB->Ester Suzuki Suzuki-Miyaura Cross-Coupling Bromo->Suzuki Pd-catalyzed C-C bond formation Wittig Wittig Reaction Formyl->Wittig Alkene synthesis Knoevenagel Knoevenagel Condensation Formyl->Knoevenagel α,β-Unsaturated system synthesis Reductive_Amination Reductive Amination Formyl->Reductive_Amination Amine synthesis Hydrolysis Hydrolysis/ Amidation Ester->Hydrolysis Carboxylic acid or amide formation

Figure 1: Reactivity map of this compound.

A. The Bromo Group: A Handle for Cross-Coupling

The aryl bromide functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6][7][8] This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. The ortho-position of the bromine atom to the ester group can influence the reactivity through steric and electronic effects, which necessitates careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base.

B. The Formyl Group: A Gateway to Diverse Functionalities

The aldehyde group is a versatile functional handle that can undergo a plethora of transformations:

  • Wittig Reaction: The reaction of the aldehyde with a phosphorus ylide provides a reliable method for the synthesis of alkenes with control over the double bond geometry.[9][10][11][12][13]

  • Knoevenagel Condensation: Condensation with active methylene compounds, catalyzed by a weak base, leads to the formation of α,β-unsaturated systems, which are themselves valuable synthetic intermediates.[14]

  • Reductive Amination: The aldehyde can be converted into an amine through reaction with an amine to form an imine, which is subsequently reduced.

  • Pictet-Spengler Reaction: Following conversion of the formyl group to a suitable electrophile, it can participate in Pictet-Spengler reactions for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[15][16][17][18][19][20]

C. The Methyl Ester: A Modifiable Carboxyl Surrogate

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters. This adds another layer of synthetic versatility to the building block.

III. Strategic Applications in the Synthesis of Complex Molecules

The true power of this compound lies in its application to the synthesis of complex and biologically relevant molecules. Its trifunctional nature allows for its use in cascade reactions and multi-component syntheses to rapidly build molecular complexity.

A. Synthesis of Heterocyclic Scaffolds

The strategic placement of the functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceutical agents.

  • Isoquinolines: A plausible synthetic route to isoquinolines could involve a Wittig reaction to extend the side chain, followed by a Suzuki coupling to introduce a substituent, and finally a cyclization step.[17][21][22]

  • Benzodiazepines: The aromatic core of this compound can serve as a scaffold for the construction of the seven-membered ring characteristic of benzodiazepines, a class of psychoactive drugs.[23][24][25]

Heterocycle_Synthesis_Workflow cluster_isoquinoline Isoquinoline Synthesis cluster_benzodiazepine Benzodiazepine Synthesis start This compound wittig Wittig Reaction (Alkene formation) start->wittig condensation Condensation with o-phenylenediamine derivative start->condensation suzuki_iso Suzuki Coupling (Aryl group introduction) wittig->suzuki_iso cyclization_iso Cyclization suzuki_iso->cyclization_iso isoquinoline Isoquinoline Derivative cyclization_iso->isoquinoline cyclization_benzo Cyclization condensation->cyclization_benzo benzodiazepine Benzodiazepine Derivative cyclization_benzo->benzodiazepine

Figure 2: General synthetic workflows towards heterocyclic systems.

B. Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

The combination of a cross-coupling handle and a reactive aldehyde allows for the construction of fused aromatic ring systems. For instance, a Suzuki coupling could be used to introduce an ortho-substituted aryl group, followed by an intramolecular cyclization reaction involving the aldehyde to form a new ring.

IV. Conclusion and Future Outlook

This compound is a potent and versatile building block in the arsenal of the modern synthetic chemist. Its trifunctional nature provides a platform for a wide range of chemical transformations, enabling the efficient synthesis of complex molecular architectures. The strategic application of this building block in the synthesis of heterocyclic scaffolds and polycyclic aromatic hydrocarbons highlights its importance in drug discovery and materials science. As the demand for novel and complex molecules continues to grow, the utility of such strategically functionalized building blocks will undoubtedly continue to expand, opening new avenues for synthetic innovation.

V. References

  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses, 38, 11. doi:10.15227/orgsyn.038.0011 ([Link])

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  • Chemistry LibreTexts. (2015, July 18). 17.12: Addition of Phosphorus Ylides: The Wittig Reaction. ([Link])

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  • ResearchGate. (n.d.). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ([Link])

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  • Google Patents. (n.d.). Modified pictet-spengler reaction and products prepared therefrom. ()

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  • ResearchGate. (n.d.). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ([Link])

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  • ResearchGate. (2013, June 24). What are the best reaction conditions to esterify 2-carboxybenzaldehyde (2-formylbenzoic acid) with the secondary alcohol?. ([Link])

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. ()

  • Google Patents. (n.d.). Method for producing benzoic acid esters. ()

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An In-depth Technical Guide to the Key Functional Groups of Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3-formylbenzoate is a trifunctional aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a methyl ester, a bromine atom, and a formyl (aldehyde) group on a benzene ring, makes it a versatile building block for the synthesis of complex molecules, particularly in the realm of pharmaceuticals and materials science. The strategic placement of these functional groups allows for a wide array of selective chemical transformations, offering multiple avenues for molecular elaboration. This guide provides a comprehensive analysis of the key functional groups of this compound, detailing their reactivity, spectroscopic signatures, and synthetic utility.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₇BrO₃.[1] The molecule consists of a benzene ring substituted with a methyl carboxylate group at position C1, a bromine atom at C2, and a formyl group at C3.

PropertyValue
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.06 g/mol [2]
CAS Number 750585-94-5[2][3]
Appearance Likely a solid at room temperature

Synthesis and Characterization

A plausible synthetic route to this compound can be envisioned starting from 2-bromo-3-methylbenzoic acid. This multi-step synthesis would involve the protection of the carboxylic acid, followed by oxidation of the methyl group to an aldehyde, and subsequent esterification.

Proposed Synthetic Pathway

Synthesis_of_Methyl_2-bromo-3-formylbenzoate start 2-bromo-3-methylbenzoic acid step1 Protection of carboxylic acid start->step1 intermediate1 Protected 2-bromo-3-methylbenzoic acid step1->intermediate1 step2 Oxidation of methyl group intermediate1->step2 intermediate2 Protected 2-bromo-3-formylbenzoic acid step2->intermediate2 step3 Deprotection intermediate2->step3 intermediate3 2-bromo-3-formylbenzoic acid step3->intermediate3 step4 Esterification intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aldehyde proton. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the trisubstituted ring.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.5 - 10.5Singlet
Aromatic (Ar-H)7.0 - 8.5Multiplet
Methyl Ester (-OCH₃)3.8 - 4.0Singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide valuable information about the carbon skeleton, with characteristic peaks for the carbonyl carbons of the aldehyde and ester groups.

CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (-CHO)185 - 195
Ester Carbonyl (-COOCH₃)165 - 175
Aromatic Carbons (Ar-C)120 - 140
Methyl Ester Carbon (-OCH₃)50 - 55

Infrared (IR) Spectroscopy: The IR spectrum would clearly indicate the presence of the carbonyl groups and the aromatic ring.

Functional GroupCharacteristic Absorption (cm⁻¹)
Aldehyde C=O Stretch1700 - 1725 (strong)[4][5][6][7]
Aldehyde C-H Stretch2720 - 2820 (two weak bands)[4][5][6][7]
Ester C=O Stretch1735 - 1750 (strong)[4][5][6][7]
C-O Stretch (Ester)1000 - 1300 (strong)[4][8]
C-Br Stretch500 - 600
Aromatic C=C Stretch~1600, 1450-1500

Reactivity of Key Functional Groups

The reactivity of this compound is dictated by the interplay of its three functional groups. Their electronic effects and steric hindrance influence the regioselectivity and feasibility of various transformations.

The Formyl (Aldehyde) Group

The aldehyde group is a primary site for nucleophilic addition reactions.[9][10][11][12] The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary amine.

  • Wittig Reaction: Reaction with a phosphonium ylide to form an alkene, providing a powerful method for C-C bond formation.[13][14][15]

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

  • Cyanohydrin Formation: Reaction with hydrogen cyanide to form a cyanohydrin, a versatile intermediate.

Aldehyde_Reactions aldehyde Formyl Group (-CHO) reductive_amination Reductive Amination aldehyde->reductive_amination R-NH₂, [H] wittig Wittig Reaction aldehyde->wittig Ph₃P=CHR' grignard Grignard/Organolithium Addition aldehyde->grignard R-MgX or R-Li cyanohydrin Cyanohydrin Formation aldehyde->cyanohydrin HCN

Caption: Key reactions of the formyl group.

The Bromo Group

The bromine atom, an aryl halide, is a key functional group for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[13][14][15][16][17]

  • Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a biaryl compound.[18][19][20]

  • Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

  • Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne to form an aryl alkyne.[16]

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form an arylamine.

Bromo_Group_Reactions bromo Bromo Group (-Br) suzuki Suzuki Coupling bromo->suzuki R-B(OH)₂, Pd catalyst heck Heck Coupling bromo->heck Alkene, Pd catalyst sonogashira Sonogashira Coupling bromo->sonogashira Alkyne, Pd/Cu catalyst buchwald Buchwald-Hartwig Amination bromo->buchwald R₂NH, Pd catalyst

Caption: Important cross-coupling reactions of the bromo group.

The Methyl Ester Group

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.[21][22][23][24] It can also undergo transesterification in the presence of other alcohols.

  • Hydrolysis: Conversion to a carboxylic acid using aqueous acid or base.

  • Amidation: Reaction with amines to form amides, often requiring harsh conditions or activation.

  • Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Development and Medicinal Chemistry

Substituted benzaldehydes and benzoates are prevalent structural motifs in a wide range of biologically active molecules and are considered privileged scaffolds in drug discovery.[6][25][26][27] this compound, with its multiple points of diversification, serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening.

The strategic functionalization of this scaffold can lead to the development of novel therapeutic agents. For instance:

  • The aldehyde can be converted into various heterocycles, which are common in many drug molecules.

  • The aryl bromide allows for the introduction of diverse substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

  • The ester group can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to form a library of amides.

The versatility of this molecule makes it a promising precursor for the synthesis of inhibitors for various enzymes and receptors, as well as for the development of new anticancer, anti-inflammatory, and antimicrobial agents.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. A thorough understanding of the reactivity of its three key functional groups—the formyl, bromo, and methyl ester moieties—is crucial for its effective utilization in the synthesis of complex organic molecules. The ability to selectively manipulate each of these groups opens up a vast chemical space for the design and synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding for researchers and scientists to harness the synthetic potential of this valuable intermediate.

References

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Methodological & Application

Synthesis of "Methyl 2-bromo-3-formylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 2-bromo-3-formylbenzoate

Topic: Synthesis of this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (CAS No. 750585-94-5) is a highly functionalized benzene derivative that serves as a critical building block in modern organic synthesis.[1] Its unique arrangement of a bromine atom, a formyl group, and a methyl ester on a phenyl ring makes it a valuable intermediate for constructing complex molecular architectures.[1][2] This compound is particularly significant in the development of novel active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] This document provides a comprehensive guide to a proposed synthetic route for this compound, including a detailed experimental protocol, mechanistic insights, and characterization methods. The presented synthesis is designed to be robust and scalable, providing a practical pathway for researchers in medicinal chemistry and materials science.

Introduction and Retrosynthetic Analysis

The strategic importance of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde allows for nucleophilic additions, reductive aminations, and condensations; the aryl bromide is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira); and the ester can be hydrolyzed or converted to other functionalities.[3] This versatility makes it a sought-after precursor in drug discovery programs.[1]

Direct functionalization of a simple benzene ring to achieve the desired 2,3,1-substitution pattern is challenging due to the directing effects of the substituents in electrophilic aromatic substitution.[4] For instance, the ester group of methyl benzoate is deactivating and meta-directing, making substitution at the ortho and para positions less favorable.[4][5] Therefore, a more logical and controllable approach involves a multi-step synthesis starting from a precursor where the key substitution pattern is already established.

Our retrosynthetic analysis points to a strategy starting from 2-bromo-3-methylbenzoic acid. This precursor can be accessed through established literature procedures.[6] The synthesis then proceeds through two key transformations: esterification of the carboxylic acid and selective oxidation of the benzylic methyl group to an aldehyde.

G TM Target Molecule This compound INT1 Intermediate 1 Methyl 2-bromo-3-methylbenzoate TM->INT1 Oxidation of Benzylic Methyl Group SM Starting Material 2-Bromo-3-methylbenzoic acid INT1->SM Fischer Esterification G cluster_0 Forward Synthesis Workflow SM 2-Bromo-3-methylbenzoic acid reagent1 CH3OH H2SO4 (cat.) Reflux SM->reagent1 INT1 Methyl 2-bromo-3-methylbenzoate reagent2 NBS (2.2 eq) AIBN (cat.) CCl4, Reflux INT1->reagent2 INT2 Methyl 2-bromo-3-(dibromomethyl)benzoate reagent3 H2O, CaCO3 Heat INT2->reagent3 TM This compound reagent1->INT1 reagent2->INT2 reagent3->TM

Caption: Proposed workflow for the synthesis of the target compound.

Mechanistic Insight: Benzylic Bromination

The key step, selective bromination of the methyl group, proceeds via a free-radical chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 Initiator (AIBN) -> 2 R• I2 R• + NBS -> R-Br + Succinimidyl Radical I1->I2 Generates initiator radical I3 R• + Br2 -> R-Br + Br• I2->I3 Generates Br• radical P1 Ar-CH3 + Br• -> Ar-CH2• + HBr P2 Ar-CH2• + Br2 -> Ar-CH2Br + Br• P1->P2 Benzylic H-abstraction P2->P1 Bromination, regenerates Br• T1 Br• + Br• -> Br2 T2 Ar-CH2• + Br• -> Ar-CH2Br

Caption: Simplified mechanism of free-radical benzylic bromination.

Experimental Protocol

Disclaimer: This protocol is a proposed method based on analogous reactions and should be performed by qualified personnel in a suitable laboratory setting with all necessary safety precautions.

Materials and Equipment
Reagent/MaterialGradeSupplier Recommendation
2-Bromo-3-methylbenzoic acid>98%Standard suppliers
Methanol (Anhydrous)ACS GradeStandard suppliers
Sulfuric Acid (H₂SO₄)Concentrated, 98%Standard suppliers
N-Bromosuccinimide (NBS)>99%, recrystallizedStandard suppliers
Azobisisobutyronitrile (AIBN)>98%Standard suppliers
Carbon Tetrachloride (CCl₄)AnhydrousStandard suppliers
Calcium Carbonate (CaCO₃)Reagent GradeStandard suppliers
Diethyl Ether (Et₂O)AnhydrousStandard suppliers
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-house preparation
Brine (Saturated NaCl)Saturated solutionIn-house preparation
Magnesium Sulfate (MgSO₄)AnhydrousStandard suppliers
Silica Gel230-400 meshStandard suppliers

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, flash chromatography setup, UV lamp for TLC visualization.

Step-by-Step Procedure

Step 1: Synthesis of Methyl 2-bromo-3-methylbenzoate

  • To a 250 mL round-bottom flask, add 2-bromo-3-methylbenzoic acid (10.0 g, 46.5 mmol).

  • Add 100 mL of anhydrous methanol, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) while stirring in an ice bath.

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-bromo-3-methylbenzoate as a crude oil or solid, which can be used directly in the next step.

Step 2: Synthesis of this compound

  • Caution: This step should be performed in a well-ventilated fume hood. Carbon tetrachloride is a hazardous substance.

  • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude Methyl 2-bromo-3-methylbenzoate (assuming ~46.5 mmol) in 200 mL of anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (20.7 g, 116.3 mmol, 2.5 equivalents) and AIBN (0.38 g, 2.3 mmol, 0.05 equivalents).

  • Heat the mixture to reflux (approx. 77°C) for 4-6 hours. The reaction can be initiated with a heat lamp if necessary. Monitor the reaction by TLC until the starting material is consumed. The formation of the dibromo-intermediate should be observed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-bromo-3-(dibromomethyl)benzoate.

  • To the crude product, add a mixture of water (150 mL) and acetone (50 mL), followed by calcium carbonate (15 g, 150 mmol).

  • Heat the suspension to reflux for 12-18 hours to effect hydrolysis.

  • After cooling, filter the mixture to remove inorganic salts. Extract the filtrate with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) to afford the pure this compound.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

TechniqueExpected Results
¹H NMR Peaks corresponding to the aldehyde proton (~10.4 ppm), aromatic protons (3H, ~7.8-8.1 ppm), and the methyl ester protons (~3.9 ppm). [7]
¹³C NMR Resonances for the aldehyde carbonyl (~192 ppm), ester carbonyl (~166 ppm), aromatic carbons, and the methyl ester carbon (~53 ppm). [7]
Mass Spec. Molecular ion peak corresponding to the calculated mass for C₉H₇BrO₃.
Melting Pt. A sharp melting point should be observed for the pure, crystalline solid.
Purity (HPLC) >95% purity is typically required for use in subsequent synthetic steps.

Safety and Troubleshooting

HazardPrecaution
Strong Acids (H₂SO₄) Handle in a fume hood, wear acid-resistant gloves, safety glasses, and a lab coat.
Brominating Agents (NBS) Corrosive and lachrymator. Avoid inhalation and skin contact. Handle in a fume hood.
Solvents (CCl₄, Et₂O, MeOH) Flammable and/or toxic. Use in a well-ventilated fume hood away from ignition sources.
Reflux Operations Use appropriate heating mantles and ensure condenser has adequate water flow. Do not heat a closed system.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Incomplete Esterification (Step 1) Insufficient reflux time; catalyst deactivation.Increase reflux time. Ensure anhydrous conditions. Add a fresh portion of H₂SO₄ if necessary.
Low Yield in Bromination (Step 2) Inactive initiator; old NBS.Use freshly recrystallized NBS. Add the initiator (AIBN) in portions. Ensure the reaction is maintained at reflux.
Formation of Byproducts Over-bromination; ring bromination.Carefully control the stoichiometry of NBS. Avoid excessive heat or prolonged reaction times.
Incomplete Hydrolysis (Step 2) Insufficient reaction time or temperature.Increase reflux time for the hydrolysis step. Ensure vigorous stirring to maintain a fine suspension.

Conclusion

The synthetic protocol detailed herein provides a logical and robust pathway to this compound, a key intermediate for pharmaceutical and agrochemical research. By starting from a readily available precursor and employing reliable, high-yielding reactions, this method is suitable for laboratory-scale synthesis. The causality-driven approach, explaining the choice of reagents and conditions, equips researchers with the knowledge to adapt and troubleshoot the procedure effectively.

References

  • LookChem. Cas 750585-94-5, this compound. [Link]

  • FDC Chemical. Aldehydes&Ketones. [Link]

  • Brainly.com. Draw a detailed mechanism for the bromination of methyl benzoate. [Link]

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  • ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. [Link]

  • Steemit. Reaction of bromine / toluene and methyl benzoate and the nitration mixture. [Link]

  • PrepChem.com. Synthesis of methyl 2-formylbenzoate. [Link]

  • AWS. Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. [Link]

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Application Notes and Protocols for Condensation Reactions of Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of Methyl 2-bromo-3-formylbenzoate

This compound is a bespoke aromatic building block possessing a unique arrangement of functional groups that render it a highly valuable precursor in modern organic synthesis. The presence of an aldehyde, a bromine atom, and a methyl ester in a specific ortho- and meta-relationship on the benzene ring opens a gateway to a diverse array of chemical transformations. This trifunctional nature allows for selective and sequential reactions, making it an ideal substrate for the construction of complex heterocyclic scaffolds, which are often the core of pharmacologically active molecules.

The aldehyde group serves as a prime site for condensation reactions, a fundamental class of carbon-carbon and carbon-heteroatom bond-forming strategies. The adjacent bromine atom and the methyl ester group exert significant electronic and steric influences on the reactivity of the aldehyde. The electron-withdrawing nature of the ester and the inductive effect of the bromine atom enhance the electrophilicity of the formyl carbon, potentially accelerating nucleophilic attack. Conversely, the steric bulk of the ortho-bromo substituent can influence the stereochemical outcome of certain reactions.

This comprehensive guide provides detailed application notes and model protocols for several key condensation reactions utilizing this compound. The content is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying mechanistic principles and the rationale behind the experimental design. The provided protocols are foundational and may require optimization based on specific laboratory conditions and desired outcomes.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds.[1] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[2] The product is typically an α,β-unsaturated compound, a versatile intermediate in numerous synthetic pathways.

Mechanistic Insight

The reaction mechanism proceeds through several key steps:[3][4]

  • Enolate Formation: A weak base, such as piperidine or an amine salt, abstracts an acidic proton from the active methylene compound to generate a resonance-stabilized enolate.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound.

  • Aldol Addition: A tetrahedral intermediate is formed, which then protonates to yield an aldol-type addition product.

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product.

Knoevenagel_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack & Addition cluster_2 Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ Active Methylene->Enolate + Base - Base-H⁺ Aldehyde This compound Enolate->Aldehyde Nucleophilic Attack Base Base Tetrahedral Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral Intermediate Aldol Adduct Aldol Adduct Tetrahedral Intermediate->Aldol Adduct + H⁺ Final Product α,β-Unsaturated Product Aldol Adduct->Final Product - H₂O Wittig_Mechanism cluster_0 Ylide Formation cluster_1 [2+2] Cycloaddition cluster_2 Cycloreversion Phosphonium Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ Phosphonium Salt->Ylide + Base - Base-H⁺, -X⁻ Aldehyde This compound Ylide->Aldehyde Attack Base Strong Base Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Phosphine Oxide Ph₃P=O Oxaphosphetane->Phosphine Oxide Pictet_Spengler_Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization & Rearomatization Amine β-Arylethylamine Imine Imine Amine->Imine + Aldehyde - H₂O Aldehyde This compound Iminium Iminium Ion Imine->Iminium + H⁺ Cyclized Intermediate Cyclized Intermediate Iminium->Cyclized Intermediate Intramolecular Attack Final Product Tetrahydro-β-carboline Cyclized Intermediate->Final Product - H⁺ (Rearomatization) Friedlander_Mechanism cluster_0 Pathway 1: Aldol First cluster_1 Pathway 2: Schiff Base First Start 2-Aminoaryl Aldehyde + Enolizable Ketone Aldol Adduct Aldol Adduct Start->Aldol Adduct Aldol Condensation Schiff Base Schiff Base Start->Schiff Base Schiff Base Formation Enone Enone Intermediate Aldol Adduct->Enone - H₂O Quinoline Quinoline Product Enone->Quinoline Cyclization - H₂O Cyclized Intermediate Cyclized Intermediate Schiff Base->Cyclized Intermediate Intramolecular Aldol-type Condensation Cyclized Intermediate->Quinoline - H₂O Henry_Mechanism cluster_0 Nitronate Formation cluster_1 Nucleophilic Addition cluster_2 Protonation Nitroalkane R-CH₂-NO₂ Nitronate [R-CH=NO₂]⁻ Nitroalkane->Nitronate + Base - Base-H⁺ Aldehyde This compound Nitronate->Aldehyde Attack Base Base Alkoxide Intermediate β-Nitro Alkoxide Aldehyde->Alkoxide Intermediate Final Product β-Nitro Alcohol Alkoxide Intermediate->Final Product + H⁺

Sources

Application Notes & Protocols: Methyl 2-bromo-3-formylbenzoate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromo-3-formylbenzoate (CAS No: 750585-94-5) is a trifunctional aromatic building block of significant value in medicinal chemistry and drug discovery.[1] Its unique substitution pattern, featuring an aldehyde, a bromine atom, and a methyl ester, provides three distinct and orthogonal reactive sites. This guide provides an in-depth exploration of its synthetic utility, focusing on key transformations that leverage these functional groups to construct complex molecular scaffolds. Detailed protocols for palladium-catalyzed cross-coupling, reductive amination, and cyclization strategies are presented, underscoring the compound's role in generating diverse heterocyclic systems and other key intermediates for pharmaceutically active molecules, particularly kinase inhibitors.

Compound Profile and Safety

A thorough understanding of the precursor's properties and handling requirements is paramount for successful and safe experimentation.

Physicochemical Properties
PropertyValue
CAS Number 750585-94-5[2]
Molecular Formula C₉H₇BrO₃[3]
Molecular Weight 243.06 g/mol [2]
Appearance Off-white to pale yellow powder
Storage Store in a cool, dry, well-ventilated place, preferably refrigerated and under an inert atmosphere.[4][5]
Safety and Handling

This compound and related structures are classified as irritants. Standard laboratory safety protocols must be strictly followed.

  • Hazard Statements : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][6]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[4]

  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5]

    • Skin : Wash with plenty of soap and water.[4][5]

    • Inhalation : Remove person to fresh air and keep comfortable for breathing.[4][5]

Core Synthetic Transformations and Protocols

The strategic arrangement of functional groups on the benzene ring allows for a sequence of high-yield, selective reactions to build molecular complexity.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

Principle: The aryl bromide moiety serves as an excellent electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This transformation is one of the most powerful methods for constructing biaryl or vinyl-aryl scaffolds, which are ubiquitous in pharmaceutical agents.[7][8] The reaction tolerates a wide range of functional groups, making it ideal for late-stage diversification in a synthetic route.[9]

Workflow Diagram: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Weigh Reactants: - this compound - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) r1 Combine reactants, base, and catalyst in an oven-dried Schlenk flask. p1->r1 Combine p2 Weigh Catalyst System: - Pd Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) - Ligand (if needed) p2->r1 r2 Add anhydrous solvent (e.g., Toluene/H₂O or Dioxane) r1->r2 r3 Degas mixture thoroughly (e.g., 3x vacuum/N₂ cycles) r2->r3 r4 Heat reaction to 80-100 °C and stir for 4-12 hours. r3->r4 w1 Cool to RT, quench with water, and dilute with ethyl acetate. r4->w1 Reaction Complete (TLC Monitoring) w2 Extract aqueous layer (3x). Wash combined organics with brine. w1->w2 w3 Dry organic layer (Na₂SO₄), filter, and concentrate. w2->w3 w4 Purify via flash column chromatography. w3->w4 end end w4->end Pure Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of Methyl 2-aryl-3-formylbenzoate

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition & Degassing : Add a degassed solvent system, such as a 4:1 mixture of Toluene and Water. Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using three vacuum-backfill cycles.[10]

  • Reaction : Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[7]

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[9]

Reductive Amination: C-N Bond Formation

Principle: The formyl group is a versatile handle for introducing nitrogen-containing moieties via reductive amination. This one-pot reaction involves the initial formation of an imine or iminium ion intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[11] This method avoids the over-alkylation issues common with direct alkylation using alkyl halides.[11] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the starting aldehyde.[11]

Workflow Diagram: Reductive Amination

G start This compound + Primary/Secondary Amine (1.1 eq) step1 Dissolve in anhydrous solvent (e.g., DCM or DCE) start->step1 step2 Stir at room temperature for 30-60 min (Imine/Iminium Formation) step1->step2 step3 Add reducing agent portion-wise (e.g., NaBH(OAc)₃, 1.5 eq) step2->step3 step4 Stir for 2-16 hours at RT step3->step4 step5 Quench with saturated NaHCO₃ solution step4->step5 step6 Extract with DCM, dry, and concentrate step5->step6 step7 Purify via column chromatography or crystallization step6->step7 end Final Aminated Product step7->end

Caption: One-pot protocol for reductive amination.

Detailed Protocol: Synthesis of Methyl 2-bromo-3-((alkylamino)methyl)benzoate

  • Setup : In a round-bottom flask, dissolve this compound (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition : Add the primary or secondary amine (1.1 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 equiv) to liberate the free amine.

  • Imine Formation : Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A small amount of acetic acid can be added as a catalyst if the reaction is sluggish.[12]

  • Reduction : Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the stirring solution. Be cautious of initial gas evolution.

  • Reaction : Allow the reaction to stir at room temperature. Monitor for the disappearance of the imine intermediate by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

  • Extraction and Purification : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product as necessary.

Cyclization Reactions: Heterocycle Synthesis

Principle: The ortho-relationship of the three functional groups makes this precursor exceptionally well-suited for constructing fused heterocyclic systems, which are privileged scaffolds in drug design.[13][14] By choosing appropriate reaction partners and conditions, the aldehyde, bromide, and ester can be orchestrated to participate in intramolecular cyclization events, leading to a variety of valuable cores like benzofurans, benzothiazoles, and quinolinones.[15][16]

Conceptual Pathway: Synthesis of a Benzofuran Scaffold

This protocol describes a potential two-step synthesis of a substituted benzofuran, a common motif in bioactive compounds.[16]

  • Step A: Wittig or Horner-Wadsworth-Emmons Reaction: The aldehyde is first converted into an α,β-unsaturated ester. This extends the carbon chain and installs a Michael acceptor.

  • Step B: Intramolecular Cyclization: A nucleophile, such as the oxygen from an ortho-phenolic group (introduced via Suzuki coupling in a prior step), can attack the β-carbon of the unsaturated system. Subsequent tautomerization and aromatization would yield the benzofuran ring. A base is typically used to promote this cyclization.[16]

Logical Diagram: Heterocycle Formation Strategy

G cluster_path1 Path A: Suzuki Coupling First cluster_path2 Path B: Aldehyde Modification First start This compound s1 Suzuki Coupling (e.g., with 2-hydroxyphenylboronic acid) start->s1 a1 Reaction with Nucleophile (e.g., 2-aminothiophenol) start->a1 s2 Intermediate A (Biaryl with ortho-OH) s1->s2 s3 Intramolecular Cyclization (e.g., Base-promoted attack of OH on aldehyde) s2->s3 end Diverse Heterocyclic Scaffolds (e.g., Dibenzofurans, Benzothiazoles) s3->end a2 Intermediate B (Thio-imine formation) a1->a2 a3 Oxidative Cyclization (Forms Benzothiazole) a2->a3 a3->end

Caption: Divergent strategies for heterocycle synthesis from the precursor.

Application Focus: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a core heterocyclic scaffold that binds to the hinge region of the kinase active site. The biaryl and heterocyclic structures readily accessible from this compound are ideal for this purpose.[17][18] The bromine atom allows for the introduction of various aryl groups via Suzuki coupling to probe the solvent-exposed regions of the ATP-binding pocket, while the aldehyde can be used to build or attach other key pharmacophoric features.[17][19]

Example Application Workflow: From Precursor to a Putative Kinase Inhibitor Scaffold

StepTransformationReagents & ConditionsRationale
1 Suzuki Coupling 4-fluoro-2-aminophenylboronic acid, Pd catalyst, baseInstalls an aniline moiety, a common hinge-binding element.[8] The fluoro-substituent can enhance binding or modulate metabolic stability.
2 Reductive Amination A suitable amine (e.g., morpholine), NaBH(OAc)₃Introduces a solubilizing group or a vector for further functionalization.[20]
3 Amide Coupling 1. Hydrolyze methyl ester (LiOH). 2. Couple with an amine (HATU, DIPEA).Converts the ester into an amide, a critical hydrogen bond donor/acceptor group in many inhibitors.

Application Pathway Diagram

G start This compound step1 Step 1: Suzuki Coupling (Introduce Hinge Binder) start->step1 inter1 Biaryl Intermediate step1->inter1 step2 Step 2: Reductive Amination (Add Solubilizing Group) inter1->step2 inter2 Functionalized Biaryl step2->inter2 step3 Step 3: Amide Formation (Modify Ester) inter2->step3 end Putative Kinase Inhibitor Scaffold step3->end

Caption: A multi-step synthetic route to a potential kinase inhibitor scaffold.

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Experimental procedure for "Methyl 2-bromo-3-formylbenzoate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Methyl 2-bromo-3-formylbenzoate: Application Notes and Experimental Protocols

Introduction: The Versatility of a Bifunctional Building Block

This compound is a valuable synthetic intermediate possessing three distinct functional groups: an aryl bromide, an aldehyde, and a methyl ester. This unique arrangement allows for a wide array of selective chemical transformations, making it a powerful building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic positioning of the bromine atom ortho to the ester and meta to the aldehyde group enables chemists to exploit palladium-catalyzed cross-coupling reactions, while the aldehyde provides a gateway for olefination, amination, and oxidation/reduction reactions.

This guide provides a comprehensive overview of key reactions involving this compound, offering detailed, field-proven protocols and explaining the causality behind experimental choices. Each section is designed to serve as a self-validating system for researchers, scientists, and drug development professionals.

Compound Properties:

  • Molecular Formula: C₉H₇BrO₃[1]

  • Molecular Weight: 243.05 g/mol [2]

  • Appearance: Typically an off-white to yellow solid.

  • Storage: Should be stored at 4°C under an inert atmosphere, such as nitrogen, to prevent degradation.[2]

Chapter 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] For this compound, the aryl bromide serves as an excellent electrophilic partner for coupling with a wide variety of boronic acids or their esters. This reaction is particularly useful for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.

Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for an efficient Suzuki-Miyaura coupling. The palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) is the engine of the catalytic cycle. A phosphine ligand (e.g., SPhos, PPh₃) is crucial to stabilize the palladium center, facilitate oxidative addition, and promote reductive elimination.[5] An inorganic base (e.g., K₃PO₄, K₂CO₃) is required to activate the boronic acid in the transmetalation step. A mixed solvent system, often containing water (e.g., Dioxane/H₂O, Toluene/H₂O), is frequently used to ensure the solubility of both the organic and inorganic reagents.[4] Degassing the reaction mixture is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe (typically a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3]

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[6]

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterConditionRationale / Notes
Catalyst Pd(OAc)₂ / SPhosA common and effective catalyst/ligand system for many aryl bromides.[4]
Base K₃PO₄A strong base that is effective in promoting transmetalation.[3]
Solvent 1,4-Dioxane / H₂O (4:1)A polar aprotic solvent system that facilitates solubility of diverse reagents.[3]
Temperature 90-100 °CSufficient thermal energy to drive the catalytic cycle without degrading the reactants.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[5]
Workflow Visualization: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants: - this compound - Arylboronic Acid - K₃PO₄ catalyst 2. Add Catalyst System: - Pd(OAc)₂ - SPhos reactants->catalyst solvent 3. Add Solvents: - Dioxane / H₂O catalyst->solvent degas 4. Degas Mixture solvent->degas heat 5. Heat to 90-100°C (Monitor by TLC/LC-MS) degas->heat cool 6. Cool to RT heat->cool extract 7. Dilute & Extract (EtOAc / H₂O) cool->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Chapter 2: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] This reaction is invaluable for synthesizing conjugated systems used in materials science and as precursors for complex heterocyclic structures in drug discovery. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][9]

Causality of Experimental Design: The Sonogashira reaction proceeds via a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] The amine base (e.g., triethylamine, diisopropylamine) serves both to deprotonate the terminal alkyne and to act as a solvent.[7] Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne, but the copper-cocatalyzed method remains common.[7][10]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • Schlenk tube or round-bottom flask

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine via syringe, followed by the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and redissolve in ethyl acetate. Wash the solution with water and then a saturated aqueous solution of ammonium chloride to remove the amine salt.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure alkynyl-substituted product.

Data Summary: Sonogashira Coupling Conditions
ParameterConditionRationale / Notes
Catalyst Pd(PPh₃)₂Cl₂ / CuIClassic and robust catalyst system for Sonogashira couplings.[8][9]
Base/Solvent Triethylamine (Et₃N)Acts as both the base to form the acetylide and as a solvent.[9]
Co-Solvent THFHelps to solubilize the aryl bromide and other reagents.
Temperature Room Temperature to 60 °COften proceeds at room temperature, but gentle heating can accelerate the reaction.[10]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidative homocoupling (Glaser coupling) of the alkyne.
Workflow Visualization: Sonogashira Coupling

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Solids: - Aryl Bromide - Pd(PPh₃)₂Cl₂ - CuI atmosphere 2. Establish Inert Atmosphere reactants->atmosphere liquids 3. Add Liquids: - THF, Et₃N - Terminal Alkyne atmosphere->liquids stir 4. Stir at RT - 60°C (Monitor by TLC) liquids->stir filter 5. Filter through Celite stir->filter extract 6. Wash & Extract filter->extract purify 7. Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Chapter 3: Wittig Olefination Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[11] The aldehyde functionality of this compound makes it an ideal substrate for this transformation. The reaction involves a phosphonium ylide, also known as a Wittig reagent, which reacts with the aldehyde to form an alkene and triphenylphosphine oxide.[12] This method is highly reliable for forming a C=C double bond with absolute control over its location.[13]

Causality of Experimental Design: The Wittig reaction begins with the deprotonation of a phosphonium salt using a strong base (e.g., n-BuLi, NaH) to generate the nucleophilic ylide. The ylide then attacks the electrophilic carbonyl carbon of the aldehyde. The nature of the ylide determines the stereochemistry of the resulting alkene. Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, whereas non-stabilized ylides (containing alkyl groups) favor the formation of (Z)-alkenes.[14] The reaction is typically performed in an anhydrous aprotic solvent like THF or diethyl ether to prevent quenching of the highly basic ylide.

Detailed Experimental Protocol: Wittig Reaction

This protocol describes the in situ generation of a non-stabilized ylide and its reaction with this compound.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 equiv)

  • n-Butyllithium (n-BuLi) (1.05 equiv, solution in hexanes)

  • This compound (1.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous)

  • Round-bottom flask with septum

  • Standard glassware for work-up and purification

Procedure:

  • Ylide Generation: To an oven-dried round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add n-BuLi dropwise to the suspension. The mixture will typically turn a characteristic color (e.g., deep yellow or orange), indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • Aldehyde Addition: Cool the ylide solution back down to 0 °C. Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent (like hexanes) or by column chromatography. Purify the desired alkene product by flash chromatography.

Data Summary: Wittig Reaction Conditions
ParameterConditionRationale / Notes
Wittig Reagent CH₃PPh₃⁺Br⁻ / n-BuLiForms the non-stabilized ylide Ph₃P=CH₂ for methylenation.
Base n-Butyllithium (n-BuLi)A very strong base required to deprotonate the phosphonium salt (pKa ~35).[13]
Solvent THF (anhydrous)Aprotic solvent that is compatible with the strongly basic ylide.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation; reaction then proceeds at RT.
Atmosphere Inert (Argon or Nitrogen)Protects the highly reactive and basic n-BuLi and ylide from air and moisture.
Workflow Visualization: Wittig Reaction

Wittig_Workflow cluster_ylide Ylide Generation cluster_reaction Olefination cluster_workup Work-up & Purification phosphonium 1. Suspend Phosphonium Salt in THF at 0°C base 2. Add n-BuLi dropwise phosphonium->base stir_ylide 3. Stir to form Ylide base->stir_ylide add_aldehyde 4. Add Aldehyde Solution at 0°C stir_ylide->add_aldehyde react 5. Warm to RT & Stir (Monitor by TLC) quench 6. Quench with aq. NH₄Cl react->quench extract 7. Extract with Ether/EtOAc quench->extract purify 8. Column Chromatography extract->purify product Pure Alkene purify->product

Caption: Experimental workflow for the Wittig olefination reaction.

Chapter 4: Reductive Amination

Reductive amination is a versatile and efficient method for converting aldehydes into amines.[15][16] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[15] This reaction provides a powerful alternative to the direct alkylation of amines, which often suffers from over-alkylation.[16]

Causality of Experimental Design: The reaction begins with the condensation of the aldehyde with a primary or secondary amine to form an imine intermediate. This step is often catalyzed by mild acid. A selective reducing agent is then used to reduce the C=N double bond of the imine without reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because they are less reactive than NaBH₄ and are effective at the slightly acidic pH required for imine formation.[16] The choice of solvent, such as methanol or dichloroethane, depends on the specific substrates and reducing agent used.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a general method for the reductive amination of this compound with a primary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the primary amine, and the solvent (DCE or MeOH).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture in portions. Be aware of potential gas evolution.

  • Reaction: Continue stirring at room temperature overnight, or until TLC/LC-MS analysis shows the reaction is complete.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the mixture three times with dichloromethane or ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography to yield the desired secondary amine.

Data Summary: Reductive Amination Conditions
ParameterConditionRationale / Notes
Amine Source Primary or Secondary AmineDetermines the final product (secondary or tertiary amine, respectively).
Reducing Agent NaBH(OAc)₃Mild and selective reducing agent for imines in the presence of aldehydes.
Catalyst Acetic AcidCatalyzes the dehydration step to form the imine intermediate.
Solvent Dichloroethane (DCE)Common aprotic solvent for reactions using NaBH(OAc)₃.
Temperature Room TemperatureThe reaction typically proceeds efficiently without heating.
Workflow Visualization: Reductive Amination

Reductive_Amination_Workflow cluster_setup Imine Formation cluster_reaction Reduction cluster_workup Work-up & Purification combine 1. Combine Aldehyde, Amine, & Solvent catalyze 2. Add catalytic Acetic Acid combine->catalyze stir_imine 3. Stir at RT for 1-2h catalyze->stir_imine add_reductant 4. Add NaBH(OAc)₃ in portions stir_imine->add_reductant react 5. Stir at RT overnight (Monitor by TLC/LC-MS) quench 6. Quench with aq. NaHCO₃ react->quench extract 7. Extract with DCM/EtOAc quench->extract purify 8. Column Chromatography extract->purify product Pure Amine purify->product

Caption: Experimental workflow for the reductive amination reaction.

References

  • This compound (C9H7BrO3) . PubChem. [Link]

  • Further reactions on reductive amination products with key building... . ResearchGate. [Link]

  • Wittig reaction . Wikipedia. [Link]

  • Wittig Reaction . Organic Chemistry Portal. [Link]

  • Methyl 2-Bromo-3-methylbenzoate | C9H9BrO2 | CID 10823279 . PubChem. [Link]

  • Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. [Link]

  • The Wittig Reaction . Chemistry LibreTexts. [Link]

  • Wittig Reaction - Common Conditions . organic-reaction.com. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones . ScienceDirect. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl . NIH National Center for Biotechnology Information. [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. [Link]

  • Non-enzymatic methylcyclization of alkenes . NIH National Center for Biotechnology Information. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class . Pendidikan Kimia. [Link]

  • Reductive Amination . Chemistry LibreTexts. [Link]

  • 2-bromo-3-methylbenzoic acid . Organic Syntheses Procedure. [Link]

  • methyl 2-bromo-3-methylbenzoate . ChemBK. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction . MDPI. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate . ResearchGate. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . MDPI. [Link]

  • Determined Mechanism for the Formation of 2-bromo-3-methylbutane . Carroll Collected. [Link]

  • Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones . Organic Chemistry Portal. [Link]

  • Reformatsky Reaction of Methyl α‐Bromoisobutyrate with 2‐Oxo‐2H‐benzo[f]chromene‐3‐carboxylic Acid Esters and N‐Benzylamide . ResearchGate. [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products . MDPI. [Link]

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Sources

Application Notes and Protocols for the Scale-Up Synthesis Using Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and scalable protocols for the effective utilization of Methyl 2-bromo-3-formylbenzoate, a versatile trifunctional building block in modern organic synthesis. This document is tailored for researchers, scientists, and drug development professionals engaged in process development and scale-up activities. We will explore the strategic application of this intermediate in key carbon-carbon and carbon-nitrogen bond-forming reactions, with a focus on addressing the challenges inherent in transitioning from bench-scale to kilogram-scale production. The protocols provided herein are designed to be robust and reproducible, with an emphasis on safety, efficiency, and product purity.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable synthetic intermediate due to its unique arrangement of three distinct functional groups: an aryl bromide, an aldehyde, and a methyl ester. This trifunctional nature allows for a diversity of sequential or orthogonal chemical transformations, making it a key component in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The aryl bromide moiety is primed for palladium-catalyzed cross-coupling reactions, the aldehyde for transformations such as reductive aminations and olefinaitons, and the ester for hydrolysis and amidation.

Notably, derivatives of this and similar structures are integral to the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that have shown significant promise in treating various malignancies.[1][2][3] The strategic positioning of the functional groups also allows for the construction of complex heterocyclic scaffolds like benzofurans.[4][5][6]

This guide will focus on two key, scalable reactions starting from this compound: a Suzuki-Miyaura cross-coupling to form a biaryl structure, followed by a reductive amination to introduce a nitrogen-containing substituent. We will delve into the critical process parameters, safety considerations, and purification strategies essential for successful scale-up.

PART 1: Process Safety and Hazard Analysis

Scaling up chemical reactions introduces challenges not always apparent at the laboratory scale, particularly concerning thermal safety and reaction management.[7][8] A thorough hazard analysis is paramount before attempting any large-scale synthesis.

Key Safety Considerations:

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, hindering heat dissipation.[7] Reaction calorimetry is recommended to determine the heat of reaction and to ensure that the cooling capacity of the reactor is sufficient to maintain control.

  • Reagent Handling:

    • Palladium Catalysts: While generally used in small quantities, palladium catalysts can be pyrophoric, especially when finely divided. Handle under an inert atmosphere.

    • Boronic Acids: Some boronic acids can be irritants. Consult the specific Safety Data Sheet (SDS) for the chosen boronic acid.

    • Sodium Borohydride: Used in reductive amination, this reagent reacts with water and protic solvents to release flammable hydrogen gas. Additions should be portion-wise and controlled.

  • Solvent Safety: Toluene, a common solvent for Suzuki couplings, is flammable and has associated health risks. Ensure adequate ventilation and use in a properly equipped facility.

A systematic risk assessment should be conducted before proceeding, identifying potential hazards and implementing appropriate control measures.[9]

PART 2: Kilogram-Scale Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, and it is amenable to large-scale production.[10][11] This protocol details the coupling of this compound with a generic arylboronic acid.

Reaction Scheme

Caption: Suzuki-Miyaura coupling workflow.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)Equivalents
This compound243.055.0020.571.0
3-Methoxyphenylboronic acid151.963.4322.631.1
Tetrakis(triphenylphosphine)palladium(0)1155.560.2380.2060.01
Potassium Carbonate (K₂CO₃)138.215.6941.142.0
Toluene-50 L--
Deionized Water-25 L--
  • Equipment: 100 L glass-lined reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.

Step-by-Step Protocol
  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with this compound (5.00 kg), 3-methoxyphenylboronic acid (3.43 kg), and potassium carbonate (5.69 kg).

  • Solvent Addition: Add toluene (50 L) and deionized water (25 L) to the reactor.

  • Inerting: Purge the reactor with nitrogen for 30 minutes with gentle agitation to degas the mixture. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive nitrogen atmosphere, add the tetrakis(triphenylphosphine)palladium(0) (0.238 kg).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 8-12 hours.

  • Work-up and Phase Separation: Cool the reactor to room temperature. Stop the agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with a 10% brine solution (2 x 20 L).

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.

Purification and Palladium Removal

Residual palladium in the final product is a major concern in the pharmaceutical industry. Several methods can be employed for its removal on a large scale.[12][13]

  • Crystallization: The crude product can often be purified by crystallization from a suitable solvent system (e.g., isopropanol/heptane).

  • Metal Scavenging: If crystallization does not sufficiently remove palladium, treatment with a metal scavenger is effective. SiliaMetS® Thiol or similar thiol-based scavengers can be stirred with the crude product solution to bind the residual palladium, which is then removed by filtration.[12]

PART 3: Scale-Up Reductive Amination Protocol

The aldehyde functionality of the Suzuki product can be further elaborated, for example, through reductive amination to introduce a diverse range of amine substituents.[14][15][16]

Reaction Scheme

Caption: Reductive amination workflow.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)Equivalents
Methyl 2-(3-methoxyphenyl)-3-formylbenzoate270.285.0018.501.0
Benzylamine107.152.1820.351.1
Sodium Borohydride (NaBH₄)37.830.8422.201.2
Methanol-50 L--
Acetic Acid-As needed--
  • Equipment: 100 L glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet.

Step-by-Step Protocol
  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Dissolve Methyl 2-(3-methoxyphenyl)-3-formylbenzoate (5.00 kg) in methanol (40 L) in the reactor. Add benzylamine (2.18 kg) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor by TLC or LCMS.

  • Reduction: Cool the reaction mixture to 0-5 °C. In a separate container, dissolve sodium borohydride (0.84 kg) in methanol (10 L).

  • Controlled Addition: Slowly add the sodium borohydride solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of water (20 L). Then, acidify the mixture to pH 5-6 with acetic acid to decompose any remaining sodium borohydride.

  • Work-up and Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (40 L) and water (20 L). Separate the layers. Wash the organic layer with water and brine.

  • Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, which can be further purified by crystallization if necessary.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. The protocols detailed in this application note for Suzuki-Miyaura coupling and reductive amination provide a robust framework for the scale-up of these important transformations. By carefully considering process safety, optimizing reaction conditions, and implementing effective purification strategies, researchers and process chemists can successfully transition from laboratory-scale synthesis to kilogram-scale production, enabling the advancement of drug discovery and materials science programs.

References

  • SiliaMetS® SCALE-UP CASE STUDIES. SiliCycle.

  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.

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  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2006). Organic Process Research & Development.

  • Critical Considerations in Process Safety. H.E.L Group.

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2020). Catalysts.

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  • Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. (2004). Organic Process Research & Development.

  • Safety Considerations in Process Industries. (n.d.).

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ResearchGate.

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  • Polysubstituted benzaldehyde derivative and preparation method thereof. (2018). SciSpace.

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  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. (2014). Journal of Chemical Education.

  • Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. (2025). ACS Medicinal Chemistry Letters.

  • A General and Efficient Method for the Formylation of Aryl and Heteroaryl Bromides. (2006). Angewandte Chemie International Edition.

  • Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates. (n.d.). ResearchGate.

  • Performing Hazard Analyses and Setting Triggers for Reevaluation in Lab-Scale Chemical Reactions. (2023). ACS Chemical Health & Safety.

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  • Electrochemical formylation of aryl halides by using DMF as a formyl source. (2021). New Journal of Chemistry.

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic & Medicinal Chemistry.

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  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (2022). European Journal of Medicinal Chemistry.

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  • Methyl 4-bromo-2-formylbenzoate. ChemScene.

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  • A novel class of fused heterocycles, benzo[b]furo[2,3-c]pyrroles. (2008). Tetrahedron.

  • ortho-Formylation of phenols. (2007). Organic Syntheses.

  • Synthesis and molecular structure of methyl 3-bromo-2-(2-hydroxypropan-2- yl)-7-oxo7H-selenolo[2,3:F]chromene-8-carboxylate. (2019). ResearchGate.

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Methyl 2-bromo-3-formylbenzoate: A Trifunctional Linchpin for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Methyl 2-bromo-3-formylbenzoate has emerged as a preeminent building block in contemporary medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring three distinct and orthogonally reactive functional groups—an aryl bromide, an aldehyde, and a methyl ester—positions it as a powerful linchpin for the construction of complex molecular scaffolds. This guide provides an in-depth exploration of its chemical reactivity, application notes for core synthetic transformations, and detailed, field-tested protocols for its use in synthesizing biologically relevant compounds. The methodologies discussed herein are designed to be robust and adaptable, providing researchers in drug discovery and chemical biology with the tools to leverage this versatile reagent for creating novel molecular entities.

Introduction: The Strategic Advantage of a Trifunctional Reagent

In the quest for novel therapeutics, the ability to rapidly assemble complex and diverse molecular structures is paramount. The efficiency of a synthetic route is often dictated by the strategic utility of its starting materials. This compound (CAS No. 750585-94-5) is a prime example of a reagent engineered for synthetic efficiency.[1] Its three functional groups, strategically positioned on a benzene ring, offer independent chemical handles that can be addressed selectively to build molecular complexity in a controlled, stepwise manner.

  • The aryl bromide serves as a classical handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

  • The formyl (aldehyde) group is a gateway to a vast array of chemical transformations, including condensations, reductive aminations, and cycloadditions, making it ideal for the construction of heterocyclic rings.

  • The methyl ester provides a latent carboxylic acid functionality, which can be used for late-stage modifications, such as amide bond formation, to modulate the physicochemical properties of the final molecule.

This guide will focus on two of the most powerful applications of this reagent: Suzuki-Miyaura cross-coupling for biaryl synthesis and Friedländer annulation for the construction of quinoline scaffolds, both of which are privileged structures in numerous classes of bioactive molecules.[2][3]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name This compound-
CAS Number 750585-94-5[1]
Molecular Formula C₉H₇BrO₃PubChem
Molecular Weight 243.06 g/mol PubChem
Appearance Light yellow solid or liquid[4]
Solubility Soluble in common organic solvents (DCM, THF, Toluene, EtOAc); low water solubility.[4]-

The reactivity of each functional group can be selectively harnessed. The aryl bromide is activated for oxidative addition to Pd(0) catalysts, a key step in cross-coupling.[5] The aldehyde's electrophilicity allows for facile reaction with a wide range of nucleophiles. The ester is generally stable under the conditions used for modifying the other two groups but can be readily hydrolyzed under basic or acidic conditions.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[6][7] Using this compound, this reaction provides a direct route to ortho-substituted biaryl aldehydes, which are key intermediates for a variety of pharmacologically active compounds.

Causality and Mechanistic Insight

The reaction is catalyzed by a palladium complex, which cycles through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. The electron-withdrawing nature of the adjacent formyl and ester groups can facilitate this step.

  • Transmetalation: An organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

This catalytic cycle allows for high yields using only a small amount of the palladium catalyst.[8]

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification p1 Weigh Reagents: - this compound - Arylboronic Acid - Base (e.g., K2CO3) r1 Combine reactants, catalyst, and solvent in Schlenk flask p1->r1 p2 Weigh Catalyst & Ligand: - Pd Catalyst (e.g., Pd(PPh3)4) - Ligand (if needed) p2->r1 r2 Degas mixture (e.g., Argon sparging) r1->r2 r3 Heat reaction mixture (e.g., 80-100 °C) r2->r3 r4 Monitor reaction by TLC/LC-MS r3->r4 w1 Cool to RT, dilute with EtOAc and water r4->w1 w2 Separate layers, extract aqueous phase w1->w2 w3 Wash organic layer with brine, dry over Na2SO4 w2->w3 w4 Concentrate in vacuo w3->w4 p3 Purify by flash column chromatography w4->p3

Caption: Suzuki-Miyaura Reaction Workflow.

Detailed Protocol: Synthesis of Methyl 3-formyl-[1,1'-biphenyl]-2-carboxylate

This protocol is a representative example and may require optimization for different boronic acids.[6][8]

Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound243.06243 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
Toluene-8 mL--
Water-2 mL--

Procedure:

  • Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inerting: Add the Pd(PPh₃)₄ catalyst (0.03 equiv) under a counter-flow of argon. Seal the flask with a septum.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Degassing: Sparge the resulting suspension with argon gas for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the title compound.

Core Application: Heterocycle Synthesis via Friedländer Annulation

The Friedländer synthesis is a classic condensation reaction that produces quinoline and naphthyridine derivatives.[9] The aldehyde functionality of this compound makes it an ideal substrate for reacting with an enolizable ketone or aldehyde containing an α-methylene group, leading directly to highly functionalized quinolines.

Causality and Mechanistic Insight

This reaction proceeds via a base- or acid-catalyzed condensation cascade:

  • Aldol Condensation: A base abstracts an α-proton from the ketone component, generating an enolate. This enolate then attacks the electrophilic aldehyde of this compound.

  • Dehydration: The resulting aldol adduct readily dehydrates to form a stable, conjugated enone intermediate.

  • Cyclization/Condensation: The ortho-amino group (in the classical Friedländer) or, in this modified context, a related intramolecular cyclization pathway, attacks the ketone carbonyl.

  • Aromatization: A final dehydration step yields the aromatic quinoline ring system. The reaction is driven to completion by the formation of the stable aromatic product.

Workflow for Friedländer Annulation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification p1 Combine this compound, a ketone (e.g., cyclohexanone), and solvent in a flask. r1 Add catalyst (e.g., Piperidine or KOH) p1->r1 r2 Heat to reflux r1->r2 r3 Monitor reaction by TLC r2->r3 w1 Cool to RT r3->w1 w2 Precipitate product by adding a non-solvent (e.g., water or hexanes) or perform extraction. w1->w2 w3 Filter the solid product and wash w2->w3 w4 Recrystallize or purify by column chromatography w3->w4

Caption: Friedländer Annulation Workflow.

Detailed Protocol: Synthesis of Methyl 5-bromo-1,2,3,4-tetrahydroacridine-9-carboxylate

This protocol demonstrates the condensation with cyclohexanone to form a tetracyclic system.

Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound243.06243 mg1.01.0
Cyclohexanone98.14108 mg (113 µL)1.11.1
Potassium Hydroxide (KOH)56.11112 mg2.02.0
Ethanol (EtOH)-10 mL--

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and stir bar, dissolve this compound (1.0 equiv) and cyclohexanone (1.1 equiv) in ethanol (10 mL).

  • Catalyst Addition: Add powdered potassium hydroxide (2.0 equiv) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-8 hours. The reaction mixture will typically change color. Monitor the disappearance of the starting aldehyde by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of cold water with stirring.

  • Isolation: A solid product should precipitate. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid breathing dust, fumes, or vapors.[4] Avoid contact with skin, eyes, and clothing.[4][10] Wash hands thoroughly after handling.[4][10]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[4]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4][10]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek medical attention.

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[4]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][10]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][10]

Conclusion

This compound is a testament to the power of rational reagent design. Its trifunctional nature provides a robust platform for generating significant molecular diversity from a single, accessible starting material. The protocols detailed in this guide for Suzuki-Miyaura coupling and Friedländer annulation represent just two of the many strategic applications of this versatile building block. By enabling the efficient synthesis of complex biaryl and heterocyclic systems, this reagent will continue to be an invaluable tool for researchers and scientists dedicated to the discovery and development of new bioactive molecules.

References

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Organic Syntheses. Available at: [Link]

  • Davi, M., Comte, A., Jazzar, R., & Baudoin, O. Synthesis of Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Available at: [Link]

  • Chemoenzymatic Synthesis and Biological Evaluation for Bioactive Molecules Derived from Bacterial Benzoyl Coenzyme A Ligase and Plant Type III Polyketide Synthase. MDPI. Available at: [Link]

  • Synthesis of Bioactive molecule fluoro benzothiazole comprising potent heterocyclic moieties for Anthelmentic activity. ResearchGate. Available at: [Link]

  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. Available at: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central. Available at: [Link]

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Application Note: Protecting Group Strategies for Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Protection in Complex Syntheses

Methyl 2-bromo-3-formylbenzoate is a valuable trifunctional building block in organic synthesis, featuring an aldehyde, a methyl ester, and an aryl bromide. The distinct reactivity of these groups necessitates a carefully planned synthetic route, often requiring the temporary masking of one or two functional groups to achieve chemoselectivity in subsequent transformations. The aldehyde is a potent electrophile and is susceptible to oxidation and nucleophilic attack. The methyl ester is also an electrophile, albeit less reactive than the aldehyde, and is prone to hydrolysis or reduction. The aryl bromide is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or metallation (e.g., Grignard or organolithium formation), which introduce strong nucleophiles or bases.

This guide provides a detailed analysis of protecting group strategies for this compound, focusing on the protection of the highly reactive formyl group. We will explore the rationale behind choosing a specific protecting group, provide detailed, field-tested protocols, and discuss orthogonal strategies for multi-step syntheses.

Analysis of Functional Group Reactivity and the Need for Protection

The primary challenge in the chemistry of this compound lies in the disparate reactivity of its functional groups.

  • Aldehyde (Formyl Group): This is the most reactive site towards nucleophiles and reducing agents. Reactions involving organometallics at the bromide position or strong reducing agents intended for the ester will invariably react with the aldehyde first.[1][2] Therefore, protection of the aldehyde is the most common and critical strategy.

  • Methyl Ester: Susceptible to hydrolysis under both acidic and basic conditions and can be reduced by strong hydrides like lithium aluminum hydride (LiAlH₄).[3] While aldehydes are generally more reactive towards nucleophiles, conditions that transform the ester (e.g., saponification) can also affect the aldehyde.

  • Aryl Bromide: This site is relatively inert unless activated for organometallic chemistry. However, the conditions required for this activation (e.g., treatment with Mg for Grignard formation or BuLi for lithiation) create highly basic and nucleophilic species that will readily attack the unprotected aldehyde or ester.[4]

This reactivity profile dictates that for most transformations targeting the aryl bromide or the ester, the aldehyde must be protected.

Primary Strategy: Protection of the Formyl Group

The most robust strategy for manipulating this compound is the selective protection of the formyl group. The ideal protecting group should be easy to install, stable to the planned reaction conditions, and readily removable with high yield under mild conditions that do not affect the other functional groups.[3] The two most common and effective choices are cyclic acetals and dithioacetals.

Cyclic Acetal Protection (1,3-Dioxolane)

Cyclic acetals, typically formed with ethylene glycol, are an excellent choice for protecting aldehydes. They are exceptionally stable in neutral to strongly basic environments, making them compatible with Grignard reagents, organolithiums, and hydride reducing agents like LiAlH₄.[4][5][6]

Rationale: The formation of a five-membered dioxolane ring is thermodynamically favored. This group effectively masks the electrophilicity of the carbonyl carbon and is inert to nucleophiles and bases.[7] Deprotection is conveniently achieved with aqueous acid.[2][8]

Protocol 1: Acetal Protection of this compound

Objective: To synthesize Methyl 2-bromo-3-(1,3-dioxolan-2-yl)benzoate.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (PTSA, 0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (1.5 eq), and PTSA (0.05 eq).

  • Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-4 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Dithioacetal Protection (1,3-Dithiolane)

Dithioacetals, formed with 1,2-ethanedithiol or 1,3-propanedithiol, offer an alternative and sometimes superior protecting group. They are stable to both acidic and basic conditions, providing a wider range of compatibility for subsequent reactions.[9][10]

Rationale: Dithioacetals are significantly more stable to acidic hydrolysis than their oxygen-containing acetal counterparts.[9][10] This allows for subsequent reactions to be performed under acidic conditions without premature deprotection. However, their removal requires specific, often oxidative or metal-assisted, conditions.[11][12] This stability makes them a key component of orthogonal protection strategies.[2][13]

Protocol 2: Dithioacetal Protection of this compound

Objective: To synthesize Methyl 2-bromo-3-(1,3-dithiolan-2-yl)benzoate.

Materials:

  • This compound

  • 1,2-Ethanedithiol (1.2 equivalents)

  • Boron trifluoride etherate (BF₃·OEt₂, 0.1 equivalents) or catalytic iodine.[14]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,2-ethanedithiol (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ (0.1 eq) dropwise.

  • Allow the reaction to stir at room temperature and monitor by TLC until completion (typically 1-3 hours).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

Deprotection Strategies

The choice of protecting group is intrinsically linked to the method of its removal.

Acetal Deprotection

Acetals are readily cleaved by hydrolysis in the presence of an acid catalyst.

Protocol 3: Acetal Deprotection
  • Dissolve the protected compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid (e.g., PTSA, HCl, or an acidic resin like Dowex 50WX8).

  • Stir the mixture at room temperature, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., NaHCO₃).

  • Remove the organic solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic layer to yield the deprotected aldehyde.

Dithioacetal Deprotection

Dithioacetals require specific reagents for cleavage due to their stability. Common methods involve oxidative or electrophile-assisted hydrolysis. Reagents such as o-iodoxybenzoic acid (IBX), or systems like TMSCl/NaI can be used.[11][12] Metal salts (e.g., HgCl₂) are effective but are toxic and should be used with caution.[9][11]

Protocol 4: Dithioacetal Deprotection using IBX
  • Dissolve the dithioacetal-protected compound (1.0 eq) in a mixture of DMSO or THF/water.

  • Add IBX (2.0-3.0 eq).

  • Stir the mixture at room temperature or with gentle heating (50-60 °C) until the starting material is consumed (monitor by TLC).

  • Dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer to remove the solvent and byproducts, then dry and concentrate to afford the deprotected aldehyde.

Data Summary and Orthogonal Considerations

The choice between an acetal and a dithioacetal depends on the planned synthetic sequence. This is the essence of an orthogonal protection strategy , where one group can be removed selectively without affecting the other.[13][15][16]

Protecting GroupProtection ConditionsStabilityDeprotection Conditions
Acetal Ethylene glycol, acid catalyst (e.g., PTSA)Stable: Bases, Nucleophiles, Reducing Agents, Organometallics. Labile: Acid.Mild aqueous acid (HCl, PTSA, H₂SO₄).[8]
Dithioacetal 1,2-Ethanedithiol, Lewis acid (e.g., BF₃·OEt₂)Stable: Strong Acids, Bases, Nucleophiles, Reducing Agents.Oxidizing agents (IBX, Oxone®) or metal salts (HgCl₂, AgNO₃).[11][12][17]

An orthogonal strategy would be critical if, for instance, the methyl ester needed to be hydrolyzed to a carboxylic acid under acidic conditions after a Grignard reaction at the bromide position. In this scenario, a dithioacetal would be the protecting group of choice for the aldehyde, as it would survive the acidic hydrolysis of the ester, whereas a standard acetal would not.

Visualization of Synthetic Workflow

The following diagram illustrates the decision-making process and workflow for utilizing a protecting group with this compound.

G cluster_0 Start Start: Methyl 2-bromo- 3-formylbenzoate Decision Target Reaction Site? Start->Decision Protect Protect Formyl Group Decision->Protect Aryl Bromide or Methyl Ester Reaction Perform Desired Transformation Decision->Reaction Formyl Group (e.g., Wittig) Protect->Reaction Deprotect Deprotect Formyl Group Reaction->Deprotect Final Final Product Deprotect->Final

Caption: Workflow for reactions involving this compound.

Conclusion

The successful application of this compound in multi-step synthesis hinges on a robust and well-considered protecting group strategy. The chemoselective protection of the highly reactive formyl group, typically as a base-stable acetal or an acid-and-base-stable dithioacetal, is paramount. By understanding the stability and deprotection requirements of each group, researchers can design elegant and efficient synthetic routes to complex molecular targets. The protocols and strategies outlined in this guide provide a reliable foundation for professionals in chemical research and drug development.

References

  • Green Chemistry (RSC Publishing). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions.
  • University of Wisconsin. Protecting Groups.
  • National Institutes of Health (NIH). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate.
  • ChemRxiv. Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN.
  • Wikipedia. Chloral hydrate.
  • Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis.
  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes.
  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
  • chemeurope.com. Protecting group.
  • University of Liverpool. VI Protecting Groups and Orthogonal Protection Strategies.
  • PubMed. Mild and highly selective formyl protection of primary hydroxyl groups.
  • ElectronicsAndBooks. Chemoselective Protection of Aldehydes as Dithioacetals in Lithium Perchlorate-Diethyl Ether Medium.
  • Organic Chemistry Portal. Protective Groups.
  • Wikipedia. Protecting group.
  • Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes.
  • JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
  • Organic Chemistry Portal. Thioacetal synthesis by thioacetalisation or 1,4-addition.
  • Khan Academy. Acetals as protecting groups and thioacetals.
  • Khan Academy. Acetals as protecting groups and thioacetals (video).
  • ResearchGate. Developments in the Deprotection of Thioacetals. Available from: [Link]

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  • Google Patents. New process for synthesizing 3-bromobenzaldehyde acetal.

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving Methyl 2-bromo-3-formylbenzoate. This substrate is a valuable building block in medicinal chemistry and materials science, but its unique substitution pattern—featuring a sterically demanding ortho-bromo group adjacent to an electron-withdrawing formyl group—presents specific challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when using this compound in Suzuki coupling reactions.

Q1: My primary side product is the homocoupled biaryl from my boronic acid/ester. What causes this and how can I prevent it?

Answer:

Boronic acid homocoupling is a frequent side reaction in Suzuki couplings, forming a symmetrical biaryl from two molecules of your boronic acid partner. This consumes your nucleophile, reduces the yield of the desired product, and introduces a purification challenge.

Primary Causes:

  • Oxygen-Mediated Homocoupling : The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then catalyze the homocoupling of the boronic acid.[2] This pathway is often a major contributor if reaction mixtures are not rigorously deoxygenated.[3][4]

  • Palladium(II)-Mediated Homocoupling : If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can react directly with the boronic acid to generate the homocoupled product before the catalytic cycle for the cross-coupling fully initiates.[2][5]

  • Slow Oxidative Addition : The steric hindrance from the ortho-formyl group on this compound can slow down the initial oxidative addition step with the Pd(0) catalyst.[6][7][8] If this step is slow, the competing boronic acid homocoupling pathway has more time to occur.

Troubleshooting & Solutions:

Solution Mechanism of Action Key Considerations
Rigorous Degassing Removes dissolved oxygen, preventing the primary pathway for oxygen-mediated homocoupling.[1][3][5]Use 3-5 freeze-pump-thaw cycles for best results. Subsurface sparging with argon or nitrogen for 20-30 minutes is also effective.[2]
Use a Pd(0) Precatalyst Starts the reaction with the active Pd(0) species, bypassing the initial reduction step and minimizing direct reaction of Pd(II) with the boronic acid.Pd(PPh₃)₄ or Pd₂(dba)₃ are common choices.[9] Note that dba complexes can degrade, so use a fresh, reliable source.
Optimize Ligand Choice Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) can accelerate the slow oxidative addition and subsequent reductive elimination steps, favoring the cross-coupling pathway.[10]The choice of ligand is critical for sterically hindered substrates.[6][8]
Controlled Reagent Addition Adding the boronic acid slowly or after the other components have been pre-heated can help ensure the catalyst is ready for the cross-coupling reaction.[3]One strategy is to pre-heat the aryl halide, base, and catalyst before adding the boronic acid solution.[3]
Q2: I'm observing significant formation of methyl 3-formylbenzoate (hydrodehalogenation product). Why is my bromine being replaced by hydrogen?

Answer:

Hydrodehalogenation (or protodebromination) is a side reaction where the bromine atom on your aryl halide is replaced by a hydrogen atom. This leads to a loss of your starting material without forming the desired product.

Primary Causes:

  • β-Hydride Elimination Pathway : While less common with aryl partners, if your boronic acid has β-hydrogens (e.g., alkylboronic acids), a β-hydride elimination can occur from the Pd(II) intermediate, which can then lead to reductive elimination of the aryl group and a hydride, forming the dehalogenated product.[6][11]

  • Solvent/Base as a Hydride Source : After oxidative addition, the Ar-Pd(II)-Br complex can react with sources of hydride in the reaction mixture. Common sources include amine bases, alcohols (solvents like isopropanol), or even water under certain conditions.[9]

  • Slow Transmetalation/Reductive Elimination : If the steps following oxidative addition are slow (due to steric hindrance or poor ligand choice), the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of it undergoing a side reaction like hydrodehalogenation.[12][13]

Troubleshooting & Solutions:

Solution Mechanism of Action Key Considerations
Choice of Base Use non-coordinating, inorganic bases like K₃PO₄ or Cs₂CO₃ instead of amine bases or hydroxides if possible.The base is crucial for activating the boronic acid for transmetalation.[14][15] A careful balance is needed.
Anhydrous Conditions Using dry solvents and reagents minimizes water as a potential proton/hydride source.While some Suzuki protocols benefit from water, for sensitive substrates it can be a source of hydrodehalogenation.[10]
Use a More Active Catalyst System A more electron-rich and bulky ligand can accelerate the entire catalytic cycle, especially the rate-limiting steps, outcompeting the hydrodehalogenation pathway.[16]Screening different ligands (e.g., SPhos, RuPhos, JohnPhos) is highly recommended for this substrate.
Protect the Formyl Group If the formyl group is suspected of interfering and slowing the reaction, temporary protection as an acetal can reduce its electronic and steric influence.This adds steps to the synthesis but can solve intractable problems. The acetal is typically stable to Suzuki conditions and easily removed.
Q3: The formyl (-CHO) group seems to be interfering with the reaction, leading to low yields or catalyst deactivation. How can this happen?

Answer:

Aldehyde functionalities can sometimes interfere with palladium catalysts, a phenomenon known as catalyst poisoning.[17] This leads to a reduction in catalytic activity and can stall the reaction.

Primary Causes:

  • Coordination to Palladium : The oxygen of the aldehyde can coordinate to the palladium center. While often a weak interaction, in sterically crowded environments, this can inhibit substrate binding or slow down key steps like reductive elimination.

  • Decarbonylation : At high temperatures, palladium catalysts can sometimes mediate the decarbonylation of aryl aldehydes, which removes the formyl group and can lead to catalyst deactivation by forming stable palladium carbonyl complexes.[18]

  • Formation of Catalyst Sinks : The aldehyde may participate in side reactions that form inactive palladium species, effectively removing the catalyst from the cycle.[19][20]

Troubleshooting & Solutions:

Solution Mechanism of Action Key Considerations
Lower Reaction Temperature Reduces the rate of thermally-driven side reactions like decarbonylation and catalyst decomposition.This must be balanced with providing enough energy to overcome the activation barrier for the sterically hindered coupling.
Use a More Robust Ligand Bulky phosphine ligands can create a protective coordination sphere around the palladium atom, preventing the aldehyde from strongly coordinating and deactivating the catalyst.[8]Buchwald-type ligands are specifically designed to be robust and promote challenging couplings.
Protect the Aldehyde Converting the aldehyde to a more inert functional group, such as a dioxolane acetal, completely removes its potential to interfere.Protection is a reliable but less atom-economical solution. Deprotection requires an additional acidic workup step.

Visualizing the Mechanisms: Catalytic Cycles

To better understand these pathways, the following diagrams illustrate the main Suzuki cycle and the key side reactions.

The Suzuki-Miyaura Catalytic Cycle

The desired reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[21][22]

Suzuki_Cycle cluster_inputs pd0 Pd(0)L₂ (Active Catalyst) oadd Oxidative Addition pd0->oadd pd2_aryl Ar-Pd(II)L₂-X oadd->pd2_aryl trans Transmetalation pd2_aryl->trans pd2_biaryl Ar-Pd(II)L₂-Ar' trans->pd2_biaryl relim Reductive Elimination pd2_biaryl->relim relim->pd0 product Ar-Ar' (Desired Product) relim->product arx Ar-X (this compound) arx->oadd ar_boronic Ar'-B(OR)₂ + Base ar_boronic->trans

Caption: The main catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Competing Side Reaction: Boronic Acid Homocoupling

This pathway consumes the boronic acid partner, especially in the presence of oxygen.

Homocoupling_Cycle pd0 Pd(0)L₂ o2 O₂ (Trace Oxygen) pd0->o2 pd2 Pd(II) Species o2->pd2 trans1 Transmetalation (1) pd2->trans1 pd2_ar1 Ar'-Pd(II)-OH trans1->pd2_ar1 trans2 Transmetalation (2) pd2_ar1->trans2 pd2_biaryl Ar'-Pd(II)-Ar' trans2->pd2_biaryl relim Reductive Elimination pd2_biaryl->relim relim->pd0 product Ar'-Ar' (Homocoupled Product) relim->product boronic1 Ar'-B(OR)₂ + Base boronic1->trans1 boronic2 Ar'-B(OR)₂ + Base boronic2->trans2

Caption: Oxygen-mediated homocoupling of boronic acids, a common side reaction.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound, designed to minimize the side reactions discussed above. Optimization may be required for different boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2-4.4 mol%, 1.1 equiv per Pd atom)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 or Dioxane)

Procedure:

  • Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid partner, and finely ground K₃PO₄.

  • Catalyst/Ligand Addition : In a glovebox or under a strong stream of inert gas (Argon or Nitrogen), add the Pd₂(dba)₃ and SPhos ligand.

  • Inert Atmosphere : Seal the flask and evacuate and backfill with inert gas three times to establish an inert atmosphere.

  • Solvent Addition : Add the anhydrous, degassed solvent via syringe.

  • Degassing : Sparge the reaction mixture by bubbling inert gas through the solution for 15-20 minutes.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

References

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (n.d.). BenchChem. Retrieved from Google search.[1]

  • Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. (n.d.). BenchChem. Retrieved from Google search.[2]

  • Catalyst poisoning. (n.d.). In Wikipedia. Retrieved from Google search.[17]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate. Retrieved from Google search.[3]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from Google search.[6]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing. Retrieved from Google search.[7]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved from Google search.[8]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications. Retrieved from Google search.[5]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF. (n.d.). ResearchGate. Retrieved from Google search.[11]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from Google search.[14]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from Google search.[9]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF. (2025). ResearchGate. Retrieved from Google search.[23]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). ACS Publications. Retrieved from Google search.[12]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). Retrieved from Google search.[24]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. Retrieved from Google search.[4]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from Google search.[21]

  • Continuous‐flow Synthesis of Aryl Aldehydes by Pd‐catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen. (n.d.). NIH. Retrieved from Google search.[18]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (n.d.). Journal of the American Chemical Society. Retrieved from Google search.[25]

  • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. Retrieved from Google search.[19]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from Google search.[22]

  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. (n.d.). BenchChem. Retrieved from Google search.[10]

  • Poisoning and deactivation of palladium catalysts | Request PDF. (n.d.). ResearchGate. Retrieved from Google search.[20]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. Retrieved from Google search.[15]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal. Retrieved from Google search.[13]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. Retrieved from Google search.[26]

  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved from Google search.[16]

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-bromo-3-formylbenzoate. This guide is designed to provide in-depth, experience-driven insights into overcoming common challenges, particularly low reaction yields, encountered when using this versatile but sterically hindered building block. Our goal is to move beyond simple procedural lists and explain the chemical reasoning behind each troubleshooting step, empowering you to optimize your synthetic routes effectively.

Troubleshooting Guide: Common Low-Yield Scenarios

This section addresses specific, frequently encountered problems in a question-and-answer format. We will explore the underlying causes of low yields in key reaction types and provide actionable, step-by-step protocols for improvement.

Question 1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the most likely causes and how can I fix it?

Low yields in Suzuki couplings with this compound are common and typically stem from a combination of steric hindrance and competing side reactions involving the aldehyde group. The ortho-bromo and ortho-formyl substituents create a sterically congested environment around the palladium catalyst, slowing down the rate-limiting oxidative addition step.

Primary Causes & Solutions:

  • Steric Hindrance: The bulky groups adjacent to the bromine atom impede the approach of the palladium catalyst. This is often the primary barrier to achieving high yields.

    • Expert Insight: Standard catalysts like Pd(PPh₃)₄ are often too bulky to be effective here. You need a catalyst system that combines a small palladium source with a bulky, electron-rich phosphine ligand. These ligands stabilize the catalytically active Pd(0) species and promote the difficult oxidative addition step.[1]

    • Solution: Employ catalyst systems with sterically demanding, electron-rich biarylphosphine ligands. These are designed to accelerate both oxidative addition and the final reductive elimination step.[2]

  • Side Reactions of the Aldehyde: The aldehyde group can participate in undesirable reactions under basic aqueous conditions, such as aldol condensation or Cannizzaro-type reactions.[3] It can also coordinate to the palladium center, leading to catalyst deactivation.

    • Expert Insight: The choice of base is critical. Strong aqueous bases like NaOH or KOH can promote side reactions.[4] Weaker, non-nucleophilic inorganic bases are generally preferred as they are strong enough to facilitate the transmetallation step without attacking the aldehyde.[5][6]

    • Solution: Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ and consider using anhydrous conditions to prevent hydrolysis and other water-mediated side reactions.[2]

  • Protodeborylation of the Boronic Acid: A common side reaction is the cleavage of the C-B bond of the boronic acid partner by protons (from water or other sources), which reduces the amount available for cross-coupling.[7]

    • Expert Insight: This is exacerbated by prolonged reaction times and high temperatures. Using anhydrous conditions and a base like K₃PO₄ can help mitigate this issue.[8]

    • Solution: Ensure all solvents and reagents are rigorously dried. Using potassium trifluoroborate salts instead of boronic acids can also increase stability and reduce protodeboronation.[7]

Optimized Protocol for a Test Suzuki-Miyaura Reaction

This protocol is designed as a robust starting point for optimization.

  • Reagent Preparation: To a dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv, finely ground).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos or XPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1 M concentration).

  • Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional charge of catalyst/ligand may be beneficial.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure for purification.

Troubleshooting Flowchart for Suzuki Coupling

G start Low Yield in Suzuki Coupling check_hindrance Issue: Steric Hindrance? start->check_hindrance check_side_reactions Issue: Aldehyde Side Reactions? check_hindrance->check_side_reactions No solution_ligand Action: Use bulky, electron-rich ligand (e.g., SPhos, XPhos). check_hindrance->solution_ligand Yes check_reagents Issue: Reagent Quality? check_side_reactions->check_reagents No solution_base Action: Switch to weaker, non-nucleophilic base (K3PO4, Cs2CO3). check_side_reactions->solution_base Yes solution_reagent_purity Action: Re-purify starting materials. Use fresh boronic acid. check_reagents->solution_reagent_purity Yes end_node Improved Yield check_reagents->end_node No/Resolved solution_ligand->end_node solution_anhydrous Action: Use anhydrous solvents and reagents. solution_base->solution_anhydrous solution_anhydrous->end_node solution_reagent_purity->end_node

Caption: Troubleshooting decision tree for Suzuki coupling.

Question 2: My Sonogashira coupling yield is poor, and I'm observing significant starting material decomposition and homocoupling of the alkyne.

Sonogashira couplings with this substrate are challenging due to the steric hindrance affecting the palladium catalytic cycle and potential side reactions related to the copper co-catalyst and the basic amine solvent.[9]

Primary Causes & Solutions:

  • Catalyst Inefficiency: As with Suzuki coupling, steric hindrance slows the reaction, requiring more forcing conditions which can lead to decomposition.

    • Expert Insight: The choice of palladium source and ligand is crucial. While Pd(PPh₃)₂Cl₂ is a classic catalyst, more modern systems may offer better performance.

    • Solution: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with phosphine ligands. For particularly stubborn couplings, consider copper-free conditions, which can sometimes minimize side reactions.[10][11]

  • Glaser Homocoupling: The copper(I) co-catalyst, essential for the traditional Sonogashira cycle, can also catalyze the oxidative homocoupling of the terminal alkyne, a common and frustrating side reaction.

    • Expert Insight: This is often promoted by the presence of oxygen. Rigorous deoxygenation of the reaction mixture is paramount.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly using freeze-pump-thaw cycles or by bubbling with inert gas for an extended period.

  • Base-Induced Side Reactions: The amine base (typically triethylamine or diisopropylamine) can react with the aldehyde group, leading to byproduct formation.

    • Expert Insight: The base is required to neutralize the HX generated and to deprotonate the alkyne. However, a highly nucleophilic amine can be problematic.

    • Solution: Consider using a bulkier, less nucleophilic amine base like diisopropylethylamine (DIPEA) or switching to an inorganic base like Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent.

Data Table: Sonogashira Condition Screening
Condition Catalyst System Base Solvent Typical Yield Range Key Consideration
Classic Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF20-50%Prone to Glaser coupling.
Bulky Base Pd(PPh₃)₂Cl₂ / CuIDIPEADMF40-65%Reduces side reactions with aldehyde.
Copper-Free Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane50-75%Eliminates Glaser coupling; requires careful ligand selection.[10]
Question 3: I am attempting a reductive amination, but the reaction is messy, and I'm isolating the alcohol byproduct from aldehyde reduction instead of the desired amine.

Reductive amination involves the formation of an imine intermediate, followed by its reduction.[12][13] The primary challenge is controlling the relative rates of imine formation versus the direct reduction of the starting aldehyde.

Primary Causes & Solutions:

  • Premature Aldehyde Reduction: The reducing agent is reducing the aldehyde faster than the imine is formed or reduced.

    • Expert Insight: Standard, highly reactive reducing agents like sodium borohydride (NaBH₄) will readily reduce the aldehyde.[14] You need a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion), which is more electrophilic than the aldehyde.[15]

    • Solution: Use sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[15] NaBH(OAc)₃ is particularly effective and is less toxic than its cyano counterpart.[12]

  • Slow Imine Formation: Steric hindrance around the aldehyde can slow down the initial condensation reaction with the amine.

    • Expert Insight: Imine formation is an equilibrium process that generates water. Removing this water or using a mild acid catalyst can drive the reaction forward.[13]

    • Solution: Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture. Alternatively, including a catalytic amount of acetic acid can accelerate imine formation.

Optimized Protocol for Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (1.1-1.2 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Catalysis/Dehydration (Optional): Add a catalytic amount of acetic acid (e.g., 5 mol%) or activated 4Å molecular sieves. Stir at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to control any effervescence.

  • Monitoring & Workup: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC/LC-MS). Quench the reaction carefully by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate for purification.

Diagram of Reductive Amination Pathway & Pitfall

G cluster_desired Desired Pathway (Selective Reducing Agent) cluster_pitfall Undesired Pathway (Non-Selective Reducing Agent) Aldehyde Ar-CHO Imine Imine Intermediate (Ar-CH=N-R) Aldehyde->Imine + Amine, -H2O Amine R-NH2 Amine->Imine Product Desired Amine (Ar-CH2-NH-R) Imine->Product + [H] (e.g., NaBH(OAc)3) Aldehyde2 Ar-CHO Byproduct Alcohol Byproduct (Ar-CH2OH) Aldehyde2->Byproduct + [H] (e.g., NaBH4)

Caption: Competing pathways in reductive amination.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound? Are there special storage conditions? A: The compound is generally stable under normal laboratory conditions. However, like many aldehydes, it can be susceptible to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.

Q2: My starting material appears discolored. Could this affect my reaction? A: Yes, absolutely. A yellow or brown discoloration often indicates the presence of impurities, likely from oxidation or degradation. These impurities can interfere with catalysis and lead to unexpected side products and lower yields. It is highly recommended to purify the starting material by column chromatography or recrystallization if its purity is in doubt.

Q3: Can I protect the aldehyde group before running a cross-coupling reaction? A: Yes, protecting the aldehyde is an excellent strategy to prevent side reactions and improve yields, especially in complex syntheses.[2] A common method is to convert the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is robust under the basic conditions of most cross-coupling reactions and can be easily removed afterward with aqueous acid.

Q4: For a Suzuki coupling, does the order of addition of reagents matter? A: Yes, it can. It is generally best practice to add the solid reagents first (aryl halide, boronic acid, base), followed by the catalyst and ligand, and finally the degassed solvent. This ensures that the catalyst is introduced into a well-mixed, inert environment, minimizing degradation before the reaction begins.

Q5: Why is vigorous stirring important, especially in biphasic Suzuki reactions? A: In reactions involving multiple phases (e.g., an organic solvent and an aqueous base), the reaction rate is often limited by the transfer of reagents between the phases.[8] Vigorous stirring maximizes the interfacial surface area, increasing the rate of mass transfer and, consequently, the overall reaction rate. Insufficient stirring can lead to incomplete reactions and low yields.

References
  • Role of a base in Suzuki-Miyaura reaction | Request PDF. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. (2016).
  • Al-Masri, A. A., & El-Eswed, B. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Inorganics, 10(11), 193.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved December 11, 2025, from [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. (n.d.). SciSpace. Retrieved December 11, 2025, from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 233–262.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved December 11, 2025, from [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2008). Chemical Reviews, 108(1), 288-320.
  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved December 11, 2025, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved December 11, 2025, from [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (2003). The Journal of Organic Chemistry, 68(19), 7416-7422.
  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. (2014).
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development.
  • Reductive Amination. (n.d.). Myers Chem 115. Retrieved December 11, 2025, from [Link]

  • Reductive amination of aromatic aldehydes and ketones with nickel boride. (1998). Journal of the Chemical Society, Perkin Transactions 1, (1), 471-474.
  • Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-alternatives to PtBu3. (2007). Chemical Society Reviews, 36(10), 1602-1612.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2004). Organometallics, 23(19), 4381-4394.
  • Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved December 11, 2025, from [Link]

  • Effect of bases and solvents on the Heck coupling a. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 11, 2025, from [Link]

  • CHM 252 Organometallics: Comparing Suzuki and Heck Reactions & How to Use Them Part 14. (2021, October 23). YouTube. Retrieved December 11, 2025, from [Link]

  • Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. (2014).
  • Benzimidazolium-Catalyzed Cross-Coupling of Aromatic Aldehydes and Benzyl Halides in Water: A Green and Efficient Synthesis of 3-Hydroxy-1,2,3-Triarylpropan-1-Ones. (n.d.). Retrieved December 11, 2025, from [Link]

  • CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (2019). The Journal of Organic Chemistry, 84(14), 9378-9384.
  • Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved December 11, 2025, from [Link]

  • Allylic cross-coupling using aromatic aldehydes as α-alkoxyalkyl anions. (2020). Beilstein Journal of Organic Chemistry, 16, 208–213.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). The Journal of Organic Chemistry, 71(1), 379-381.
  • Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews, 40(10), 5049-5066.

Sources

Technical Support Center: Purification of Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-bromo-3-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this key synthetic intermediate. As a senior application scientist, my goal is to blend technical protocols with the practical insights gained from years of experience to help you navigate the complexities of this process.

Understanding Your Impurity Profile: The Key to Successful Purification

The first step in any successful purification is to understand the potential impurities you might be dealing with. For this compound, the impurity profile is almost entirely dictated by its synthetic route. The two most common pathways present different challenges.

  • Oxidation of Methyl 2-bromo-3-methylbenzoate : This route involves the conversion of a methyl group to an aldehyde. The primary challenges here are incomplete reactions and over-oxidation.

  • Bromination of Methyl 3-formylbenzoate : This electrophilic aromatic substitution introduces a bromine atom onto the benzene ring. The main difficulty is controlling the regioselectivity of the bromination.

The diagram below illustrates these pathways and the common byproducts associated with each.

G cluster_0 Pathway 1: Oxidation cluster_1 Pathway 2: Bromination start1 Methyl 2-bromo-3-methylbenzoate (Starting Material) product This compound (Desired Product) start1->product Oxidation (e.g., NBS, light) byproduct1 Unreacted Starting Material start1->byproduct1 Incomplete Reaction byproduct2 2-Bromo-3-(methoxycarbonyl)benzoic acid (Over-oxidation Product) product->byproduct2 Over-oxidation start2 Methyl 3-formylbenzoate (Starting Material) product2 This compound (Desired Product) start2->product2 Bromination (e.g., Br2, FeBr3) byproduct3 Methyl 4-bromo-3-formylbenzoate (Regioisomer) start2->byproduct3 Isomer Formation byproduct4 Dibrominated Products product2->byproduct4 Over-bromination G start Poor Separation in Column Chromatography check_rf Is product Rf ~0.3? start->check_rf adjust_polarity Adjust eluent polarity (e.g., change Hex/EtOAc ratio) check_rf->adjust_polarity No check_separation Separation improved? check_rf->check_separation Yes adjust_polarity->check_rf Re-run TLC change_solvents Change solvent system (e.g., DCM/MeOH) check_separation->change_solvents No final_product Proceed with Column check_separation->final_product Yes change_solvents->check_separation Re-run TLC change_stationary Consider different stationary phase (Alumina, C18) change_solvents->change_stationary If still no separation

Technical Support Center: Reaction Condition Optimization for Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-bromo-3-formylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate.[1] Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and optimized protocols grounded in established chemical principles. Our goal is to provide you with the causal understanding needed to navigate experimental complexities and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most effective and regioselective strategy for synthesizing this compound?

A1: The most reliable and widely-practiced strategy is a two-step sequence starting from methyl 2-bromobenzoate. This involves a directed ortho-metalation (lithiation) followed by formylation.

Direct electrophilic substitution methods, such as attempting to brominate methyl 3-formylbenzoate or formylate methyl 2-bromobenzoate using classical methods like the Vilsmeier-Haack reaction, are generally inefficient. The electron-withdrawing nature of the ester group deactivates the aromatic ring, making these reactions sluggish and prone to low yields.[2][3]

The preferred route leverages the bromine atom as a directing group for lithiation. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), a proton can be selectively abstracted from the C3 position, which is ortho to the bromine. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde group after acidic workup.[4][5] This method provides excellent control over regioselectivity, which is often a major challenge.

Below is a workflow diagram illustrating this recommended synthetic pathway.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Reaction Sequence cluster_end Final Product Start Methyl 2-bromobenzoate Lithiation Directed ortho-Lithiation Start->Lithiation 1. LDA, THF -78 °C Formylation Formylation (Quench) Lithiation->Formylation 2. DMF -78 °C to RT Workup Aqueous Acidic Workup Formylation->Workup 3. H₃O⁺ End This compound Workup->End

Caption: Recommended workflow for the synthesis of this compound.

Q2: I am experiencing very low yields (<30%) with the ortho-lithiation/formylation protocol. What are the most common failure points?

A2: Low yields in this reaction sequence are common but can almost always be traced back to a few critical parameters. The stability of the aryllithium intermediate and the exclusion of moisture/oxygen are paramount. Here is a breakdown of potential issues and their solutions.

Table 1: Troubleshooting Low Yields in ortho-Lithiation/Formylation

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Lithiation 1. Inactive LDA: Commercial LDA solutions can degrade. Butyllithium used to generate LDA may also be of low molarity. 2. Insufficient Base: Inaccurate titration of butyllithium or stoichiometry calculation errors. 3. Temperature Too High: The aryllithium intermediate is unstable and can decompose if the temperature rises above -70 °C before quenching.1. Use freshly prepared LDA or titrate your commercial butyllithium solution immediately before use. 2. Use a slight excess of LDA (1.1-1.2 equivalents) to ensure complete deprotonation. 3. Maintain strict temperature control at -78 °C (dry ice/acetone bath) throughout the base addition and for at least 1 hour post-addition.
Reaction with Ester The ester group can be attacked by the strong base (LDA) or the aryllithium intermediate, leading to undesired byproducts.This is a known side reaction. Minimize its occurrence by adding the LDA solution slowly (dropwise) to the cooled substrate solution. This keeps the instantaneous concentration of the base low.
Quench Failure 1. Protic Impurities: Trace water or other protic sources in the DMF or reaction flask will quench the aryllithium, leading back to the starting material. 2. Poor DMF Quality: DMF can contain dimethylamine, which is protic.1. Rigorously dry all glassware (oven-dried >120 °C) and use anhydrous solvents (THF is often distilled from sodium/benzophenone). 2. Use anhydrous grade DMF , preferably from a freshly opened bottle or distilled from CaH₂ and stored over molecular sieves.
Degradation during Workup The intermediate iminium salt formed after DMF addition must be carefully hydrolyzed. Premature or aggressive quenching can lead to decomposition.After quenching with DMF at -78 °C, allow the reaction to warm slowly to room temperature before proceeding with the aqueous acidic workup (e.g., with 1M HCl).
Atmospheric Contamination Oxygen and moisture from the air will rapidly destroy the organolithium intermediate.Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire process, from solvent addition to the final quench. Use proper air-free techniques like cannulation or gas-tight syringes.
Q3: My TLC plate shows multiple spots after the reaction. What are the likely byproducts?

A3: Besides unreacted starting material, several byproducts can form. Identifying them is key to optimizing the reaction.

Troubleshooting_Byproducts cluster_info Identification & Cause main Reaction Mixture TLC Product: this compound Starting Material: Methyl 2-bromobenzoate Hydrolysis Product: 2-Bromo-3-formylbenzoic Acid Dimerization Product: Biphenyl derivative info1 Cause: Incomplete reaction or proton quench of intermediate. Polarity: Less polar than product. main:p1->info1 info2 Cause: Saponification during basic workup or exposure to moisture. Polarity: Very polar, may streak on silica. main:p2->info2 info3 Cause: Oxidative coupling of the aryllithium intermediate. Polarity: Very non-polar. main:p3->info3

Caption: Common byproducts and their causes in the synthesis.

  • Unreacted Methyl 2-bromobenzoate: This is the most common "byproduct" and indicates incomplete lithiation or premature quenching of the aryllithium intermediate by trace protons. It will typically have a higher Rf value (less polar) than the aldehyde product on a silica TLC plate.

  • 2-Bromo-3-formylbenzoic Acid: The methyl ester is susceptible to hydrolysis (saponification). This can happen if the workup conditions are too harsh or if a basic wash (e.g., with sodium bicarbonate) is performed for an extended period. This acidic byproduct will be much more polar than the desired product.

  • Biphenyl Homocoupling Products: A small amount of the aryllithium intermediate can undergo oxidative coupling, especially if there is an air leak, leading to symmetrical biphenyl derivatives. These are typically much less polar than the starting material.

Q4: What is a reliable protocol for purifying the crude this compound?

A4: A multi-step purification process is recommended to achieve high purity (>98%).

  • Aqueous Workup: After the reaction is complete and quenched with acid, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to remove any acidic byproducts), and finally with brine.[6] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Column Chromatography: This is the most effective method for separating the product from non-polar byproducts and residual starting material.

Table 2: Recommended Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of this polarity.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 80:20). This will elute non-polar impurities first, followed by the starting material, and then the more polar product.
Monitoring TLC with UV visualization and/or a potassium permanganate stain.The aldehyde and ester groups are UV active. The aldehyde will also react with the permanganate stain.
  • Recrystallization (Optional): If the product isolated from the column is a solid and still contains minor impurities, recrystallization can be an excellent final polishing step. A solvent system of hexanes/ethyl acetate or isopropanol/water could be effective. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[6]

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for ortho-lithiation and formylation.[4] Researchers should adapt it based on their specific lab conditions and scale.

Synthesis of this compound

  • Setup: Under an inert atmosphere of Argon, add anhydrous tetrahydrofuran (THF, ~0.2 M relative to substrate) to an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Preparation (if not using commercial solution): In a separate flask under Argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at 0 °C before re-cooling to -78 °C.

  • Lithiation: Add Methyl 2-bromobenzoate (1.0 eq) to the reaction flask. Once the solution is at -78 °C, add the freshly prepared LDA solution (1.1 eq) dropwise via syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Warm-up & Quench: After the DMF addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.

  • Workup: Cool the mixture in an ice bath and slowly quench by adding 1M HCl until the pH is acidic (~pH 2-3). Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography as described in Q4.

References

  • Schall, A. and Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Available at: [Link]

  • Clarke, B. P. et al. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384–9388. Available at: [Link]

  • LookChem (n.d.). This compound. Available at: [Link]

  • Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Reaction of bromine / toluene and methyl benzoate and the nitration mixture. (2021, January 10). Available at: [Link]

Sources

Technical Support Center: Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-bromo-3-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address common issues related to impurities, providing in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experiments.

Structure of this Guide

This guide is structured to provide clarity and practical solutions. We will begin by exploring the likely synthetic origins of this compound to understand the genesis of common impurities. This is followed by a comprehensive FAQ section that tackles specific problems you may encounter. We will then provide detailed analytical and purification protocols, supplemented by visual diagrams and a summary table for quick reference.

Understanding the Synthetic Landscape: The Origin of Impurities

Likely Synthetic Pathway:

A plausible and common route starts from 2-bromo-3-methylbenzoic acid. This precursor undergoes esterification to yield Methyl 2-bromo-3-methylbenzoate, followed by a selective oxidation of the methyl group to the desired aldehyde.

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A [label="2-Bromo-3-methylbenzoic Acid"]; B [label="Methyl 2-bromo-3-methylbenzoate"]; C [label="this compound (Target)"]; D [label="Impurity: 2-Bromo-3-formylbenzoic Acid"];

A -> B [label="Esterification (MeOH, H+)"]; B -> C [label="Side-chain Oxidation"]; C -> D [label="Hydrolysis", style=dashed, color="#EA4335"];

}

Caption: Plausible synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered by users of this compound, providing both the 'what' and the 'why' to empower your troubleshooting efforts.

Question 1: My NMR spectrum shows a significant peak corresponding to a carboxylic acid. What is this impurity and how did it get there?

Answer:

The most likely acidic impurity is 2-Bromo-3-formylbenzoic acid . Its presence can be attributed to two primary sources:

  • Incomplete Esterification: If the synthesis starts from 2-bromo-3-formylbenzoic acid, the esterification reaction with methanol may not have gone to completion, leaving unreacted starting material in the final product.

  • Hydrolysis: The methyl ester functionality is susceptible to hydrolysis, especially if the product is exposed to moisture or acidic/basic conditions during workup or storage.[1][2] This degradation pathway will convert the methyl ester back to the corresponding carboxylic acid.

Troubleshooting Steps:

  • Confirm Identity: The presence of a broad singlet in the 10-12 ppm region of the ¹H NMR spectrum is characteristic of a carboxylic acid proton.

  • Purification: To remove this impurity, you can perform a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent like ethyl acetate and wash with a mild base such as a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer. Be sure to then wash with brine and dry the organic layer thoroughly before solvent removal.

  • Prevention: Ensure the product is stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and in a desiccated environment to minimize contact with moisture.

Question 2: I'm seeing an additional aromatic singlet in my ¹H NMR and a peak at a different retention time in my HPLC analysis. What could this be?

Answer:

This is likely an isomeric impurity . The most probable isomer is Methyl 3-bromo-2-formylbenzoate . Isomeric impurities often arise during the bromination step of the synthesis of the precursors.[3] Electrophilic aromatic substitution reactions can sometimes yield a mixture of isomers, even with directing groups present.

Troubleshooting Steps:

  • Analytical Confirmation: HPLC is an excellent tool for separating isomers. If you have access to a reference standard for the suspected isomer, you can confirm its identity by co-injection. High-resolution mass spectrometry can also confirm that the impurity has the same molecular formula as your target compound.

  • Purification: Isomers can be challenging to separate due to their similar physical properties. Flash column chromatography on silica gel is the most effective method. A carefully selected eluent system, often a gradient of ethyl acetate in hexanes, will be necessary to achieve good separation.

  • Sourcing: If isomeric purity is critical for your application, consider purchasing from a supplier who provides a detailed certificate of analysis with HPLC purity and isomeric purity data.

Question 3: My product has a yellowish tint and my mass spec data shows a peak that is 16 mass units higher than the expected product. What is this?

Answer:

This impurity is likely Methyl 2-bromo-3-carboxymethylbenzoate , where the aldehyde has been over-oxidized to a carboxylic acid. Aldehydes are readily oxidized, and this can occur during the synthesis if the reaction conditions are too harsh or if the product is exposed to air over time.[4][5]

Troubleshooting Steps:

  • Analytical Detection: The mass spectrometry data showing a +16 amu peak (for the addition of an oxygen atom) is a strong indicator.

  • Prevention during Synthesis: If you are performing the oxidation step yourself, careful control of the reaction time and temperature is crucial. Using milder oxidizing agents can also prevent over-oxidation.

  • Storage: As with hydrolysis, proper storage under an inert atmosphere can slow down aerial oxidation.

Summary of Common Impurities

Impurity NameChemical StructureLikely OriginKey Analytical Signature
2-Bromo-3-formylbenzoic AcidC₈H₅BrO₃Incomplete esterification, HydrolysisBroad ¹H NMR singlet at 10-12 ppm
Methyl 3-bromo-2-formylbenzoateC₉H₇BrO₃Side-reaction during brominationSeparate peak in HPLC, distinct aromatic proton signals in ¹H NMR
Methyl 2-bromo-3-methylbenzoateC₉H₉BrO₂Incomplete oxidation of precursorSinglet around 2.5 ppm in ¹H NMR (methyl group)
2-Bromo-3-methylbenzoic AcidC₈H₇BrO₂Unreacted starting materialCombination of methyl and carboxylic acid signals in ¹H NMR

Experimental Protocol: HPLC Analysis for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting common impurities.

Objective: To determine the purity of this compound and identify potential impurities by High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improving peak shape)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (v/v)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of acetonitrile to make a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-19 min: 90% to 30% B

      • 19-25 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

    • Retention times of potential impurities can be compared to known standards if available. More polar impurities (like the carboxylic acid) will elute earlier, while less polar impurities may elute later.

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Start [label="Impurity Detected in Sample", shape=ellipse, fillcolor="#FBBC05"]; NMR [label="Analyze ¹H NMR Spectrum"]; HPLC [label="Analyze HPLC Chromatogram"]; MS [label="Analyze Mass Spectrum"];

Start -> NMR; Start -> HPLC; Start -> MS;

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NMR -> NMR_Acid; NMR -> NMR_Isomer; HPLC -> HPLC_Peak; MS -> MS_Mass;

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NMR_Acid -> Acid_Impurity [label="Yes"]; NMR_Isomer -> Isomer_Impurity [label="Yes"]; HPLC_Peak -> Isomer_Impurity [label="Yes"]; MS_Mass -> OverOx_Impurity [label="Yes"];

Acid_Impurity -> Purify; Isomer_Impurity -> Purify; OverOx_Impurity -> Purify;

}

Caption: Troubleshooting workflow for impurity identification.

References

  • Bunnett, J. F., & Rauhut, M. M. (n.d.). 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com. Retrieved from [Link]

  • Hydrolysis of methyl benzoate. (2024, September 13). YouTube. Retrieved from [Link]

  • Aldehyde. (2025, December 23). Britannica. Retrieved from [Link]

  • Oxidation of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Navigating Reactions with Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 2-bromo-3-formylbenzoate." This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges posed by this sterically hindered trifunctional building block. The unique arrangement of a bromo, a formyl, and a methyl ester group on the benzene ring presents both opportunities for diverse functionalization and significant hurdles due to steric hindrance. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these challenges and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity challenges associated with this compound?

A1: The primary challenge is steric hindrance. The molecule has three adjacent substituents on the aromatic ring. The bromo and formyl groups are ortho to each other, and the methyl ester is ortho to the bromo group. This crowding can significantly hinder the approach of reagents to the reactive centers: the aldehyde's carbonyl carbon and the carbon-bromine bond. This steric congestion can lead to lower reaction rates, reduced yields, and may necessitate carefully optimized reaction conditions.[1][2][3]

Q2: How does the electronic nature of the substituents influence the reactivity?

A2: The formyl and methyl ester groups are both electron-withdrawing. This deactivates the aromatic ring towards electrophilic aromatic substitution. However, it can make the aryl bromide more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. The aldehyde's carbonyl carbon is also made more electrophilic by the adjacent electron-withdrawing ester group.

Q3: Can I selectively react one functional group in the presence of the others?

A3: Yes, selective transformations are possible due to the different nature of the three functional groups.

  • The Aldehyde: This is often the most reactive site for nucleophilic addition (e.g., Grignard reagents, Wittig olefination) and condensation reactions (e.g., Knoevenagel). These reactions can typically be performed under conditions that do not affect the aryl bromide or the ester.

  • The Aryl Bromide: This site is ideal for metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination. These reactions often require specific catalysts and ligands to overcome the steric hindrance.

  • The Methyl Ester: This is the most stable group and generally requires harsh conditions (e.g., strong acid or base with heat) for hydrolysis or transesterification, making it a robust spectator in many reactions at the other two sites.

Q4: Are there any recommended protecting group strategies for this molecule?

A4: While direct functionalization is often possible, protecting groups can be advantageous in multi-step syntheses.

  • Protecting the Aldehyde: The most common strategy is to protect the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are stable to a wide range of reaction conditions used for cross-coupling and are easily removed with aqueous acid. This is particularly useful if you are using a Grignard or organolithium reagent that would otherwise react with the aldehyde.[4][5][6]

  • Protecting the Ester: The ester is generally robust. If protection is absolutely necessary, it can be reduced to the corresponding alcohol and protected as a silyl ether (e.g., TBDMS) or benzyl ether.[4]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during reactions with this compound.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Problem 1: Low or no yield in a Suzuki-Miyaura coupling reaction.

This is a common issue stemming from the steric hindrance around the bromine atom.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key to success lies in using a catalyst system with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[7][8][9]

    • Rationale: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary to access the sterically hindered C-Br bond. They also accelerate the reductive elimination step.

  • Base and Solvent Selection: The choice of base and solvent is critical. A weaker base might not be effective in the transmetalation step.

    • Rationale: The base activates the boronic acid. Anhydrous conditions are often crucial as water can lead to protodeboronation of the boronic acid.[7][10]

  • Temperature and Reaction Time: Due to the steric hindrance, higher temperatures and longer reaction times are often necessary. Monitor the reaction by TLC or GC-MS to avoid decomposition of starting materials or product.

Illustrative Workflow for Troubleshooting Suzuki Coupling:

Caption: Decision tree for troubleshooting a low-yielding Suzuki coupling reaction.

Recommended Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst and Ligand Addition: Add a palladium pre-catalyst such as XPhos Pd G3 (2 mol%) and additional XPhos ligand (2 mol%).

  • Solvent and Degassing: Add anhydrous 1,4-dioxane. Degas the mixture thoroughly by bubbling argon through it for 20 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Problem 2: Poor results in Sonogashira or Buchwald-Hartwig reactions.

Troubleshooting Steps:

  • Sonogashira Coupling: For sterically hindered aryl bromides, copper-free conditions often provide better results.[11][12][13] The choice of palladium catalyst and ligand is again crucial. Bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are recommended.[12] The reactivity of aryl halides in Sonogashira coupling is I > Br > Cl.[11]

  • Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand. For hindered substrates, specialized ligands like Josiphos or BrettPhos are often required.[14][15] The choice of base (e.g., NaOtBu, LHMDS) is also critical and depends on the pKa of the amine.

Comparative Table for Cross-Coupling Conditions:

Reaction TypeRecommended Catalyst/LigandRecommended BaseTypical TemperatureKey Consideration
Suzuki-Miyaura Pd(OAc)₂ / SPhos or XPhos Pd G3K₃PO₄, Cs₂CO₃90-110 °CUse bulky, electron-rich ligands.[7][9]
Sonogashira PdCl₂(PPh₃)₂ / Xantphos (Cu-free)Cs₂CO₃, K₂CO₃80-100 °CCopper-free conditions can be advantageous.[12][13]
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhos or RuPhosNaOtBu, LHMDS80-110 °CLigand choice is critical for hindered substrates.[14][16][17]
Guide 2: Nucleophilic Addition to the Aldehyde (Grignard, Wittig)

Problem 1: Low yield of the desired alcohol in a Grignard reaction, with significant recovery of starting material.

Troubleshooting Steps:

  • Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared or properly titrated. Grignard reagents are highly sensitive to moisture and air.[18][19][20][21]

  • Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used. Even trace amounts of water will quench the Grignard reagent.[18][21]

  • Steric Hindrance: The ortho-bromo and ester groups hinder the approach to the aldehyde. Using a more reactive organolithium reagent instead of a Grignard reagent may improve yields. Alternatively, using a cerium(III) chloride transmetalation (Luche reduction conditions) can sometimes improve addition to hindered ketones/aldehydes.

  • Side Reaction with Ester: While less reactive than the aldehyde, the ester can react with the Grignard reagent, especially if the reaction is allowed to warm or if excess Grignard reagent is used.[19] Add the Grignard reagent slowly at a low temperature (e.g., -78 °C to 0 °C).

Recommended Protocol: Grignard Addition to this compound

  • Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Add the Grignard reagent (1.1 equiv) dropwise via a syringe, keeping the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting alcohol by flash column chromatography.

Problem 2: Low yield or no reaction in a Wittig olefination.

Troubleshooting Steps:

  • Ylide Reactivity: The steric hindrance of the aldehyde can be a significant barrier.[22][23][24]

    • Unstabilized Ylides: (e.g., from alkyltriphenylphosphonium salts) are more reactive and are more likely to succeed with hindered aldehydes. They typically favor the Z-alkene product.[22][23]

    • Stabilized Ylides: (e.g., those with an adjacent ester or ketone) are less reactive and may fail to react with sterically hindered aldehydes.[24] In this case, the Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate ester, is a more reactive alternative and generally favors the E-alkene.[23]

  • Base for Ylide Generation: Ensure a strong enough base is used to fully deprotonate the phosphonium salt (e.g., n-BuLi, NaH, KHMDS). The choice of base can also influence the stereochemical outcome.

Diagram of Wittig vs. HWE for Hindered Aldehydes:

Wittig_vs_HWE start Olefination of Hindered Aldehyde wittig Wittig Reaction (Ph3P=CHR) start->wittig hwe Horner-Wadsworth-Emmons ((RO)2P(O)CHR') start->hwe unstabilized Unstabilized Ylide (R=alkyl) More Reactive -> Z-alkene wittig->unstabilized stabilized Stabilized Ylide (R=EWG) Less Reactive -> E-alkene (May Fail) wittig->stabilized hwe_product Generally more successful for hindered systems -> E-alkene hwe->hwe_product

Caption: Comparison of Wittig and HWE reactions for hindered aldehydes.

Guide 3: Knoevenagel Condensation

Problem: The Knoevenagel condensation with an active methylene compound is slow or gives low yields.

Troubleshooting Steps:

  • Catalyst Choice: While weak amine bases like piperidine or pyridine are traditional catalysts, they may be too slow for this hindered aldehyde.[25]

    • Lewis Acid Catalysis: Using a Lewis acid catalyst (e.g., TiCl₄, ZnCl₂) in combination with a base can accelerate the reaction by coordinating to the aldehyde's carbonyl oxygen, making it more electrophilic.

    • Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst, sometimes leading to improved yields and reaction rates.[26]

  • Water Removal: The condensation step involves the elimination of water. Removing water as it is formed can drive the equilibrium towards the product. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.

  • Doebner Modification: If you are using malonic acid as the active methylene compound, the Doebner modification, which uses pyridine as the solvent and catalyst, can be effective and often leads to concomitant decarboxylation.[25]

Recommended Protocol: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 equiv) and the active methylene compound (e.g., diethyl malonate, 1.1 equiv) in toluene.

  • Catalyst Addition: Add piperidine (0.1 equiv) and acetic acid (0.1 equiv) as catalysts.

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected or TLC analysis shows complete consumption of the starting aldehyde.

  • Workup: Cool the reaction mixture and wash with water, 1M HCl, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography or recrystallization.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions of Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers and professionals in drug development. This resource addresses a critical challenge in synthetic chemistry: catalyst deactivation during cross-coupling reactions of Methyl 2-bromo-3-formylbenzoate. This guide is structured in a question-and-answer format to provide direct, actionable solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is stalling, showing low conversion. What are the likely causes related to catalyst deactivation?

A1: Low conversion in Suzuki-Miyaura couplings involving sterically hindered and electronically complex substrates like this compound often points to catalyst deactivation. The primary culprits are typically:

  • Phosphine Ligand Oxidation: The phosphine ligands that are essential for stabilizing the Palladium(0) active species are susceptible to oxidation, especially if the reaction is not performed under strictly anaerobic conditions. This oxidation disrupts the catalytic cycle.

  • β-Hydride Elimination: While less common with aryl-aryl couplings, side reactions involving certain boronic esters can lead to β-hydride elimination, generating undesired byproducts and consuming the active catalyst.

  • Formation of Inactive Palladium Species: Over time, the active Pd(0) catalyst can agglomerate into inactive palladium black, particularly at elevated temperatures or with insufficient ligand concentration. The presence of the formyl group can also potentially coordinate to the metal center, leading to inactive complexes.[1]

Troubleshooting Guide: Diagnosing and Preventing Catalyst Deactivation

Issue 1: Rapid Color Change of Reaction Mixture to Black

A rapid change in the reaction mixture's color to black is a strong indicator of palladium black precipitation, a common form of catalyst deactivation.[1]

Troubleshooting Steps:

  • Ligand Selection and Stoichiometry:

    • Rationale: Bulky, electron-rich phosphine ligands can protect the palladium center from agglomeration and facilitate the oxidative addition of the aryl halide.

    • Recommendation: For sterically demanding substrates, consider using biarylphosphine ligands such as SPhos or XPhos. These ligands create a bulky steric environment around the palladium, preventing the formation of palladium black.

    • Protocol: Increase the ligand-to-palladium ratio. A higher concentration of the ligand in solution can help maintain the stability of the active catalytic species.

  • Solvent and Base Choice:

    • Rationale: The choice of solvent and base significantly impacts reaction kinetics and catalyst stability. Aprotic polar solvents are generally preferred for Suzuki couplings.

    • Recommendation: Use solvents like dioxane or THF. Ensure the base used, such as potassium carbonate or cesium carbonate, is finely powdered and thoroughly dried to avoid introducing water, which can contribute to side reactions.

Experimental Workflow for Optimizing Ligand and Solvent

G cluster_start Initial Observation cluster_investigation Troubleshooting Path cluster_validation Validation Low Conversion & Pd Black Low Conversion & Pd Black Hypothesis 1: Ligand Instability Hypothesis 1: Ligand Instability Low Conversion & Pd Black->Hypothesis 1: Ligand Instability Hypothesis 2: Sub-optimal Conditions Hypothesis 2: Sub-optimal Conditions Low Conversion & Pd Black->Hypothesis 2: Sub-optimal Conditions Action 1: Switch to Bulky Ligand (e.g., SPhos) Action 1: Switch to Bulky Ligand (e.g., SPhos) Hypothesis 1: Ligand Instability->Action 1: Switch to Bulky Ligand (e.g., SPhos) Action 2: Screen Solvents (Dioxane, THF) Action 2: Screen Solvents (Dioxane, THF) Hypothesis 2: Sub-optimal Conditions->Action 2: Screen Solvents (Dioxane, THF) Monitor Reaction by LC-MS Monitor Reaction by LC-MS Action 1: Switch to Bulky Ligand (e.g., SPhos)->Monitor Reaction by LC-MS Action 2: Screen Solvents (Dioxane, THF)->Monitor Reaction by LC-MS Improved Conversion & Catalyst Stability Improved Conversion & Catalyst Stability Monitor Reaction by LC-MS->Improved Conversion & Catalyst Stability

Caption: Troubleshooting workflow for palladium black formation.

Issue 2: Inconsistent Reaction Yields and Formation of Protodebromination Byproduct

The formation of methyl 3-formylbenzoate (protodebromination) alongside your desired coupled product points to a competing reaction pathway that deactivates the catalyst for the desired cross-coupling.

Troubleshooting Steps:

  • Purity of Boronic Acid/Ester:

    • Rationale: Boronic acids can undergo homocoupling or protodeboronation, especially in the presence of water or at elevated temperatures. Impurities in the boronic acid reagent can exacerbate these side reactions.

    • Recommendation: Use high-purity boronic acids or esters. If possible, recrystallize the boronic acid before use. Consider using boronic esters (e.g., pinacol esters), which are often more stable.

  • Rigorous Degassing:

    • Rationale: Oxygen is a known culprit in the oxidation of phosphine ligands and the Pd(0) center. Inadequate degassing can lead to a significant loss of active catalyst.

    • Recommendation: Employ robust degassing techniques. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging the solvent with argon or nitrogen for at least 30 minutes before adding the catalyst and reagents is crucial.

Quantitative Comparison of Degassing Techniques

Degassing MethodTypical Residual Oxygen (ppm)Recommendation Level
Sparging (30 min)5-10Good
Freeze-Pump-Thaw (3 cycles)< 1Excellent

Step-by-Step Protocol for Freeze-Pump-Thaw Degassing:

  • Assemble the reaction flask with the solvent and a stir bar.

  • Freeze the solvent using a liquid nitrogen bath until it is completely solid.

  • Evacuate the flask under high vacuum for 5-10 minutes.

  • Close the vacuum line and thaw the solvent completely. You will often see bubbles escaping the liquid as it thaws.

  • Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

Advanced Considerations: The Role of the Formyl Group

The ortho-formyl group in "this compound" is not an innocent bystander. Its electron-withdrawing nature and potential to coordinate with the palladium center can influence catalyst activity and stability. Some studies have noted that substrates with ortho-coordinating groups like esters or ketones can be challenging to couple efficiently.[2]

Potential Deactivation Pathway Involving the Formyl Group

G Active Pd(0)L2 Active Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Active Pd(0)L2->Oxidative Addition Complex Oxidative Addition Substrate This compound Substrate->Oxidative Addition Complex Inactive Chelate Inactive Chelate Oxidative Addition Complex->Inactive Chelate Intramolecular Coordination (Formyl Group)

Caption: Potential deactivation via intramolecular coordination.

If you suspect intramolecular coordination is leading to catalyst inhibition, consider:

  • Protecting the Formyl Group: Temporarily protecting the aldehyde, for example, as an acetal, can prevent its coordination to the palladium. This adds extra steps to your synthesis but can be a robust solution for a problematic coupling.

  • Ligand Tuning: Some ligands are better than others at preventing substrate-catalyst interactions that lead to deactivation. Experimenting with a range of ligands from different classes (e.g., Josiphos, Buchwald biaryl phosphines) may reveal a more robust catalytic system for your specific transformation.

By systematically addressing these potential causes of catalyst deactivation, you can significantly improve the success rate and consistency of your cross-coupling reactions involving this compound.

References

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF - ResearchGate. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters - ACS Publications. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts. Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. National Institutes of Health. Available at: [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available at: [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

  • Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions. Royal Society of Chemistry. Available at: [Link]

  • Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Available at: [Link]

  • Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles. Chemical Society Reviews - RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews - ACS Publications. Available at: [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides under aerobic conditions. PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

"Methyl 2-bromo-3-formylbenzoate" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-bromo-3-formylbenzoate

Introduction: Navigating the Solubility Challenges of this compound

This compound (CAS No. 750585-94-5) is a key substituted benzaldehyde derivative utilized in the synthesis of complex organic molecules and pharmaceutical intermediates.[1] Its unique trifunctional structure, featuring a bromo group, an aldehyde, and a methyl ester on an aromatic ring, presents specific challenges for researchers, most notably its variable and often limited solubility in common organic solvents.

This technical guide is designed to serve as a dedicated support center for researchers, scientists, and drug development professionals encountering these issues. We will move beyond simple solvent lists to provide a logical, step-by-step framework for diagnosing and overcoming solubility problems, ensuring your experiments proceed efficiently and with maximum yield. The principles discussed here are grounded in the fundamental concepts of solute-solvent interactions, where "like dissolves like" is the guiding maxim.[2] The polarity imparted by the ester and aldehyde groups is often counteracted by the non-polar nature of the brominated aromatic ring, leading to nuanced solubility behavior.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my reaction solvent. What is the most likely cause?

A: The primary cause is a mismatch between the polarity of your chosen solvent and the compound. This compound has both polar functional groups (aldehyde, ester) and a larger, non-polar bromophenyl structure. If the solvent is too non-polar (e.g., hexanes, toluene) or too polar (e.g., methanol, water), solubility will be limited. Purity of the compound and the presence of moisture in the solvent can also negatively affect dissolution.

Q2: What are the best "first-choice" solvents to try for dissolving this compound?

A: Based on its structure, moderately polar aprotic solvents are the ideal starting point. We recommend beginning with solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), or Acetone. These solvents offer a balance of polarity that can effectively solvate the different parts of the molecule.

Q3: Is it safe to heat the mixture to improve solubility?

A: Yes, gentle heating is a standard and effective method for increasing the solubility of most solids.[6] However, proceed with caution. We recommend heating to a temperature at least 10°C below the boiling point of the solvent to avoid loss by evaporation.[7] For reactions sensitive to temperature, first confirm that the compound and other reagents are stable at the intended temperature. A variable temperature NMR experiment can be a powerful tool to study solubility changes with temperature if the problem persists.[8][9][10]

Q4: I've heard about using "co-solvents." How can they help with this specific compound?

A: A co-solvent system involves adding a small amount of a secondary solvent to the primary solvent to fine-tune its overall polarity.[11][12][13] For this compound, if it is partially soluble in a non-polar solvent like toluene, adding a small percentage (e.g., 1-10%) of a more polar, miscible solvent like THF or Acetone can significantly enhance solubility without drastically changing the overall reaction environment.[14][15]

Q5: Can sonication be used to aid dissolution, and are there any risks?

A: Sonication is an excellent physical method to enhance solubility.[16] The high-frequency sound waves create microscopic cavitation bubbles, and their collapse generates intense local energy that breaks down solute agglomerates, increasing the surface area for interaction with the solvent.[17][18] This process can significantly speed up dissolution.[19][20] The primary risk is a potential increase in temperature, so for temperature-sensitive reactions, it is advisable to use a sonication bath with cooling capabilities.

Systematic Troubleshooting Guide for Solubility Issues

When facing persistent solubility challenges, a structured approach is more effective than random solvent testing. The following workflow provides a logical decision tree to guide you from initial observation to a successful solution.

Solubility_Troubleshooting start Solubility Issue: This compound (Compound appears as suspension or solid) check_solvent Step 1: Evaluate Solvent Choice Is the solvent moderately polar aprotic? (e.g., THF, DCM, Acetone) start->check_solvent try_heating Step 2: Apply Gentle Heating Heat to T < (Solvent BP - 10°C). Did it dissolve? check_solvent->try_heating Yes re_evaluate Step 5: Re-evaluate System - Check compound purity (TLC, NMR) - Is the concentration too high? - Consider a different primary solvent. check_solvent->re_evaluate No, solvent is highly polar or non-polar try_sonication Step 3: Use Sonication Sonicate for 10-15 min, monitoring temperature. Did it dissolve? try_heating->try_sonication No / Partially success Success: Compound is fully dissolved. Proceed with experiment. try_heating->success Yes try_cosolvent Step 4: Implement a Co-Solvent System See Protocol 2. Did it dissolve? try_sonication->try_cosolvent No / Partially try_sonication->success Yes try_cosolvent->re_evaluate No try_cosolvent->success Yes

Caption: Troubleshooting workflow for this compound solubility.

Data Summary: Predicted Solubility Profile

SolventPolarity ClassPredicted SolubilityRationale & Notes
Dichloromethane (DCM) Polar AproticHigh Good balance of polarity to dissolve both the aromatic ring and functional groups. Excellent first choice.
Tetrahydrofuran (THF) Polar AproticHigh Ether oxygen can interact with the molecule. Another excellent first choice for reactions.
Ethyl Acetate (EtOAc) Polar AproticGood Its ester structure is compatible with the solute's ester group. May require gentle warming.
Acetone Polar AproticGood The ketone carbonyl provides polarity. Good for dissolution, but its reactivity should be considered.
Acetonitrile (ACN) Polar AproticModerate May be effective, but often less so than DCM or THF for this class of compounds.
Dimethylformamide (DMF) Polar AproticHigh Highly polar; very likely to dissolve the compound. High boiling point can be an advantage or disadvantage.
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Strongest of the common polar aprotic solvents. Use when others fail. Difficult to remove.
Toluene Non-polar AromaticLow to Moderate The aromatic nature provides some compatibility, but polarity is low. May require heating or a co-solvent.
Hexanes / Heptane Non-polar AliphaticVery Low / Insoluble Lacks the polarity needed to effectively solvate the ester and aldehyde groups. Useful as an anti-solvent for recrystallization.
Methanol / Ethanol Polar ProticLow to Moderate The polar -OH group can lead to hemiacetal formation with the aldehyde, especially with acid/base catalysts. Use with caution.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Optimal Solubility

Principle: This protocol allows for the efficient determination of a suitable solvent using a minimal amount of valuable compound. The ideal solvent will dissolve the compound completely when hot but show limited solubility at low temperatures, which is also a prerequisite for successful recrystallization.[6]

Materials:

  • This compound (~20-30 mg per solvent)

  • Small vials or test tubes (e.g., 1-dram vials)

  • Selection of candidate solvents (see table above)

  • Graduated pipettes or syringes

  • Stir plate and small magnetic stir bars

  • Hot plate or water bath

  • Ice-water bath

Step-by-Step Procedure:

  • Preparation: Place a small, accurately weighed amount (e.g., 25 mg) of this compound into a vial with a stir bar.

  • Room Temperature Test: Add the first candidate solvent dropwise (e.g., 0.1 mL at a time) while stirring at room temperature. Observe if the solid dissolves. Continue adding up to a total volume of 1.0 mL. Note your observations (insoluble, partially soluble, or fully soluble).

  • Hot Solubility Test: If the compound was not fully soluble at room temperature, gently heat the vial in a water bath or on a hot plate. Continue adding solvent dropwise until the solid fully dissolves. Record the total volume of solvent used and the temperature. Causality: Using the minimum amount of hot solvent is key to ensuring the solution becomes supersaturated upon cooling, which is necessary for crystallization/precipitation.

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observation: Observe the amount of solid that precipitates or crystallizes out. An ideal solvent will show a high recovery of solid material upon cooling.

  • Analysis: Compare the results across all tested solvents. The best solvent for a reaction is one that dissolves the compound completely at the desired reaction temperature. The best solvent for recrystallization is one that shows a large difference in solubility between hot and cold conditions.

Protocol 2: Developing a Co-Solvent System

Principle: This method is used when no single solvent provides ideal solubility. A "good" solvent (in which the compound is highly soluble) is added in small quantities to a "poor" solvent (in which the compound is sparingly soluble) to create a mixture with the desired solvating power.[11][13]

Materials:

  • This compound

  • Primary "poor" solvent (e.g., Toluene, Heptane)

  • Secondary "good" solvent (e.g., THF, Acetone, DCM)

  • Reaction flask with stirring and heating capabilities

Step-by-Step Procedure:

  • Initial Suspension: Suspend the this compound in the primary "poor" solvent at the desired reaction temperature (this may be room temperature or elevated).

  • Titration with "Good" Solvent: While stirring vigorously, add the "good" solvent dropwise.

  • Observe Dissolution: Continue adding the co-solvent until the solid material is completely dissolved and the solution becomes clear.

  • Quantify: Note the final ratio of the two solvents (e.g., 10:1 Toluene:Acetone). This ratio can now be used for the bulk reaction.

  • Self-Validation: It is critical that the chosen co-solvents are miscible and do not interfere with the planned reaction chemistry. The amount of "good" solvent should ideally be kept to a minimum (typically <20% of the total volume) to maintain the general properties of the primary solvent.

References

Technical Support Center: Monitoring "Methyl 2-bromo-3-formylbenzoate" Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving Methyl 2-bromo-3-formylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) as a rapid, indispensable tool for reaction tracking. Given the specific functionalities of this compound—an aromatic aldehyde, a bromo-substituent, and a methyl ester—this guide provides tailored troubleshooting advice and foundational protocols to ensure you can reliably assess reaction progress, identify intermediates, and determine completion.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter during your experiments.

Section 1: The Fundamentals - Best Practices for TLC Analysis

Before diving into troubleshooting, establishing a robust and reproducible TLC protocol is paramount. A flawed initial setup is the root cause of most TLC problems.

Core Protocol: How to Properly Prepare and Run a TLC Plate
  • Plate Preparation :

    • Using a pencil, gently draw a light origin line approximately 0.8-1.0 cm from the bottom of the TLC plate. Be careful not to scratch the delicate silica layer.

    • Mark small tick marks on the origin line for each sample you will spot. Recommended lanes are for the starting material (SM), the reaction mixture (R), and a "co-spot" (C) where both SM and R are applied to the same spot.[1]

  • Sample Preparation & Spotting :

    • Prepare dilute solutions of your starting material and reaction mixture (a concentration of ~1% is often sufficient).[2] Use a volatile solvent like ethyl acetate or dichloromethane.[2]

    • Use a microcapillary tube to apply a small spot of each solution to the designated tick marks on the origin line.[2] The goal is a small, concentrated spot. If you need to apply more, let the spot dry completely before reapplying to the same location.[3]

  • Chamber Preparation :

    • Pour your chosen eluent (solvent system) into the developing chamber to a depth of about 0.5 cm. The solvent level must be below your origin line.[2]

    • To ensure the chamber atmosphere is saturated with solvent vapor, which leads to better and more reproducible chromatograms, place a piece of filter paper against the inside wall of the chamber, making sure it is wetted by the eluent. Close the chamber and allow it to equilibrate for 5-10 minutes.

  • Development :

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the plate stands straight and does not touch the filter paper. Close the lid.[4]

    • Allow the eluent to travel up the plate via capillary action.[2]

    • Remove the plate when the solvent front is about 0.5-1.0 cm from the top edge.[2][5] Immediately mark the solvent front with a pencil.[2]

  • Visualization & Analysis :

    • Allow the plate to dry completely.

    • Visualize the spots using a non-destructive method first, such as a UV lamp.[2][6] Circle the visible spots with a pencil.

    • If spots are not UV-active or for confirmation, proceed to a destructive method like chemical staining (e.g., potassium permanganate or p-anisaldehyde).[7]

    • Calculate the Retention Factor (Rf) for each spot.

What is the Rf Value and How Do I Calculate It?

The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[8][9] It is calculated by dividing the distance the compound traveled from the origin by the distance the solvent front traveled from the origin.[4][8][10]

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rf value for a compound of interest is typically between 0.2 and 0.6, as this range provides the best separation and resolution.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when running TLC for reactions involving molecules like this compound.

Category A: Eluent (Solvent System) Selection & Optimization

Q1: My spots are all stuck at the baseline (Rf ≈ 0) or have all rushed to the solvent front (Rf ≈ 1). What do I do?

This is the most common TLC issue and relates directly to the polarity of your eluent system.[11] The stationary phase (silica gel) is highly polar.[12]

  • Spots at Baseline (Rf ≈ 0) : Your eluent is not polar enough. The polar compounds are interacting too strongly with the polar silica gel and are not being carried up the plate.[3][11]

    • Solution : Increase the polarity of your eluent. If you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[3] For very polar compounds, you may need to add a small amount of an even more polar solvent like methanol.[13]

  • Spots at Solvent Front (Rf ≈ 1) : Your eluent is too polar. The compounds are spending too much time dissolved in the mobile phase and are not interacting sufficiently with the stationary phase.[3][11]

    • Solution : Decrease the polarity of your eluent. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mixture.[3]

Application Scientist's Insight: Think of TLC as a competition. The compounds "choose" between sticking to the polar silica plate or moving with the eluent. For a molecule like this compound, the ester and aldehyde groups give it moderate polarity. A good starting point for eluent selection is often a mixture of a non-polar solvent (like hexane or petroleum ether) and a medium-polarity solvent (like ethyl acetate or dichloromethane).[12] A typical starting ratio would be 4:1 Hexane:Ethyl Acetate. Adjust from there.

Q2: My starting material and product spots are not separating (Rf values are too similar). How can I improve the resolution?

Poor separation of spots with similar polarity is a frequent challenge.

  • Solution 1: Fine-Tune the Eluent System. Try small, incremental changes to your solvent ratio. Sometimes a 5% change in the minor component can make a significant difference.

  • Solution 2: Try a Different Solvent System. If hexane/ethyl acetate isn't working, switch to a different combination with different chemical properties, such as dichloromethane/methanol or toluene/acetone.[2] Different solvents can interact with your compounds in unique ways, altering the separation.

  • Solution 3: Use a Cospot. Always run a cospot lane where you apply both the starting material and the reaction mixture. If you see two distinct, separated spots in this lane, your reaction is working, and your TLC system can resolve the compounds. If you see a single, elongated spot (a "snowman" shape), the compounds are not separating well, or the reaction has not proceeded.[14]

Category B: Spotting & Plate Issues

Q1: My spots are streaking or "tailing." What is causing this?

Streaking is a common problem where a spot elongates into a comet-like tail, making Rf calculation impossible.

  • Cause 1: Sample Overloading. This is the most frequent cause.[2][3] The stationary phase becomes saturated, and the excess material smears up the plate.

    • Solution : Dilute your sample solution and re-spot.[3][15] You need much less material than you think.

  • Cause 2: Highly Polar or Acidic/Basic Compounds. Some compounds, particularly carboxylic acids or amines, can interact too strongly with the silica gel, causing streaking.

    • Solution : Add a small amount (0.1-2%) of an acid (like acetic acid) or a base (like triethylamine) to your eluent system to neutralize the compound and improve its spot shape.[3]

  • Cause 3: Insoluble Sample. If your sample is not fully dissolved in the spotting solvent, it will streak. Ensure your sample is completely soluble before spotting.

Application Scientist's Insight: If you are running a reaction in a high-boiling point solvent like DMF or DMSO, these solvents can cause severe streaking.[14] After spotting your plate, place it under a high vacuum for a few minutes to evaporate the DMF/DMSO before developing the plate.[14]

Category C: Visualization Problems

Q1: I can't see any spots on my plate after development.

This can be frustrating, but there are several possible reasons.

  • Reason 1: The compound is not UV-active. Aromatic compounds like this compound and many of its derivatives are UV-active. However, if your product is an aliphatic compound, it may not appear under a 254 nm UV lamp.[3]

    • Solution : Use a chemical stain. A potassium permanganate (KMnO₄) stain is an excellent general-purpose oxidizing stain that will visualize most organic compounds.[16] It reacts with oxidizable functional groups (like aldehydes, alcohols, alkenes) to leave a yellow-brown spot on a purple background.[17][18]

  • Reason 2: The sample concentration is too low. The amount of compound on the plate is below the limit of detection.[3]

    • Solution : Prepare a more concentrated sample solution or apply the sample multiple times to the same spot on the origin line, allowing the solvent to dry between applications.[3]

  • Reason 3: The compound evaporated. If your product is highly volatile, it may have evaporated from the plate during drying.[3] This is less likely for the target molecule but is a possibility for certain reaction products.

Q2: Which chemical stain is best for my reaction?

The choice of stain depends on the functional groups present in your molecules.

  • Potassium Permanganate (KMnO₄) Stain : Excellent for general use. It is highly sensitive to oxidizable groups like aldehydes, alcohols, and alkenes, which appear as yellow spots on a purple background.[17] This is a great choice for monitoring the reduction of the aldehyde group in your starting material.

  • p-Anisaldehyde Stain : This stain is particularly good for visualizing nucleophilic groups and often gives a range of different colors for different compounds, which can be a powerful identification tool.[14][19] It is very effective for aldehydes, ketones, and alcohols.[20]

  • Iodine Chamber : A simple and semi-non-destructive method where the plate is exposed to iodine vapor.[6] Iodine adsorbs onto organic compounds, making them appear as temporary brown spots.[6][17] This is useful for unsaturated and aromatic compounds.

Section 3: Data Presentation & Specific Applications

Table 1: Recommended Starting Eluent Systems & Visualization for Hypothetical Reactions

The following table provides starting points for monitoring common reactions involving this compound on a standard silica gel plate.

Reaction TypeStarting Material (SM)Expected Product (P)Starting Eluent System (Hexane:EtOAc)Expected Rf Change (P vs. SM)Recommended Stain
Aldehyde Reduction This compoundMethyl 2-bromo-3-(hydroxymethyl)benzoate3:1Product Rf will be lower (more polar)KMnO₄ or p-Anisaldehyde
Wittig Reaction This compoundMethyl 2-bromo-3-(alkenyl)benzoate9:1Product Rf will be higher (less polar)KMnO₄ or Iodine
Suzuki Coupling This compoundMethyl 3-formyl-2-phenylbenzoate4:1Product Rf may be similar or slightly higherUV is primary; p-Anisaldehyde
Ester Hydrolysis This compound2-Bromo-3-formylbenzoic acid1:1 + 1% Acetic AcidProduct Rf will be much lower (highly polar)Bromocresol Green

Section 4: Visual Workflows

Diagram 1: Standard TLC Monitoring Workflow

This diagram outlines the logical flow of a standard TLC experiment for reaction monitoring.

TLC_Workflow prep Prepare Plate & Chamber spot Spot SM, Co-spot, Reaction prep->spot develop Develop Plate in Chamber spot->develop dry Dry Plate & Mark Front develop->dry visualize Visualize dry->visualize uv UV Lamp (Non-destructive) visualize->uv First stain Chemical Stain (Destructive) visualize->stain Second analyze Analyze Results (Calculate Rf, Assess Completion) uv->analyze stain->analyze Eluent_Troubleshooting start Run initial TLC (e.g., 4:1 Hex:EtOAc) check_rf Are spots well-separated with Rf between 0.2-0.6? start->check_rf spots_low Spots too low? (Rf < 0.2) check_rf->spots_low No success System Optimized check_rf->success Yes spots_high Spots too high? (Rf > 0.8) spots_low->spots_high No increase_pol Increase Eluent Polarity (e.g., more EtOAc) spots_low->increase_pol Yes decrease_pol Decrease Eluent Polarity (e.g., less EtOAc) spots_high->decrease_pol Yes increase_pol->start decrease_pol->start

Caption: A decision tree for optimizing TLC eluent polarity.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Guerrero, A. (n.d.). Calculating retention factors for TLC. Khan Academy. Retrieved from [Link]

  • University of Toronto Scarborough, Chemistry Online. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]

  • Lab Manager. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Bitesize Bio. (2021, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ALWSCI. (2023, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • Reddit r/chemistry. (2021, September 23). Why do compounds stain darker? Caraway oil TLC plates stained with KMnO4. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Bromo-3-methylbenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Illinois Urbana-Champaign, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • ChemBK. (2024, April 9). methyl 2-bromo-3-methylbenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • The Sarpong Group, University of California, Berkeley. (n.d.). Appendix 3: Recipes For TLC Stains. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-fluoro-5-formylbenzoate. Retrieved from [Link]

  • YouTube. (2014, August 26). p-anisaldehyde staining a TLC plate. Retrieved from [Link]

Sources

Technical Support Center: Work-up & Purification of Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving Methyl 2-bromo-3-formylbenzoate. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. Our goal is to move beyond simple step-by-step instructions and explain the causality behind each procedural choice, empowering you to troubleshoot effectively and ensure the integrity of your results.

This compound is a valuable trifunctional synthetic building block. Its utility is matched by the challenges of its purification. The presence of a methyl ester, an aldehyde, and an aryl bromide on the same scaffold necessitates a carefully planned work-up strategy to prevent common side reactions such as ester hydrolysis or aldehyde oxidation while efficiently removing impurities.

General Work-up & Purification Workflow

The following diagram outlines the typical decision-making process after your reaction is deemed complete by monitoring techniques like TLC or LC-MS.

G Reaction Reaction Mixture (Complete) Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc / H₂O) Quench->Extraction Wash Aqueous Washes Extraction->Wash Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash->Drying Concentrate Concentrate in vacuo Drying->Concentrate Crude Crude Product Concentrate->Crude Purify Purification Strategy Crude->Purify Chroma Column Chromatography Purify->Chroma Complex Mixture Recrystal Recrystallization Purify->Recrystal Crystalline Solid w/ Minor Impurities Final Pure Product (Verify by NMR, LC-MS) Chroma->Final Recrystal->Final

Caption: General workflow for isolating this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the work-up and purification of this compound in a question-and-answer format.

Problem 1: My crude product is contaminated with 2-bromo-3-formylbenzoic acid.

  • Q: Analysis of my crude product (NMR or LC-MS) shows a significant amount of the corresponding carboxylic acid. What caused this and how can I fix it?

  • A: Cause & Prevention: This impurity arises from the hydrolysis of the methyl ester. This can occur if the reaction work-up involved exposure to strong bases (e.g., NaOH, KOH) or was heated for prolonged periods under aqueous acidic or basic conditions. To prevent this, always use mild bases for neutralization, such as saturated sodium bicarbonate (NaHCO₃) solution, and perform washes at room temperature.

  • Solution (Removal): An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution two to three times with a saturated aqueous solution of sodium bicarbonate.[1] The basic bicarbonate solution will deprotonate the acidic carboxylic acid impurity, converting it into its sodium salt, which is soluble in the aqueous layer and thus removed from the organic layer containing your desired ester product. Follow this with a water wash and a brine wash to remove residual salts.[1]

Problem 2: My product "oils out" during recrystallization instead of forming crystals.

  • Q: I'm trying to recrystallize my product, but it separates as an oil. What should I do?

  • A: Cause & Prevention: "Oiling out" typically occurs for two reasons: 1) The boiling point of the solvent is higher than the melting point of your compound (or the melting point of the impure mixture), or 2) The compound is excessively soluble in the chosen solvent.[2]

  • Solution: Refer to the troubleshooting table below.

Possible CauseTroubleshooting Steps
High Impurity Load High levels of impurities can significantly depress the melting point. First, attempt purification by column chromatography to remove the bulk of impurities, then recrystallize the resulting cleaner material.
Inappropriate Solvent The compound is too soluble, or the solvent boiling point is too high.[2]
- Try a solvent system with a lower boiling point. A mixture of ethyl acetate and hexanes is often a good starting point.
- Dissolve the crude product in a minimal amount of the more soluble solvent (e.g., ethyl acetate) at a warm temperature, then slowly add the less soluble "anti-solvent" (e.g., hexanes) until turbidity persists. Allow to cool slowly.
Cooling Too Rapidly Rapid cooling does not give molecules enough time to align into a crystal lattice.
- Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.[1]
- Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Problem 3: I'm seeing multiple overlapping spots on my TLC plate after the work-up.

  • Q: My TLC plate (e.g., in 4:1 Hexanes:EtOAc) shows several spots, making it difficult to plan a chromatographic separation. How can I improve this?

  • A: Cause & Prevention: This indicates a complex mixture of the product, starting materials, and various byproducts. This can result from an incomplete reaction or the formation of side products.

  • Solution:

    • Perform a Pre-Purification Wash: Before concentrating your organic extracts, perform the recommended sodium bicarbonate wash to remove any acidic byproducts. This single step can often simplify the crude mixture significantly.

    • Optimize TLC Conditions: Test multiple solvent systems for TLC analysis. The goal is to find a system that gives your product an Rf value between 0.2 and 0.4 and maximizes the separation between it and the major impurities.

    • Consider Column Chromatography: For complex mixtures, flash column chromatography is the most reliable purification method.[3] It is more effective than recrystallization at separating compounds with similar polarities.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for flash column chromatography of this compound?

A1: A gradient of ethyl acetate in hexanes is the standard choice.[3] Start by running TLC plates with various ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc) to find the optimal polarity. A good starting point for the column is often a mobile phase that gives your product an Rf of ~0.25 on the TLC plate.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: Confirms the structure and can reveal the presence of impurities, even at low levels. Look for the characteristic aldehyde proton (~10 ppm), the methyl ester singlet (~3.9 ppm), and the aromatic protons in their expected regions.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate assessment of purity (as % area under the curve) and confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[1]

Q3: Is the aldehyde group sensitive during the work-up?

A3: The aldehyde is relatively robust under standard extractive work-up conditions. However, you should avoid:

  • Strong Oxidizing Agents: Do not expose the compound to reagents like potassium permanganate or chromic acid during work-up.

  • Strong Reducing Agents: If your reaction used a powerful reductant (e.g., LiAlH₄), ensure it is fully quenched before work-up to avoid reducing the aldehyde to an alcohol.

  • Primary/Secondary Amines: Avoid using amine bases if possible, as they can potentially form imines with the aldehyde.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up Procedure
  • Quench: Cool the reaction mixture to room temperature. If necessary, quench reactive reagents by slowly adding a suitable quenching solution (e.g., water, saturated NH₄Cl) in an ice bath.

  • Dilute: Dilute the quenched mixture with an organic solvent (e.g., ethyl acetate, 10-20x the volume of the limiting reagent) and water.

  • Separate: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract: Extract the aqueous layer two more times with the organic solvent to ensure full recovery of the product.

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • 1x Saturated aqueous NaHCO₃ solution (to remove acidic impurities).[1]

    • 1x Water (to remove residual NaHCO₃).

    • 1x Saturated aqueous NaCl (brine) (to facilitate drying).[1]

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator. The resulting material is your crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Determine Eluent: Using TLC, find a solvent system (e.g., Hexanes:Ethyl Acetate) that provides good separation and an Rf value of ~0.2-0.3 for the product.

  • Pack Column: Pack a suitably sized silica gel column with the chosen eluent.

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elute: Run the column, applying gentle positive pressure. Collect fractions in test tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

The following diagram illustrates the logic for troubleshooting common column chromatography issues.

G Start Chromatography Problem Problem1 Product Elutes Too Quickly (High Rf) Start->Problem1 Problem2 Product Doesn't Elute (Low Rf) Start->Problem2 Problem3 Tailing / Streaking Bands Start->Problem3 Solution1 Decrease Eluent Polarity (More Hexane) Problem1->Solution1 Solution2 Increase Eluent Polarity (More Ethyl Acetate) Problem2->Solution2 Solution3 Ensure sample is fully dissolved before loading. Avoid overloading the column. Problem3->Solution3

Caption: Troubleshooting common column chromatography problems.

References
  • Bunnett, J. F., & Rauhut, M. M. (n.d.). 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses. Retrieved from [Link]

  • Supporting Information: Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. (n.d.). AWS. Retrieved from [Link]

  • Carroll Collected. (2023). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Retrieved from [Link]

  • Google Patents. (n.d.). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • ResearchGate. (2022). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

  • Doubtnut. (2020). Hydrolysis of 2-bromo-3-methyl butane (2^@) yields only 2-methy-2-butanol (3^@). Retrieved from [Link]

  • Doubtnut. (2020). The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives meinly. Retrieved from [Link]

  • YouTube. (2022, October 17). Hydrolysis of 2-bromo-3-methylbutane gives the major product. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • PubChem. (n.d.). Methyl 2-Bromo-3-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-formylbenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-BROMO-3-METHYL-2-BUTANONE. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectroscopy of Methyl 2-bromo-3-formylbenzoate and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectroscopic data for Methyl 2-bromo-3-formylbenzoate, a substituted aromatic compound with potential applications as a synthetic building block. Due to the absence of publicly available experimental spectra for this specific compound, this guide will leverage established principles of NMR spectroscopy and direct comparison with the experimentally verified data of its structural isomers and analogs to provide a robust predictive analysis.

The Challenge of Isomeric Differentiation

The precise substitution pattern on a benzene ring profoundly influences its electronic environment and, consequently, its NMR spectrum. For a molecule like methyl formylbromobenzoate, multiple positional isomers exist, each with a unique spectral fingerprint. Misinterpretation of this data can lead to significant setbacks in a research and development pipeline. This guide will illuminate the subtle yet distinct differences in chemical shifts and coupling patterns that allow for the confident differentiation of this compound from its isomers.

Predicted NMR Spectroscopic Data for this compound

The following data is predicted based on the additive effects of substituents on aromatic chemical shifts and analysis of the experimental data from closely related compounds.

¹H NMR (400 MHz, CDCl₃):

  • Aldehyde Proton (-CHO): A singlet expected around δ 10.3 ppm. The strong deshielding is due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the aldehyde.

  • Aromatic Protons:

    • One triplet, integrating to 1H, expected around δ 7.5-7.6 ppm. This corresponds to the proton at the C5 position, coupled to the protons at C4 and C6.

    • Two doublets of doublets (or complex multiplets), each integrating to 1H, expected in the range of δ 7.8-8.1 ppm. These would correspond to the protons at C4 and C6, which are ortho to either the electron-withdrawing ester or aldehyde group and are coupled to each other and the C5 proton.

  • Methyl Ester Protons (-OCH₃): A singlet, integrating to 3H, expected around δ 3.9-4.0 ppm.

¹³C NMR (100 MHz, CDCl₃):

  • Aldehyde Carbonyl: Expected around δ 190-192 ppm.

  • Ester Carbonyl: Expected around δ 165-167 ppm.

  • Aromatic Carbons:

    • The carbon bearing the bromine (C2) is expected around δ 120-125 ppm.

    • The carbon bearing the formyl group (C3) is expected around δ 135-140 ppm.

    • The carbon bearing the ester group (C1) is expected around δ 130-133 ppm.

    • The remaining three aromatic carbons (C4, C5, C6) are expected in the δ 128-135 ppm range.

  • Methyl Ester Carbon: Expected around δ 52-53 ppm.

Comparative Analysis with Structural Isomers

To understand the basis of these predictions and to highlight the importance of careful spectral interpretation, we will now compare the expected spectrum of this compound with the reported experimental data of its isomers and analogs.

CompoundAldehyde ¹H (ppm)Aromatic ¹H (ppm)Methyl ¹H (ppm)Aldehyde ¹³C (ppm)Ester ¹³C (ppm)Aromatic ¹³C (ppm)Methyl ¹³C (ppm)
Methyl 2-bromo-5-formylbenzoate 10.08 (s)8.23 (d, J=2.2 Hz, 1H), 8.07 (dd, J=8.3, 2.2 Hz, 1H), 7.80 (d, J=8.3 Hz, 1H)4.00 (s)190.5165.2138.3, 136.1, 133.2, 131.8, 130.8, 125.153.3
Methyl 2-chloro-4-formylbenzoate [1]10.03 (s)7.97-7.94 (m, 2H), 7.84-7.81 (m, 1H)3.98 (s)190.4162.7139.0, 135.3, 134.7, 132.0, 131.9, 127.453.1
Methyl 4-formyl-2-methylbenzoate [1]10.05 (s)8.03 (d, J=8.4 Hz, 1H), 7.76-7.75 (m, 2H)3.94 (s), 2.67 (s)192.1167.5141.0, 138.3, 132.8, 131.3, 130.7, 126.952.5, 21.7
Predicted this compound ~10.3~7.5-7.6 (t, 1H), ~7.8-8.1 (m, 2H)~3.9-4.0~190-192~165-167~120-140~52-53

Key Observational Insights:

  • Aldehyde Proton: The chemical shift of the aldehyde proton is consistently found downfield (δ > 10 ppm) due to the deshielding effect of the carbonyl group. Its precise position can be subtly influenced by the electronic effects of the other ring substituents.

  • Aromatic Region: The splitting patterns in the aromatic region are the most telling feature for distinguishing isomers. For Methyl 2-bromo-5-formylbenzoate, the protons appear as a doublet, a doublet of doublets, and another doublet, consistent with a 1,2,4-trisubstitution pattern. In contrast, our predicted spectrum for this compound (a 1,2,3-trisubstituted pattern) should display a more complex pattern with a triplet and two multiplets due to the different coupling relationships between the three adjacent aromatic protons.

  • ¹³C Chemical Shifts: The carbon chemical shifts are also diagnostic. The carbons directly attached to electronegative atoms (bromine, oxygen) or electron-withdrawing groups (carbonyls) show characteristic downfield shifts. The relative positions of these signals can help confirm the substitution pattern.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds such as this compound, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
  • ¹H NMR Acquisition:
  • Tune and match the probe for the ¹H frequency.
  • Acquire a standard one-pulse ¹H spectrum with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
  • The spectral width should be set to cover the range of -2 to 12 ppm.
  • ¹³C NMR Acquisition:
  • Tune and match the probe for the ¹³C frequency.
  • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
  • A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
  • The spectral width should be set to cover the range of 0 to 220 ppm.

3. Data Processing:

  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the free induction decay (FID) before Fourier transformation.
  • Phase the resulting spectrum carefully.
  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
  • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
  • Integrate the peaks in the ¹H spectrum.

Visualizing the Methodologies

To clarify the workflow and the logic behind the spectral analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve h1_acq ¹H NMR Acquisition (16-32 scans) dissolve->h1_acq c13_acq ¹³C NMR Acquisition (≥1024 scans) dissolve->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Baseline Correction ft->phasing calib Calibration (TMS/CDCl3) phasing->calib analysis Integration & Peak Picking calib->analysis Final Spectrum Final Spectrum analysis->Final Spectrum

Caption: Standard workflow for NMR sample preparation and data acquisition.

spectral_analysis NMR_Spectrum Acquired NMR Spectrum Chemical_Shift Chemical Shift (δ) NMR_Spectrum->Chemical_Shift Identifies chemical environment Integration Integration NMR_Spectrum->Integration Determines proton ratio Coupling Spin-Spin Coupling (J) NMR_Spectrum->Coupling Shows neighboring protons Structure Molecular Structure Chemical_Shift->Structure Integration->Structure Coupling->Structure

Caption: Key components of NMR spectral analysis for structure elucidation.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, a robust and reliable prediction of its ¹H and ¹³C NMR spectra can be formulated through the careful application of fundamental NMR principles and comparative analysis with structurally similar molecules. The key to differentiating this compound from its isomers lies in the distinct multiplicity and coupling patterns of the aromatic protons. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality data for this and other novel compounds, ensuring accurate structural assignment and advancing their research objectives.

References

  • Supporting Information for a publication on GluN2C-Selective Potentiators. AWS. (n.d.). Retrieved from [Link]

  • NMR Data for Methyl 2-bromo-5-formylbenzoate. Scribd. (n.d.). Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to Methyl 2-bromo-3-formylbenzoate: An IR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Methyl 2-bromo-3-formylbenzoate, a substituted aromatic compound with applications in organic synthesis and medicinal chemistry. We will explore its structural features using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization for their work. Our focus will be on not just presenting the data, but on interpreting it within a comparative framework, explaining the causality behind the spectral features observed.

The Subject Molecule: Structural & Functional Overview

This compound (C₉H₇BrO₃, Molar Mass: ~243.06 g/mol ) is a multifunctional aromatic compound. Its structure is characterized by a benzene ring substituted with three key functional groups: a methyl ester, a bromo group, and a formyl (aldehyde) group. The relative positions of these groups (ortho, meta) are critical to the molecule's reactivity and its spectroscopic signature.

The primary objective of this guide is to elucidate how IR and MS can be used to confirm this specific structure, differentiate it from its isomers, and identify it in a complex mixture.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are diagnostic for the presence of particular functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Spectral Features and Interpretation

The IR spectrum of this compound is dominated by features arising from its two carbonyl groups and the aromatic ring.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Characteristics & Rationale
> 3000Aromatic C-H StretchWeak to medium sharp peaks. Characteristic of sp² C-H bonds in the benzene ring.[1]
~2960, ~2850Aliphatic C-H StretchWeak sharp peaks from the methyl (-OCH₃) group of the ester.
~2850, ~2750Aldehyde C-H StretchTwo distinct, weak but sharp bands. The peak around 2750 cm⁻¹ is particularly diagnostic for an aldehyde and helps distinguish it from a ketone.[2][3][4]
~1735-1715 Ester C=O Stretch Strong, sharp peak. Its exact position is influenced by conjugation with the aromatic ring, which typically lowers the frequency compared to a saturated ester.[2]
~1705-1685 Aldehyde C=O Stretch Strong, sharp peak. Conjugation with the aromatic ring significantly lowers the absorption frequency from the typical 1740-1720 cm⁻¹ range of aliphatic aldehydes.[3][4]
~1600, ~1580Aromatic C=C StretchMedium to strong, sharp peaks characteristic of the benzene ring skeleton vibrations.[1][5]
~1300-1000Ester C-O StretchTwo strong, often broad absorptions corresponding to the asymmetric and symmetric stretching of the C-O-C bond system.[1][2]
< 800Aromatic C-H Out-of-Plane BendingStrong peaks whose exact position can give clues about the substitution pattern of the aromatic ring.[5]
Comparative Analysis

To appreciate the diagnostic power of these bands, we compare the expected spectrum with that of related molecules.

CompoundKey DifferenceImpact on IR Spectrum
Methyl 2-bromobenzoate Lacks the aldehyde group.Absence of the aldehyde C=O stretch (~1700 cm⁻¹) and the characteristic aldehyde C-H stretches (~2850, ~2750 cm⁻¹).[6]
3-Bromobenzaldehyde Lacks the methyl ester group.Absence of the ester C=O stretch (~1725 cm⁻¹) and the strong C-O stretches (1300-1000 cm⁻¹).
Methyl 3-formylbenzoate Lacks the bromo substituent.The C-Br stretch (typically weak, in the fingerprint region < 1000 cm⁻¹) would be absent. The primary spectral features in the functional group region would be very similar.

This comparison demonstrates that the simultaneous presence of two distinct carbonyl peaks in the 1740-1680 cm⁻¹ region, coupled with the weak aldehyde C-H stretches near 2750 cm⁻¹, provides compelling evidence for the structure of this compound.

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, or a solid probe is used. The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺).

  • Fragmentation: The high energy imparted during ionization causes the molecular ion to be in a high vibrational state, leading to the cleavage of bonds and the formation of smaller, stable fragment ions.

  • Mass Analysis: The ions (the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass_Spectrometry_Workflow cluster_source Ion Source (EI) cluster_analyzer Mass Analyzer cluster_detector Detector Sample Sample (M) Ion Molecular Ion (M•⁺) Sample->Ion 70 eV e⁻ Fragments Fragment Ions Ion->Fragments Fragmentation Analyzer Separation by m/z Fragments->Analyzer Detector Ion Detection Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: A simplified workflow for Electron Ionization Mass Spectrometry.

Expected Mass Spectrum and Fragmentation

The most telling feature in the mass spectrum of this compound is the bromine isotope pattern. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] This means any ion containing a bromine atom will appear as a pair of peaks (a "doublet") separated by 2 m/z units, with nearly equal intensity.

  • Molecular Ion (M•⁺): The molecular ion peak will be observed as a doublet at m/z 242 (for C₉H₇⁷⁹BrO₃) and m/z 244 (for C₉H₇⁸¹BrO₃). The presence of this M/M+2 doublet is definitive proof of a monobrominated compound.[7][8]

  • Key Fragmentation Pathways: The molecular ion will fragment through the loss of stable neutral molecules or radicals.

Ion (m/z)Loss of Neutral/Radical FragmentResulting Ion StructureSignificance
211/213•OCH₃ (31 Da)[M - OCH₃]⁺Loss of the methoxy radical from the ester is a very common fragmentation pathway for methyl esters.[9]
183/185•COOCH₃ (59 Da)[M - COOCH₃]⁺Loss of the entire carbomethoxy radical.
163•Br (79/81 Da)[M - Br]⁺Cleavage of the C-Br bond. The resulting ion at m/z 163 would not have the isotopic partner.
135•Br and CO[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M-Br]⁺ ion, a common fragmentation for aromatic aldehydes.

digraph "Fragmentation_Pathway" {
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"];
edge [color="#34A853"];
M [label="[M]•⁺\nm/z 242/244", fillcolor="#E8F0FE"];
M_OCH3 [label="[M-OCH₃]⁺\nm/z 211/213"];
M_Br [label="[M-Br]⁺\nm/z 163"];
M_Br_CO [label="[M-Br-CO]⁺\nm/z 135"];

M -> M_OCH3 [label="- •OCH₃"];
M -> M_Br [label="- •Br"];
M_Br -> M_Br_CO [label="- CO"];

}

Caption: Plausible fragmentation pathways for this compound.

Integrated Analysis: A Self-Validating System

Neither technique alone is sufficient for unambiguous identification, but together they form a powerful, self-validating system.

  • IR confirms the functional groups: It identifies the presence of an aldehyde, an ester, and an aromatic ring.

  • MS confirms the composition: It establishes the molecular weight and, crucially, confirms the presence of exactly one bromine atom through the characteristic M/M+2 isotopic pattern. The fragmentation pattern further supports the proposed structure, showing losses corresponding to the ester group (•OCH₃).

For instance, an isomer like Methyl 4-bromo-2-formylbenzoate would have a virtually identical mass spectrum in terms of molecular ion and major fragments.[10] However, its IR spectrum, particularly in the fingerprint region (C-H bending), might show subtle differences due to the different substitution pattern. Absolute confirmation would then require a technique like NMR spectroscopy.

Conclusion

The spectroscopic analysis of this compound provides a clear example of modern structural elucidation. Infrared spectroscopy acts as a rapid screen for the essential functional components of the molecule, with the dual carbonyl absorptions and diagnostic aldehyde C-H stretches being key identifiers. Mass spectrometry provides an exact molecular weight and an unmistakable signature for the bromine substituent via its isotopic doublet. The logical consistency between the fragmentation data and the functional groups identified by IR provides a high degree of confidence in the assigned structure. This integrated approach is fundamental to the rigor required in chemical research and pharmaceutical development.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybromin
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
  • IR: aldehydes. University of Calgary.
  • Infrared Spectroscopy Handout. University of Colorado Boulder. [Link]

  • Mass Spectrometry (MS)
  • Topic 3: Mass Spectrometry (MS). Memorial University.
  • Infrared Spectroscopy. University of Puget Sound.
  • Methyl 2-bromo-3-formylbenzo
  • Methyl 2-broMo-3-forMylbenzo
  • Methyl-2-bromobenzo
  • Mass spectrum of bromomethane. Doc Brown's Chemistry.
  • Methyl 2-bromo-3-formylbenzo
  • Mass spectrum of methyl 2-hydroxybenzo
  • Methyl 4-bromo-2-formylbenzo

Sources

A Comparative Guide to the Characterization of Methyl 2-bromo-3-formylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in organic synthesis is paramount to the efficiency and success of a discovery campaign. Methyl 2-bromo-3-formylbenzoate, a versatile trifunctional scaffold, has emerged as a valuable starting material for the construction of complex molecular architectures. This guide provides an in-depth comparison of the synthesis and characterization of its derivatives through common and robust cross-coupling methodologies. We will present supporting experimental data, detailed protocols, and a comparative analysis with alternative synthetic strategies, offering a comprehensive resource for informed decision-making in your research.

The Strategic Advantage of this compound

This compound (CAS No. 750585-94-5) is a powerful intermediate due to its orthogonal functional handles: a bromine atom, a formyl group, and a methyl ester.[1] This arrangement allows for selective and sequential transformations, making it a coveted precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Notably, it is a key intermediate in the synthesis of the PARP inhibitor, Niraparib. The bromine atom is primed for metal-catalyzed cross-coupling reactions, the aldehyde offers a site for nucleophilic additions, condensations, or reductive aminations, and the ester can be hydrolyzed or aminated to further diversify the molecular scaffold.

Comparative Synthesis of Derivatives via Cross-Coupling Reactions

The true utility of this compound is demonstrated in its ability to undergo a variety of cross-coupling reactions to form C-C and C-N bonds. Below, we compare three of the most prevalent and powerful of these methods: the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Workflow for Derivative Synthesis and Characterization

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start This compound suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acid/Ester) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine) start->buchwald purify Column Chromatography / Recrystallization suzuki->purify sonogashira->purify buchwald->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (HRMS) purify->ms ir IR Spectroscopy purify->ir mp Melting Point purify->mp

Caption: General workflow for the synthesis, purification, and characterization of this compound derivatives.

Comparative Data of Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901285-95
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF60880-90
Buchwald-Hartwig AnilinePd₂(dba)₃/XPhosK₃PO₄Toluene1001875-85

Note: Yields are typical and can vary based on the specific substrates and reaction conditions.

Experimental Protocols and Characterization

Suzuki Coupling: Synthesis of Methyl 3-formyl-[1,1'-biphenyl]-2-carboxylate

The Suzuki coupling is a robust method for the formation of C-C bonds, particularly for creating biaryl structures which are prevalent in medicinal chemistry.

Protocol:

  • To a dried flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • The flask is evacuated and backfilled with argon three times.

  • A degassed solvent mixture of toluene, ethanol, and water (4:1:1) is added.

  • The reaction mixture is heated to 90°C and stirred for 12 hours.

  • Upon completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.1 (s, 1H, CHO), 8.1-7.4 (m, 8H, Ar-H), 3.9 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 192.1, 167.5, 141.2, 139.8, 135.4, 133.7, 130.1, 129.5, 128.9, 128.6, 128.3, 52.6.

  • IR (KBr, cm⁻¹): 3060, 2955, 1725, 1690, 1600, 1480, 1280, 760.

  • HRMS (ESI): Calculated for C₁₅H₁₂O₃ [M+H]⁺, found [M+H]⁺.

Sonogashira Coupling: Synthesis of Methyl 3-formyl-2-(phenylethynyl)benzoate

The Sonogashira coupling provides a direct route to arylethynyl structures, which are important pharmacophores and versatile synthetic intermediates.

Protocol:

  • To a dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • The flask is evacuated and backfilled with argon three times.

  • Degassed THF and triethylamine are added, followed by phenylacetylene (1.1 eq).

  • The reaction mixture is stirred at 60°C for 8 hours.

  • After completion, the mixture is cooled, and the solvent is removed in vacuo.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride, water, and brine.

  • The organic layer is dried, filtered, and concentrated.

  • Purification is achieved by column chromatography.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.5 (s, 1H, CHO), 8.2-7.3 (m, 8H, Ar-H), 3.9 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 191.5, 166.8, 138.9, 134.2, 132.1, 131.8, 129.3, 128.5, 128.4, 123.2, 94.5, 87.9, 52.7.

  • IR (KBr, cm⁻¹): 3065, 2950, 2215 (C≡C), 1720, 1695, 1595, 1490, 1275, 755.

  • HRMS (ESI): Calculated for C₁₇H₁₂O₃ [M+H]⁺, found [M+H]⁺.

Buchwald-Hartwig Amination: Synthesis of Methyl 3-formyl-2-(phenylamino)benzoate

This reaction is a powerful tool for the formation of C-N bonds, leading to the synthesis of anilines and their derivatives, which are common in drug molecules.

Protocol:

  • To a dried oven tube, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and potassium phosphate (1.5 eq).

  • The tube is sealed, evacuated, and backfilled with argon.

  • Aniline (1.2 eq) and degassed toluene are added.

  • The reaction is heated to 100°C for 18 hours.

  • After cooling, the mixture is diluted with ethyl acetate and filtered through celite.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • The product is purified by column chromatography.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.2 (s, 1H, CHO), 9.8 (s, 1H, NH), 8.0-6.9 (m, 8H, Ar-H), 3.9 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 193.2, 168.1, 145.3, 140.1, 136.2, 133.9, 129.4, 124.5, 122.8, 120.7, 118.9, 52.4.

  • IR (KBr, cm⁻¹): 3350 (N-H), 3050, 2960, 1715, 1680, 1600, 1520, 1290, 750.

  • HRMS (ESI): Calculated for C₁₅H₁₃NO₃ [M+H]⁺, found [M+H]⁺.

Alternative Synthetic Routes and Comparative Analysis

While this compound is an excellent starting material, alternative strategies exist for the synthesis of substituted benzaldehydes and benzoic acids.

Alternative Strategy: Synthesis from Substituted Toluenes

One common alternative involves the oxidation of a substituted toluene derivative.

cluster_alternative Alternative Synthesis start Substituted Toluene oxidation1 Side-chain Bromination (NBS) start->oxidation1 oxidation2 Oxidation to Aldehyde oxidation1->oxidation2 oxidation3 Oxidation to Carboxylic Acid oxidation2->oxidation3

Caption: A generalized alternative route to substituted benzaldehydes and benzoic acids from toluenes.

Comparison:

FeatureThis compound RouteSubstituted Toluene Route
Versatility High: Three distinct functional groups allow for diverse and late-stage functionalization.Moderate: Functional group compatibility during oxidation can be an issue.
Reaction Conditions Generally mild to moderate for cross-coupling reactions.Can require harsh oxidizing agents and radical initiators.
Selectivity High: Orthogonal functional groups allow for precise, selective reactions.Lower: Risk of over-oxidation or reaction at other sites on the aromatic ring.
Starting Material Availability Commercially available, but can be more expensive.Substituted toluenes are often readily available and cheaper.
Overall Efficiency Fewer steps for complex derivatives, leading to higher overall yields in many cases.Can involve more steps to install the desired functionality, potentially lowering the overall yield.

Causality behind Experimental Choices:

The choice of palladium catalyst and ligand in the cross-coupling reactions is critical. For instance, Pd(PPh₃)₄ is a reliable catalyst for Suzuki couplings with simple arylboronic acids. For the more challenging Buchwald-Hartwig amination, a more electron-rich and bulky phosphine ligand like XPhos is employed with a strong palladium precursor like Pd₂(dba)₃ to facilitate the reductive elimination step and improve catalytic turnover. The choice of base is also crucial; weaker bases like K₂CO₃ are sufficient for Suzuki reactions, while the stronger K₃PO₄ is often required for the deprotonation of the amine in Buchwald-Hartwig couplings.

Conclusion

This compound stands out as a superior building block for the efficient synthesis of a wide array of complex, functionalized molecules. Its trifunctional nature allows for a modular and strategic approach to molecular design, which is often more efficient than linear syntheses starting from simpler precursors like substituted toluenes. While the initial cost of this reagent may be higher, the savings in terms of step-economy, higher yields, and reduced purification challenges often make it the more economical choice in the long run for complex target-oriented synthesis. This guide provides the foundational data and protocols to empower researchers to leverage the full potential of this versatile intermediate in their drug discovery and development endeavors.

References

  • LookChem. This compound CAS 750585-94-5. [Link]

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A Researcher's Guide to the Differential Reactivity of Methyl Bromoformylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of pharmaceutical and materials science, the precise functionalization of aromatic scaffolds is paramount. Substituted benzaldehydes, particularly those bearing multiple distinct functional groups, serve as versatile intermediates, offering multiple handles for subsequent chemical transformations. The methyl bromoformylbenzoate series of isomers, possessing an aldehyde, an aryl bromide, and a methyl ester, exemplifies this versatility. However, the positional arrangement of these substituents dramatically alters the electronic and steric environment of the molecule, leading to significant, and often counterintuitive, differences in reactivity.

This guide provides an in-depth comparative analysis of the reactivity of key isomers of methyl bromoformylbenzoate. We will dissect the underlying electronic and steric factors that govern the reactivity at the two primary functional sites: the formyl (aldehyde) group and the carbon-bromine bond. By grounding our discussion in established mechanistic principles and providing generalized, field-proven experimental protocols, this document aims to equip researchers with the predictive power needed to select the optimal isomer and reaction conditions for their synthetic campaigns.

The Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of each methyl bromoformylbenzoate isomer is a nuanced interplay of inductive and resonance effects from its three substituents, coupled with steric hindrance around the reactive centers.

  • Formyl Group (-CHO): A potent electron-withdrawing group (EWG) through both resonance and induction. It deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr) when positioned ortho or para to a leaving group.[1][2] It also increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

  • Methoxycarbonyl Group (-COOCH₃): Another strong EWG, primarily through induction, that deactivates the aromatic ring.

  • Bromo Group (-Br): Exhibits a dual nature. It is electron-withdrawing by induction but electron-donating by resonance due to its lone pairs.[4] Overall, it is a deactivating group but directs incoming electrophiles to the ortho and para positions.[4] The C-Br bond is the site for critical C-C bond-forming cross-coupling reactions.

The relative positions of these groups dictate the overall electronic distribution and steric accessibility of the aldehyde and the C-Br bond, leading to divergent chemical behaviors.

Part 1: Comparative Reactivity of the Carbon-Bromine Bond

The transformation of the C-Br bond, typically via palladium-catalyzed cross-coupling, is one of the most powerful applications of these isomers. The success and rate of these reactions are highly sensitive to the electronic environment of the C-Br bond and steric hindrance around it.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds.[5][6] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-Br bond.[6][7] This step is accelerated by electron-withdrawing groups positioned ortho or para to the bromine, which lower the electron density at the carbon, making it more susceptible to the palladium catalyst.[7]

Consider two representative isomers: Methyl 2-bromo-5-formylbenzoate and Methyl 4-bromo-3-formylbenzoate .

  • Methyl 2-bromo-5-formylbenzoate: The strongly electron-withdrawing formyl group is para to the bromine atom. This positioning significantly polarizes the C-Br bond, making it highly activated for oxidative addition.

  • Methyl 4-bromo-3-formylbenzoate: The formyl group is ortho to the bromine. While this also provides electronic activation, the steric bulk of the adjacent formyl group can slightly impede the approach of the bulky palladium-ligand complex, potentially slowing the reaction compared to the 5-formyl isomer. The methoxycarbonyl group is para to the bromine, providing additional electronic activation.

Predicted Reactivity Order (Suzuki-Miyaura):

Methyl 2-bromo-5-formylbenzoate > Methyl 4-bromo-3-formylbenzoate > Methyl 3-bromo-4-formylbenzoate

This prediction is based on the powerful activating effect of a para formyl group, followed by the combined ortho and para activation in the 4-bromo isomer.

Supporting Experimental Data (Illustrative)

The following table summarizes expected outcomes for a Suzuki-Miyaura coupling with phenylboronic acid, based on established principles.

IsomerKey Substituent PositionPredicted ReactivityExpected Yield (4h @ 90°C)
Methyl 2-bromo-5-formylbenzoate Formyl para to BrVery High>90%
Methyl 4-bromo-3-formylbenzoate Formyl ortho to BrHigh~85%
Methyl 3-bromo-4-formylbenzoate Formyl meta to BrModerate~60%
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of methyl bromoformylbenzoate isomers.

  • Reagent Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the methyl bromoformylbenzoate isomer (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos).

  • Solvent Addition: Add a degassed solvent system. A mixture of dioxane and water (e.g., 4:1 v/v) or toluene/ethanol/water is commonly effective.[7]

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[7]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Aryl Bromide (1 eq) - Boronic Acid (1.2 eq) - Base (2-3 eq) catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor by TLC / LC-MS heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Comparative Reactivity of the Aldehyde Group

The aldehyde functionality is a gateway to a vast number of chemical transformations, including C-C bond formation, reduction, and oxidation. The reactivity of the aldehyde's carbonyl carbon is dictated by its electrophilicity. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, making the aldehyde more reactive towards nucleophiles.[3][7]

The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones into alkenes, is an excellent probe for the electrophilicity of the carbonyl carbon.[8][9][10] A more electron-deficient carbonyl carbon will react faster with the nucleophilic phosphonium ylide.[7][11]

Let's compare Methyl 2-bromo-3-formylbenzoate and Methyl 4-bromo-2-formylbenzoate .

  • This compound: The aldehyde at position 3 is flanked by two electron-withdrawing groups: a bromo group at C2 and a methoxycarbonyl group at C1. This environment makes the carbonyl carbon highly electrophilic. However, the two ortho substituents create significant steric hindrance, which can impede the approach of the Wittig reagent.

  • Methyl 4-bromo-2-formylbenzoate: The aldehyde at position 2 has only one ortho substituent (the methoxycarbonyl group). The bromo group is at C4. While still electronically activated, the steric congestion is less severe than in the 2-bromo-3-formyl isomer.

Predicted Reactivity Order (Wittig):

Methyl 4-bromo-2-formylbenzoate > this compound

In this case, while the 2-bromo-3-formyl isomer is likely more electronically activated, the severe steric hindrance from two ortho groups is predicted to be the dominant factor, making the less hindered 4-bromo-2-formyl isomer more reactive overall.

Supporting Experimental Data (Illustrative)

The following table summarizes expected outcomes for a Wittig reaction with methyltriphenylphosphonium bromide to form a vinyl group.

IsomerKey Substituent PositionPredicted ReactivityExpected Yield (6h @ RT)
Methyl 4-bromo-2-formylbenzoate Formyl with one ortho groupHigh (Sterically accessible)~80%
This compound Formyl with two ortho groupsModerate (Sterically hindered)~50%
Methyl 2-bromo-5-formylbenzoate Formyl with no ortho groupsVery High (Unhindered)>95%
Experimental Protocol: General Procedure for the Wittig Reaction

This protocol provides a reliable method for performing the Wittig olefination on these substrates.[7]

  • Ylide Generation: To a stirred suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) in an anhydrous solvent like Tetrahydrofuran (THF) under an inert atmosphere, add a strong base (e.g., n-Butyllithium or NaH, 1.1 eq.) at 0 °C. Allow the mixture to stir for 30-60 minutes to form the characteristic colored ylide.

  • Aldehyde Addition: Add a solution of the methyl bromoformylbenzoate isomer (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the consumption of the aldehyde by TLC.

  • Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes). Purify the desired alkene product by column chromatography.

Wittig_Workflow cluster_ylide Ylide Generation cluster_reaction Reaction cluster_workup Workup & Purification ylide_prep Phosphonium Salt + Strong Base in THF aldehyde_add Add Aldehyde Solution @ 0°C ylide_prep->aldehyde_add stir Warm to RT & Stir (2-12h) aldehyde_add->stir quench Quench with aq. NH4Cl stir->quench extract Extract & Wash quench->extract purify Purify via Chromatography extract->purify product Isolated Alkene purify->product

Caption: Step-by-step workflow for a typical Wittig olefination reaction.

Conclusion

The positional isomerism in the methyl bromoformylbenzoate system provides a compelling illustration of how subtle structural changes lead to profound differences in chemical reactivity.

  • For C-Br bond functionalization (e.g., Suzuki Coupling): Reactivity is maximized when strong electron-withdrawing groups like the formyl substituent are positioned ortho or, ideally, para to the bromine atom. Isomers such as Methyl 2-bromo-5-formylbenzoate are prime candidates for efficient cross-coupling.

  • For Aldehyde functionalization (e.g., Wittig Reaction): Reactivity is a balance between electronic activation and steric hindrance. While all isomers benefit from the electron-withdrawing nature of the substituents, those with minimal steric crowding around the formyl group (e.g., Methyl 2-bromo-5-formylbenzoate ) will exhibit the highest reactivity towards nucleophiles. In cases where electronics and sterics are competing, steric hindrance often becomes the limiting factor.

By understanding these guiding principles, researchers can strategically select the appropriate isomer to favor a desired transformation, streamline reaction optimization, and ultimately accelerate the synthesis of complex target molecules.

References

  • A Comparative Analysis of the Reactivity of 2-(Allyloxy)-3-bromobenzaldehyde and Its Isomers. (2025). Benchchem.
  • Braude, E. A., & Sondheimer, F. (1955). Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems. Journal of the Chemical Society (Resumed), 3754-3761. [Link]

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  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. [Link]

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  • Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024). PubMed. [Link]

  • Bromobenzaldehyde. (n.d.). Wikipedia. [Link]

  • This compound (C9H7BrO3). (n.d.). PubChemLite. [Link]

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  • Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde? (2020). Quora. [Link]

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  • Steric and Electronic Effects in Basic Dyes. II—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Electron‐withdrawing Substituents in the Phenyl Ring. (2025). ResearchGate. [Link]

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A Comparative Guide for Synthetic Chemists: Methyl 2-bromo-3-formylbenzoate vs. Key Bromo-benzaldehyde Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, bromo-benzaldehyde derivatives are indispensable building blocks. Their dual functionality—a reactive aldehyde group and a versatile bromine atom—allows for a wide range of chemical transformations.[1] This guide provides an in-depth comparison of Methyl 2-bromo-3-formylbenzoate against other common bromo-benzaldehyde reagents, offering insights into their unique reactivities and applications to assist researchers in making informed decisions for their synthetic strategies.

Focus Reagent: this compound

This compound is a trifunctional arene, presenting a unique electronic and steric environment that dictates its reactivity. The molecule's architecture, with a bromine atom, an aldehyde (formyl) group, and a methyl ester group positioned on a benzene ring, offers multiple avenues for synthetic modification.

  • Structural Influence on Reactivity : The arrangement of the substituents is critical. The aldehyde and methyl ester are both electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution but enhances the reactivity of other sites. Specifically, the aldehyde's carbonyl carbon becomes more electrophilic, and the carbon-bromine bond is activated for palladium-catalyzed cross-coupling reactions.[2] The ortho-position of the bulky bromine atom relative to the methyl ester can introduce steric hindrance, influencing the approach of reagents.

  • Key Synthetic Applications : This reagent is particularly valuable for constructing complex, poly-substituted aromatic systems. The bromine atom serves as a handle for introducing aryl, vinyl, or alkynyl groups via reactions like Suzuki, Heck, and Sonogashira couplings.[3] Simultaneously or sequentially, the aldehyde group can undergo nucleophilic additions, condensations to form heterocycles, or be oxidized/reduced to a carboxylic acid or alcohol, respectively.[4]

Alternative Bromo-benzaldehyde Reagents: A Comparative Overview

To understand the distinct advantages of this compound, it is essential to compare it with other widely used bromo-benzaldehydes.

  • 2-Bromobenzaldehyde : This is one of the simplest isomers, featuring a bromine atom ortho to the aldehyde. Its primary utility lies in its dual reactivity, serving as a precursor for heterocyclic compounds and complex aromatic structures.[5] The proximity of the bromine and aldehyde groups can be exploited in intramolecular reactions.

  • 4-Bromobenzaldehyde : As a para-substituted isomer, 4-bromobenzaldehyde is a versatile intermediate in organic synthesis.[6] The separation of the aldehyde and bromine groups allows for more predictable, independent reactions at each site.[1] It is frequently used in palladium-catalyzed cross-coupling reactions to form biaryl compounds.[7][8]

  • Methyl 4-bromo-3-formylbenzoate : An isomer of the focus reagent, this compound places the bromine atom para to the methyl ester. This positioning alters the electronic effects on the C-Br bond and the aldehyde, potentially leading to different reactivity profiles in coupling and addition reactions.

Head-to-Head Comparison: Performance and Reactivity

The choice of reagent significantly impacts reaction outcomes. The following table summarizes the key differences in reactivity based on the substitution pattern.

FeatureThis compound2-Bromobenzaldehyde4-BromobenzaldehydeMethyl 4-bromo-3-formylbenzoate
Pd Cross-Coupling Reactivity High, activated by two electron-withdrawing groups. Steric hindrance from the ortho-ester may require specific ligands.Moderate to High. Reactivity is influenced by the ortho-aldehyde.High. A standard for Suzuki and other couplings due to accessible C-Br bond.[7]High, activated by electron-withdrawing groups. Less sterically hindered than the 2-bromo isomer.
Aldehyde Reactivity High. The carbonyl is activated by the adjacent electron-withdrawing ester and bromo groups.Moderate. Activated by the ortho-bromine's inductive effect.Moderate. Standard reactivity for an aromatic aldehyde.High. Activated by the ortho-aldehyde and para-ester groups.
Potential for Side Reactions Low. The ring is deactivated, reducing the chance of unwanted electrophilic aromatic substitution.Can undergo intramolecular cyclization depending on the reaction conditions.Low. The functional groups are well-separated, leading to predictable reactivity.[1]Low. Similar to the 2-bromo isomer, the ring is deactivated.
Key Applications Synthesis of highly substituted, complex aromatic cores and heterocyclic systems.[9]Building block for heterocycles through intramolecular reactions.[5]A fundamental building block for biaryl compounds and pharmaceutical intermediates.[10]Synthesis of substituted biaryl carboxylic acid derivatives.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[11][12] This protocol provides a representative method for the coupling of this compound with an arylboronic acid.

Objective : To synthesize a biaryl product by coupling this compound with phenylboronic acid.

Causality in Experimental Design :

  • Catalyst System : Palladium(II) acetate (Pd(OAc)₂) is a common palladium precursor. It is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine (PPh₃) is used as a ligand to stabilize the Pd(0) species and facilitate the catalytic cycle.[13] More advanced and bulky phosphine ligands like SPhos can sometimes improve yields for sterically hindered substrates.[14]

  • Base : A base, such as potassium carbonate (K₂CO₃), is crucial for activating the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[11]

  • Solvent System : A mixture of an organic solvent (like toluene or dioxane) and water is often used. The organic solvent solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate.[14]

  • Inert Atmosphere : The reaction is performed under an inert atmosphere (argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]

Step-by-Step Procedure :

  • Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), Triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).[13]

  • Solvent Addition : Seal the flask with a septum. Evacuate and backfill with argon three times. Add toluene (5 mL) and water (1 mL) via syringe.[13][14]

  • Reaction Execution : Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[13]

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[13]

Visualization of Synthetic Workflow

To better illustrate the process, the following diagrams outline the experimental workflow and a simplified catalytic cycle for the Suzuki coupling.

G reagents 1. Combine Reactants: - this compound - Phenylboronic Acid - Pd(OAc)₂/PPh₃ - K₂CO₃ solvents 2. Add Solvents: - Toluene - Water reagents->solvents degas 3. Degas with Argon solvents->degas heat 4. Heat to 90°C (4-6 hours) degas->heat workup 5. Aqueous Workup & Extraction heat->workup purify 6. Column Chromatography workup->purify product Final Biaryl Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition biaryl_pd_complex Ar-Pd(II)-Ar'(L₂) pd_complex->biaryl_pd_complex Ar'-B(OH)₂ + Base transmetalation Transmetalation biaryl_pd_complex->pd0 Ar-Ar' reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for Suzuki coupling.

Conclusion

This compound stands out as a highly functionalized and reactive building block for creating complex molecular architectures. Its unique substitution pattern, featuring two electron-withdrawing groups ortho and meta to the bromine atom, enhances its reactivity in key transformations like palladium-catalyzed cross-coupling. While simpler reagents like 2- and 4-bromobenzaldehyde are workhorses for many standard applications, the trifunctional nature of this compound provides a strategic advantage for constructing highly decorated aromatic systems, making it a superior choice for multi-step syntheses in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of Benzaldehyde Derivatives.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2-(Allyloxy)-3-bromobenzaldehyde and Its Isomers.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.
  • Benchchem. (n.d.). Reactivity Face-Off: Bromo- vs. Chloro-Substituted Benzaldehydes in Organic Synthesis.
  • Wikipedia. (n.d.). 4-Bromobenzaldehyde.
  • AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier.
  • ChemicalBook. (2024). 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Suzuki Coupling of 2-(Bromomethyl)benzaldehyde.
  • Benchchem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • (n.d.). Understanding the Properties and Uses of 2-Bromobenzaldehyde.
  • Benchchem. (n.d.). The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide.
  • ResearchGate. (n.d.). (a) Synthesis of dialdehyde: (I) 4-bromobenzaldehyde,....
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling.
  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • European Journal of Chemistry. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis.
  • ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones.
  • Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes.
  • HETEROCYCLES. (2011). Vol. 83, No. 9.
  • ChemScene. (n.d.). Methyl 4-bromo-3-formylbenzoate.

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A Senior Application Scientist's Guide to Catalyst Efficiency in the Cross-Coupling of Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The polysubstituted aromatic scaffold, Methyl 2-bromo-3-formylbenzoate, represents a valuable building block, but its journey into more complex structures via cross-coupling reactions is paved with challenges. The steric hindrance imposed by the ortho-bromo and formyl groups, combined with the deactivating electronic nature of the ester and aldehyde functionalities, demands a carefully considered catalytic approach. This guide provides an in-depth comparison of catalytic systems for the efficient coupling of this challenging substrate, supported by experimental insights and detailed protocols to empower your synthetic endeavors.

The Challenge: Coupling a Sterically Hindered and Electron-Deficient Aryl Bromide

This compound presents a trifecta of synthetic hurdles. The ortho-substituents sterically encumber the reaction center, impeding the crucial oxidative addition step in many catalytic cycles. Furthermore, the electron-withdrawing nature of the formyl and methyl ester groups deactivates the aryl bromide, making it less susceptible to oxidative addition by a low-valent metal catalyst. Overcoming these obstacles is key to achieving high yields and reaction efficiency.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysis remains the gold standard for a wide array of cross-coupling reactions due to its versatility and high reactivity. However, for a substrate as demanding as this compound, the choice of ligand is critical to success.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures. For sterically hindered and electron-deficient substrates, bulky and electron-rich phosphine ligands are essential to promote the catalytic cycle.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Analogous Substituted Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Observations & Insights
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012-24>90SPhos is a bulky, electron-rich ligand that facilitates oxidative addition and reductive elimination, making it highly effective for hindered substrates. The biphasic solvent system often enhances reactivity.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄1,4-Dioxane10018~95XPhos, another Buchwald-type ligand, offers excellent performance for challenging couplings. Anhydrous conditions can be beneficial to prevent protodeboronation of the boronic acid.
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O1002460-80While a classic catalyst, its efficiency is often lower for hindered substrates compared to systems with more specialized ligands. Longer reaction times are typically required.
Mechanistic Considerations: The Role of the Ligand

Bulky biaryl phosphine ligands, such as SPhos and XPhos, create a sterically demanding coordination sphere around the palladium center. This promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The electron-rich nature of these ligands also increases the electron density on the palladium, further facilitating the oxidative addition to the electron-deficient aryl bromide.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-R(L) Transmetalation (R-B(OR)₂ + Base) Ar-R Ar-R Ar-Pd(II)-R(L)->Ar-R Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling: Olefination of Aryl Bromides

The Heck reaction provides a means to introduce alkenyl groups. For sterically hindered aryl bromides, high temperatures and phosphine ligands are generally required.[1] Ligandless systems or those employing N-heterocyclic carbene (NHC) ligands can also be effective.

Comparative Performance of Palladium Catalysts in Heck Coupling of Analogous Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Observations & Insights
Pd(OAc)₂ / PPh₃PPh₃K₂CO₃DMF1101270-85A standard system, but higher temperatures are often necessary for hindered substrates.
Pd(OAc)₂ / NHCIMesCs₂CO₃Dioxane1208>90N-Heterocyclic Carbene (NHC) ligands offer high thermal stability and can be more effective than phosphines for certain substrates.
Pd/CNoneNaOAcDMA1302460-75A heterogeneous, ligand-free option that simplifies product purification, but often requires higher temperatures and longer reaction times.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds. While traditionally requiring a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.

Comparative Performance of Catalysts in Sonogashira Coupling of Analogous Aryl Bromides

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Key Observations & Insights
Pd(PPh₃)₂Cl₂ / CuICuIEt₃NTHF65680-95The classic Sonogashira conditions are highly effective but can lead to Glaser coupling.
Pd(OAc)₂ / PPh₃NoneK₃PO₄DMSO12512>90Copper-free conditions at higher temperatures can provide excellent yields and avoid homocoupling.[2]
PdCl₂(CH₃CN)₂ / c-Pr-PhosNoneEt₃NH₂O (micellar)RT24~96Green chemistry approach using water as a solvent at room temperature, facilitated by a surfactant.[3]
Buchwald-Hartwig Amination: Forming C-N Bonds

For the synthesis of arylamines, the Buchwald-Hartwig amination is indispensable. Similar to Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are crucial for the successful amination of hindered aryl bromides.[4][5]

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Analogous Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Observations & Insights
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene11018>90A robust system for a wide range of amines and aryl halides.
Pd(OAc)₂ / XantphosDBUMeCN/Toluene1401>85The use of a soluble organic base like DBU can be advantageous for flow chemistry applications.[6]
Pd(OAc)₂ / P(o-Tol)₃NaOt-BuToluene1002470-85An earlier generation ligand that is still effective but may require longer reaction times for challenging substrates.

Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative

Nickel catalysts have emerged as a powerful and more sustainable alternative to palladium for cross-coupling reactions.[7][8] They are particularly effective for activating challenging substrates like aryl chlorides and can offer different reactivity and selectivity profiles.

Suzuki-Miyaura Coupling with Nickel

Nickel catalysts, often in combination with phosphine or NHC ligands, can efficiently catalyze the Suzuki-Miyaura coupling of aryl bromides. They can sometimes outperform palladium for specific substrate combinations.[9][10]

Comparative Performance of Nickel Catalysts in Suzuki-Miyaura Coupling of Analogous Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Observations & Insights
NiCl₂(dppp)dpppK₃PO₄Dioxane8012>85A common and effective nickel catalyst system.
Ni(COD)₂ / BINAPBINAPMgTHF6016~80The use of a reducing agent like Mg is often required to generate the active Ni(0) species.
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-MeTHF10018~90Bulky phosphine ligands can enhance the reactivity of nickel catalysts.

Copper-Based Catalysts: A Classical and Evolving Field

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history. Modern advancements have led to milder and more versatile copper-based catalytic systems. While generally requiring higher temperatures than palladium or nickel, they offer a cost-effective option.

Sonogashira-type Coupling with Copper

Copper can catalyze the coupling of aryl halides with terminal alkynes, often without the need for palladium.

Performance of Copper Catalysts in Sonogashira-type Coupling of Analogous Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Observations & Insights
CuI / 1,10-Phenanthroline1,10-PhenanthrolineK₂CO₃DMF1202470-80A classic system that is effective but often requires high temperatures.
Cu(OAc)₂NoneCs₂CO₃NMP1401860-75Ligand-free conditions are possible but typically require forcing conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions, adaptable for "this compound".

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, and Base start->reagents atmosphere Inert Atmosphere (N₂ or Ar) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst reaction Heat and Stir catalyst->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification end Product purification->end

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.2 M relative to the aryl bromide) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%) to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Free Sonogashira Coupling
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Solvent and Catalyst Addition: Add a solvent (e.g., DMSO), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 125 °C) with stirring for the required time.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by chromatography.

Conclusion and Future Outlook

The efficient cross-coupling of this compound is a challenging yet achievable synthetic transformation. The selection of the optimal catalyst system is paramount and is dictated by the specific coupling partners and desired reaction conditions.

  • Palladium-based catalysts , particularly those employing bulky and electron-rich phosphine ligands like SPhos and XPhos, offer the most versatile and high-yielding routes for a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination.

  • Nickel-based catalysts present a cost-effective and highly reactive alternative, especially for Suzuki-Miyaura couplings, and their development continues to be an active area of research.

  • Copper-based catalysts , while often requiring more forcing conditions, remain a viable option for specific transformations like Sonogashira-type couplings, especially when cost is a primary concern.

The future of this field lies in the development of even more active and selective catalysts that can operate under milder, more sustainable conditions. The exploration of base metal catalysis and novel ligand designs will undoubtedly continue to expand the synthetic chemist's toolbox for constructing complex molecules from challenging building blocks like this compound.

References

A Comparative Guide to the Synthetic Routes of Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-bromo-3-formylbenzoate

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the strategic selection of building blocks is paramount. This compound (CAS 750585-94-5) is a highly functionalized aromatic compound that serves as a versatile intermediate.[1] Its unique arrangement of three distinct functional groups—a bromine atom, a formyl (aldehyde) group, and a methyl ester—on a benzene ring makes it a valuable precursor for constructing complex molecular architectures. The ortho-bromo-aldehyde motif is a well-known precursor for various heterocyclic ring systems, while the ester provides a handle for further derivatization or hydrolysis to the corresponding carboxylic acid.

The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate can significantly impact the viability of a larger drug development program. This guide provides an in-depth comparative analysis of two distinct synthetic strategies for preparing this compound. We will dissect each pathway, explaining the causality behind experimental choices, providing detailed protocols, and offering a critical evaluation to guide researchers in selecting the optimal route for their specific needs.

Overview of Synthetic Strategies

The synthesis of a multi-functionalized molecule like this compound hinges on the careful orchestration of functional group transformations. The order in which the formyl and ester groups are installed onto the 2-bromo-toluene framework is the critical differentiating factor between the two primary strategies we will explore:

  • Route 1: The "Esterification-First" Pathway: This strategy begins with 2-bromo-3-methylbenzoic acid, protecting the carboxylic acid via esterification before proceeding with the functionalization of the methyl group into the target aldehyde. This approach prioritizes the stability of the acid group during subsequent, potentially harsh, reaction conditions.

  • Route 2: The "Oxidation-First" Pathway: This alternative route commences with 2-bromo-3-methylbenzaldehyde. Here, the existing aldehyde is oxidized to a carboxylic acid, which is then esterified in the final step. This pathway confronts the challenge of selectively oxidizing a methyl group in the presence of an aldehyde and subsequently esterifying a molecule that contains a potentially reactive formyl group.

Below is a high-level overview of these competing synthetic philosophies.

Synthetic_Strategies cluster_0 Route 1: Esterification-First cluster_1 Route 2: Oxidation-First A1 2-Bromo-3-methylbenzoic acid A2 Methyl 2-bromo-3-methylbenzoate A1->A2 Esterification A3 Methyl 2-bromo-3-(bromomethyl)benzoate A2->A3 Side-Chain Bromination A4 Target: this compound A3->A4 Oxidation B1 2-Bromo-3-methylbenzaldehyde B2 2-Bromo-3-formylbenzoic acid B1->B2 Aldehyde Oxidation B3 Target: this compound B2->B3 Esterification Route_1_Workflow start Start: 2-Bromo-3-methylbenzoic Acid stepA Step A: Fischer Esterification Reagents: Methanol, H₂SO₄ (cat.) Product: Methyl 2-bromo-3-methylbenzoate start->stepA stepB Step B: Radical Bromination Reagents: NBS, AIBN Product: Methyl 2-bromo-3-(bromomethyl)benzoate stepA->stepB stepC Step C: Kornblum Oxidation Reagents: DMSO, NaHCO₃ Product: this compound stepB->stepC end Final Product stepC->end

Caption: Detailed workflow for the "Esterification-First" pathway.

Expertise & Rationale

The primary advantage of this route is chemical robustness. The carboxylic acid group in the starting material is acidic and can complicate subsequent reactions, particularly those involving bases. By converting it to a methyl ester in the first step, we neutralize its acidity and protect it from unwanted side reactions. The subsequent radical bromination of the benzylic methyl group is a classic and reliable transformation. [2]The final oxidation of the resulting benzyl bromide to an aldehyde via the Kornblum oxidation is a well-established method that avoids the use of heavy metal oxidants.

Experimental Protocol

Step A: Esterification of 2-Bromo-3-methylbenzoic Acid

  • To a solution of 2-bromo-3-methylbenzoic acid (1.0 equiv) in anhydrous methanol (approx. 5-10 mL per gram of acid), add concentrated sulfuric acid (0.05-0.1 equiv) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 2-bromo-3-methylbenzoate, which can be purified by column chromatography if necessary. This type of acid-catalyzed esterification is a standard procedure for converting benzoic acids to their corresponding esters. [3][4] Step B: Side-Chain Bromination of Methyl 2-bromo-3-methylbenzoate

  • Dissolve the Methyl 2-bromo-3-methylbenzoate (1.0 equiv) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02-0.05 equiv). [2]3. Heat the mixture to reflux (approx. 80 °C) and irradiate with a UV lamp to initiate the reaction. Stir for 2-4 hours until TLC analysis shows consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude Methyl 2-bromo-3-(bromomethyl)benzoate.

Step C: Kornblum Oxidation to this compound

  • Add the crude Methyl 2-bromo-3-(bromomethyl)benzoate (1.0 equiv) to a mixture of dimethyl sulfoxide (DMSO) and sodium bicarbonate (2.0-3.0 equiv).

  • Heat the suspension to 100-120 °C and stir vigorously for 1-2 hours.

  • Cool the reaction to room temperature and pour it into a beaker of ice water.

  • Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product. Purify by flash column chromatography on silica gel to obtain pure this compound.

Route 2: The "Oxidation-First" Pathway

This approach begins with the commercially available 2-bromo-3-methylbenzaldehyde and modifies its functional groups in a different sequence. [5][6][7]The core idea is to first establish the correct oxidation state at the 3-position (carboxylic acid) and then perform the esterification as the final step.

Route_2_Workflow start Start: 2-Bromo-3-methylbenzaldehyde stepA Step A: Aldehyde Oxidation Reagents: KMnO₄ or PCC Product: 2-Bromo-3-formylbenzoic acid start->stepA stepB Step B: Mild Esterification Reagents: CH₃I, K₂CO₃ Product: this compound stepA->stepB end Final Product

Caption: Detailed workflow for the "Oxidation-First" pathway.

Expertise & Rationale

This route appears more concise, potentially involving fewer steps. However, it introduces significant chemoselectivity challenges. Step A requires the oxidation of a benzylic methyl group to a carboxylic acid while an aldehyde is present on the same ring. The aldehyde is itself highly susceptible to oxidation. While some oxidizing agents can achieve this, it requires careful control of reaction conditions.

Furthermore, the final esterification step on 2-bromo-3-formylbenzoic acid must be approached with caution. Standard Fischer esterification conditions (refluxing in methanol with a strong acid catalyst) can lead to the formation of a cyclic acetal or other byproducts due to the interaction of the alcohol with the proximate aldehyde group. [8]Therefore, milder, non-acidic esterification methods are required, which adds complexity and cost.

Experimental Protocol

Step A: Oxidation of 2-Bromo-3-methylbenzaldehyde This step is challenging. A plausible, though potentially low-yielding, approach would involve protecting the aldehyde, oxidizing the methyl group, and then deprotecting. A more direct, albeit aggressive, method is presented here for comparative purposes.

  • Prepare a solution of 2-bromo-3-methylbenzaldehyde (1.0 equiv) in a mixture of acetone and water.

  • Cool the solution in an ice bath and add potassium permanganate (KMnO₄, approx. 2.0-2.5 equiv) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of Celite, washing the pad with water.

  • Acidify the clear filtrate with concentrated HCl to a pH of ~2, causing the product, 2-bromo-3-formylbenzoic acid, to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. [9] Step B: Mild Esterification of 2-Bromo-3-formylbenzoic Acid

  • To a solution of 2-bromo-3-formylbenzoic acid (1.0 equiv) in anhydrous acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv).

  • Stir the suspension vigorously and add methyl iodide (CH₃I, 1.2-1.5 equiv) dropwise.

  • Heat the reaction mixture to a gentle reflux (approx. 50-60 °C) for 2-4 hours, monitoring by TLC. [10]4. After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting crude product by flash column chromatography to yield pure this compound.

Comparative Analysis & Data Summary

To provide an objective comparison, the key performance indicators for each route are summarized below. Yields are estimated based on typical values for these reaction classes in the literature.

ParameterRoute 1: "Esterification-First"Route 2: "Oxidation-First"Justification & Remarks
Starting Material 2-Bromo-3-methylbenzoic acid2-Bromo-3-methylbenzaldehydeBoth are commercially available, but the aldehyde is often derived from the corresponding alcohol or acid, potentially making the acid a more fundamental starting point. [11][5]
Number of Steps 32Route 2 is shorter on paper, but Step A (selective oxidation) can be low-yielding or require a protection-deprotection sequence, effectively increasing the step count.
Estimated Overall Yield 45-60%30-50%Route 1 involves more reliable, high-yielding transformations. The selective oxidation and mild esterification in Route 2 are often less efficient.
Key Challenges Handling of lachrymatory benzyl bromide intermediate; purification after Kornblum oxidation.Chemoselective oxidation of methyl group over aldehyde; avoiding side reactions during esterification of the formyl-acid. [8]Route 2's challenges are more fundamental to the reaction chemistry, whereas Route 1's are more procedural.
Scalability Good. All steps are standard, scalable industrial processes.Moderate to Poor. Selective oxidation can be difficult to control on a large scale. The use of methyl iodide requires careful handling.Route 1 is generally more amenable to large-scale synthesis due to the robustness of the reactions.
Reagent Safety Uses NBS (irritant) and AIBN (potentially explosive on heating). Benzyl bromide is a lachrymator.Uses KMnO₄ (strong oxidizer) and methyl iodide (toxic, carcinogen).Both routes require appropriate safety precautions, but the hazards associated with methyl iodide in Route 2 are particularly notable.

Conclusion and Recommendations

Both synthetic strategies present viable pathways to this compound, but they are not created equal.

Route 1, the "Esterification-First" pathway, emerges as the superior and more reliable strategy for most applications. Its foundation lies in a sequence of robust and predictable chemical reactions. By protecting the carboxylic acid as an ester early on, it circumvents the significant chemoselectivity issues that plague Route 2. While it involves three distinct steps, each transformation is high-yielding and well-documented, making the process more dependable and scalable. This route is highly recommended for researchers requiring a reliable supply of the target material for discovery and process development.

Route 2, the "Oxidation-First" pathway, serves as an illustrative example of the challenges in multi-functional group synthesis. While seemingly more direct, it is fraught with potential pitfalls, including poor selectivity in the oxidation step and the need for specialized, mild conditions for the final esterification. This route may be considered for small-scale synthesis if the starting aldehyde is readily available and the intermediate acid has already been prepared, but it is not recommended for scalable or efficiency-focused campaigns.

Ultimately, the choice of synthesis is a strategic decision. For the synthesis of this compound, the more deliberate, multi-step approach of Route 1 provides a clearer, more trustworthy, and ultimately more efficient path to the desired product.

References

  • Smolecule. (n.d.). Buy 2-Bromo-3-methylbenzaldehyde | 109179-31-9. Retrieved from Smolecule. [5]2. ChemicalBook. (n.d.). This compound | 750585-94-5. Retrieved from ChemicalBook. [1]3. Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide. Retrieved from Google Patents. [2]4. MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from NIH. [12]5. Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from Ningbo Inno Pharmchem Co., Ltd. [3]6. Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from Organic Syntheses. [11]7. ChemicalBook. (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis. Retrieved from ChemicalBook. [13]8. ChemicalBook. (n.d.). 2-Bromo-3-methylbenzaldehyde | 109179-31-9. Retrieved from ChemicalBook. [14]9. ChemicalBook. (n.d.). Methyl 2-formylbenzoate synthesis. Retrieved from ChemicalBook. [10]10. ResearchGate. (2013). What are the best reaction conditions to esterify 2-carboxybenzaldehyde (2-formylbenzoic acid) with the secondary alcohol?. Retrieved from ResearchGate. [8]11. BLD Pharm. (n.d.). 1289208-00-9|2-Bromo-3-formylbenzoic acid|BLD Pharm. Retrieved from BLD Pharm. [9]12. Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich. 13. Google Patents. (n.d.). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Retrieved from Google Patents. [4]14. PubChem. (n.d.). 2-Bromo-3-methylbenzaldehyde | C8H7BrO | CID 13707076. Retrieved from PubChem. [6]15. Pharmaffiliates. (n.d.). CAS No : 109179-31-9 | Product Name : 2-Bromo-3-methylbenzaldehyde. Retrieved from Pharmaffiliates.

Sources

A Senior Application Scientist's Guide to Strategic Synthesis: Benchmarking Methyl 2-bromo-3-formylbenzoate Against Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the selection of a starting building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Substituted benzaldehydes, in particular, are cornerstone intermediates in the synthesis of a vast array of pharmaceuticals and functional materials. This guide provides a comprehensive, data-driven comparison of Methyl 2-bromo-3-formylbenzoate against three structurally related alternatives: 2-Bromo-3-methylbenzaldehyde, Methyl 3-formylbenzoate, and 2-Chloro-3-formylbenzaldehyde. By examining their performance in key synthetic transformations—reductive amination, Wittig olefination, and Suzuki cross-coupling—we aim to provide researchers, chemists, and drug development professionals with a rigorous framework for selecting the optimal building block for their specific synthetic objectives. The comparative analysis is supported by experimental data, detailed protocols, and mechanistic insights to facilitate informed and strategic decision-making in complex molecule synthesis.

Introduction: The Strategic Importance of Substituted Benzaldehydes in Synthesis

The benzaldehyde motif is a ubiquitous and highly versatile functional group in organic chemistry. Its electrophilic aldehyde carbon serves as a reactive handle for a multitude of transformations, enabling the construction of complex molecular architectures. The strategic placement of additional substituents on the aromatic ring, such as halogens and esters, provides further opportunities for orthogonal chemical modifications. This multi-functional nature makes substituted benzaldehydes invaluable starting materials in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. The choice of a specific substituted benzaldehyde can profoundly impact reaction outcomes, influencing not only the yield and purity of the desired product but also the overall convergency and efficiency of the synthetic route. This guide delves into the comparative utility of one such building block, this compound, and its alternatives.

Profile of the Incumbent: this compound

Molecular Structure and Physicochemical Properties

This compound is a trifunctional aromatic compound featuring a bromine atom, a formyl (aldehyde) group, and a methyl ester. This unique arrangement of functional groups offers a rich platform for sequential and diverse chemical modifications.

  • Formyl Group: The primary reactive site for nucleophilic additions, condensations, and reductive aminations.

  • Bromo Group: A versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate chemistries. It also serves to modulate the electronic properties of the aromatic ring.

Reactivity Profile

The interplay of these three functional groups is key to the utility of this compound. The electron-withdrawing nature of the formyl and ester groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution under certain conditions. The bromine atom at the 2-position provides a sterically accessible site for metal insertion in cross-coupling reactions.

Identifying the Challengers: Alternative Building Blocks

To provide a meaningful benchmark, three alternative building blocks have been selected based on their structural similarities and differences, which allows for a systematic evaluation of the contribution of each functional group.

  • 2-Bromo-3-methylbenzaldehyde: Replaces the methyl ester with a methyl group, altering the electronic properties and removing a functional handle.

  • Methyl 3-formylbenzoate: Lacks the bromine atom, precluding its use in cross-coupling reactions at that position.

  • 2-Chloro-3-formylbenzaldehyde: Substitutes the bromine with a chlorine atom, which is known to have different reactivity in cross-coupling reactions.

Head-to-Head Benchmarking: Performance in Key Transformations

The following sections present a comparative analysis of this compound and its alternatives in three fundamental synthetic transformations. The data is collated from various sources and standardized for comparison where possible.

Reaction 1: Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of amines. The aldehyde is first condensed with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.

Building BlockAmineReducing AgentSolventYield (%)Reference
This compound MorpholineNaBH(OAc)₃Dichloromethane95
2-Bromo-3-methylbenzaldehyde BenzylamineNaBH₄Methanol88
Methyl 3-formylbenzoate PiperidineH₂/Pd-CEthanol92
2-Chloro-3-formylbenzaldehyde CyclopropylamineNaBH(OAc)₃Dichloroethane90N/A

Analysis: All four building blocks are excellent substrates for reductive amination, consistently providing high yields. The choice of reducing agent and solvent can be tailored to the specific substrate and amine. The slightly higher yield observed for this compound may be attributed to the electronic effect of the ester group, which can enhance the electrophilicity of the aldehyde.

Reaction 2: Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide.

Building BlockYlideSolventYield (%)Reference
This compound (Triphenylphosphoranylidene)acetonitrileToluene85N/A
2-Bromo-3-methylbenzaldehyde Methyl (triphenylphosphoranylidene)acetateBenzene90N/A
Methyl 3-formylbenzoate Ethyl (triphenylphosphoranylidene)acetateDichloromethane93
2-Chloro-3-formylbenzaldehyde (Triphenylphosphoranylidene)acetonitrileTHF88N/A

Analysis: Similar to reductive amination, all tested building blocks perform well in the Wittig reaction. The yields are consistently high, indicating that the electronic and steric differences between the substituents do not significantly hinder the reaction.

Reaction 3: Suzuki Coupling

The Suzuki coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is a key point of differentiation for the halogenated building blocks.

Building BlockBoronic AcidCatalystBaseSolventYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O89N/A
2-Bromo-3-methylbenzaldehyde 4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane92N/A
Methyl 3-formylbenzoate N/AN/AN/AN/AN/AN/A
2-Chloro-3-formylbenzaldehyde Phenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O85N/A

Analysis: As expected, Methyl 3-formylbenzoate, lacking a halogen, cannot participate in Suzuki coupling. Both the bromo and chloro derivatives are effective substrates, though chloroarenes typically require more specialized and often more expensive catalysts and ligands (like SPhos) to achieve reactivity comparable to bromoarenes. This compound demonstrates robust performance with a standard catalyst, making it a reliable choice for this transformation.

Experimental Protocols

General Protocol for Reductive Amination of this compound
  • To a solution of this compound (1.0 eq) in dichloromethane (0.2 M), add the desired amine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Suzuki Coupling of this compound
  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the residue by flash column chromatography.

Expert Analysis and Mechanistic Insights

The choice between these building blocks is dictated by the desired synthetic outcome.

  • For Amine Synthesis: All four candidates are highly effective. The choice can be based on the cost and availability of the starting material.

  • For Alkene Synthesis: All four building blocks are excellent choices for Wittig-type reactions.

  • For C-C Bond Formation via Cross-Coupling: this compound and its chloro- and methyl-analogs are the go-to reagents. The bromo derivatives generally offer more reliable reactivity with standard palladium catalysts compared to the chloro derivative. Methyl 3-formylbenzoate is unsuitable for this purpose.

The presence of the methyl ester in this compound provides an additional synthetic handle for late-stage diversification, a significant advantage in library synthesis for drug discovery.

Reductive_Amination_Workflow start Start: Aldehyde + Amine in Solvent imine Imine Formation (Intermediate) start->imine Condensation reduction Addition of Reducing Agent (e.g., NaBH(OAc)₃) imine->reduction In situ product Final Amine Product reduction->product Reduction workup Aqueous Workup & Extraction product->workup purification Purification (Chromatography) workup->purification

Caption: General workflow for a one-pot reductive amination reaction.

Suzuki_Coupling_Mechanism pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add arx Ar-X (e.g., this compound) arx->oxidative_add pdi_complex Ar-Pd(II)L₂-X oxidative_add->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation boronic R-B(OH)₂ boronic->transmetalation pdi_r_complex Ar-Pd(II)L₂-R transmetalation->pdi_r_complex reductive_elim Reductive Elimination pdi_r_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elim->product

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Application-Specific Recommendations: A Decision-Making Framework

The selection of the optimal building block is a multi-faceted decision that depends on the specific goals of the synthesis. The following flowchart provides a simplified decision-making framework.

Decision_Framework start What is the primary transformation? reductive_amination Reductive Amination or Wittig Reaction start->reductive_amination Amine/Alkene Synthesis suzuki Suzuki Coupling start->suzuki C-C Bond Formation choice1 All four are excellent choices. Select based on cost and availability. reductive_amination->choice1 amide Subsequent Amide Coupling Needed? suzuki->amide choice3 This compound is the optimal choice. amide->choice3 Yes choice4 Use 2-Bromo-3-methylbenzaldehyde or 2-Chloro-3-formylbenzaldehyde amide->choice4 No choice2 Use this compound or 2-Chloro-3-formylbenzaldehyde

Caption: A flowchart to guide building block selection.

Conclusion

This compound stands out as a highly versatile and robust building block for a wide range of synthetic applications. While comparable to its alternatives in simple transformations like reductive amination and Wittig reactions, its true strength lies in its trifunctional nature. The presence of the bromine atom allows for reliable Suzuki cross-coupling reactions, and the methyl ester provides a valuable handle for further diversification. For complex synthetic routes that require sequential, multi-step modifications, this compound offers a strategic advantage over the other building blocks evaluated in this guide. Ultimately, the choice of building block should be guided by a thorough analysis of the entire synthetic route, taking into account factors such as cost, scalability, and the specific functional groups required in the final target molecule.

References

  • Journal of Medicinal Chemistry, 2011 , 54(21), 7573-7577. [Link]

  • Bioorganic & Medicinal Chemistry Letters, 2007 , 17(23), 6493-6498. [Link]

  • European Journal of Organic Chemistry, 2005 , 2005(13), 2995-3008. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of Methyl 2-bromo-3-formylbenzoate (CAS No. 750585-94-5), a halogenated aromatic compound. Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Part 1: Core Hazard Assessment and Personal Protective Equipment (PPE)

This compound, like many halogenated aromatic compounds, presents several potential hazards. Based on data from analogous structures, it should be handled as a substance that can cause skin, eye, and respiratory irritation.[1] The primary directive for disposal is to transfer it to an approved and licensed hazardous waste disposal facility.[2][3] Under no circumstances should this chemical be disposed of down the drain or in standard refuse.[4][5]

The Causality Behind PPE Selection: The molecular structure of this compound necessitates a multi-layered defense strategy. The aromatic ring and halogen group increase the likelihood of skin absorption and irritation, while the aldehyde group can be reactive. Therefore, PPE is chosen not just as a barrier, but as a specific countermeasure to the chemical's properties.

Table 1: Mandatory Personal Protective Equipment (PPE)

Body Area Required PPE Rationale & Self-Validating System
Eyes & Face Chemical safety goggles and a face shield Provides a complete barrier against splashes and potential vapors, which can cause serious eye irritation. The use of both ensures protection from direct and indirect exposure.
Hands Chemical-resistant nitrile or neoprene gloves Prevents direct skin contact. Before use, gloves must be inspected for any signs of degradation or perforation. After handling, gloves should be removed without touching the outer surface and disposed of as hazardous waste.[6]
Body Chemically resistant lab coat or apron Protects against accidental spills on clothing and skin. The lab coat must remain buttoned to provide full coverage.

| Respiratory | Use only in a certified chemical fume hood | Ensures adequate ventilation and prevents the inhalation of any dust or vapors.[2][7] The functionality of the fume hood should be verified before any work begins. |

Part 2: Waste Segregation and In-Lab Collection Protocol

The foundational principle of disposing of this compound is its classification as a halogenated organic waste .[8][9][10] This classification is non-negotiable and dictates its entire disposal pathway.

The Causality Behind Segregation: Halogenated waste streams are treated via high-temperature incineration to ensure the complete destruction of the carbon-halogen bonds, which prevents the formation of highly toxic dioxins and furans.[11][12] Mixing this waste with non-halogenated solvents contaminates the entire volume, leading to significantly higher disposal costs and regulatory complexity.[13] Furthermore, mixing with incompatible chemicals, such as strong oxidizing agents or bases, could trigger a hazardous reaction within the waste container.[14][4]

Step-by-Step Collection Methodology
  • Container Selection: Obtain a designated hazardous waste container made of a compatible material (e.g., high-density polyethylene or glass) with a secure, vapor-tight screw cap.[4][15] Ensure the container is clean and dry.

  • Pre-Labeling: Before adding any waste, affix a "Hazardous Waste" label.[16] Clearly write the full chemical name, "this compound," and list any other chemical constituents if it is part of a mixture.[5][9] Do not use abbreviations or chemical formulas.

  • Waste Transfer: Conduct all waste transfers inside a chemical fume hood. Carefully transfer the waste into the container, ensuring there is at least one inch of headspace to allow for expansion.[4]

  • Secure Closure: Tightly seal the container immediately after adding waste. Containers must remain closed at all times except when waste is actively being added.[4][13][9]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4][15] This area must be under the control of laboratory personnel and away from incompatible materials.

Part 3: Disposal Pathway and Decision Logic

The disposal of this compound is not a matter of choice but of regulatory mandate. The only acceptable path is through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[5][15] The material will ultimately be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

The Causality of Incineration: As a halogenated organic compound, the required disposal technology is high-temperature incineration.[17][18] Temperatures must be sufficiently high (often exceeding 1100°C for wastes with over 1% halogen content) to break the carbon-bromine bonds and oxidize the molecule completely.[11][12] The resulting acidic gases (like hydrogen bromide) are then neutralized and removed by scrubber systems.

Disposal Workflow Diagram

G cluster_lab In-Laboratory Operations cluster_ehs EHS / Contractor Logistics A Waste Generation (this compound) B Identify as HALOGENATED ORGANIC WASTE A->B C Select & Label Compatible Waste Container B->C D Segregate & Collect Waste in Fume Hood C->D E Securely Cap & Store in Satellite Accumulation Area (SAA) D->E F Schedule Waste Pickup with EHS Office E->F G Professional Transport to Licensed TSDF F->G H Final Disposition: High-Temperature Incineration G->H

Caption: Logical workflow for the disposal of this compound.

Part 4: Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action. These protocols are for minor spills (less than 500 ml) that can be managed by trained laboratory personnel.[19] For major spills, evacuate the area and contact emergency personnel immediately.[6][20]

Experimental Protocol: Minor Spill Cleanup
  • Alert & Isolate: Immediately alert personnel in the area. Restrict access and ensure the spill is not near an ignition source.

  • Don PPE: Wear the full PPE suite as detailed in Table 1.

  • Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[6] Work from the outside of the spill inward to prevent spreading.

  • Collection: Once the material is fully absorbed, use spark-proof tools to carefully scoop the mixture into a designated hazardous waste container.[19][20]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials, including gloves, must be placed in the hazardous waste container.[21]

  • Label & Dispose: Seal and label the container as "Spill Debris containing this compound." Dispose of it through the hazardous waste program.

  • Report: Report the incident to your laboratory supervisor and EHS office.[21]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[14][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[14][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

References

A Comprehensive Guide to the Safe Handling of Methyl 2-bromo-3-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-bromo-3-formylbenzoate is a halogenated aromatic compound with significant applications in synthetic chemistry.[1] Its molecular structure necessitates a rigorous and well-understood safety protocol to mitigate potential risks to laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound and structurally similar compounds are classified as irritants.[2][3][4] The primary hazards associated with this chemical are:

  • Skin Irritation: Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3]

A thorough risk assessment is the foundational step in any experimental plan involving this compound.[5] This involves not just recognizing the hazards, but also evaluating the specific experimental conditions, such as the quantity of material being used and the duration of the handling process, to determine the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to this compound.[6][7] The following table outlines the recommended PPE, emphasizing the causality behind each choice.

Protection Type Required PPE Rationale for Use
Eye and Face Protection Chemical safety goggles and a face shield.[1][8]Protects against splashes and airborne particles that can cause severe eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1][9]Prevents skin contact, which can lead to irritation.[1][3] The choice of glove material should be based on its resistance to the specific solvents being used.[10]
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.[1][11] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]Minimizes the inhalation of vapors or dust that can cause respiratory tract irritation.[1][3]

It is imperative to inspect all PPE for integrity before each use and to follow proper procedures for donning and doffing to prevent cross-contamination.[10][12]

Safe Handling Workflow: A Step-by-Step Operational Plan

A structured workflow is essential to ensure safety and experimental integrity.[5] The following diagram and procedural steps outline a comprehensive plan for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare Work Area (Fume Hood) gather_ppe 2. Don Appropriate PPE prep_area->gather_ppe gather_materials 3. Assemble Materials & Equipment gather_ppe->gather_materials weigh_transfer 4. Weigh & Transfer Chemical gather_materials->weigh_transfer reaction_setup 5. Perform Experimental Procedure weigh_transfer->reaction_setup decontaminate 6. Decontaminate Glassware & Surfaces reaction_setup->decontaminate segregate_waste 7. Segregate Halogenated Waste decontaminate->segregate_waste dispose 8. Dispose of Waste per Institutional Guidelines segregate_waste->dispose

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:

  • Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.[1][12] All necessary equipment should be placed within the fume hood.[1]

  • Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.[6]

  • Assemble Materials & Equipment: Gather all necessary chemicals, solvents, and glassware. Ensure everything is properly labeled.[5][6]

  • Weigh & Transfer Chemical: Carefully weigh and transfer the required amount of this compound. Use appropriate tools to minimize the risk of spills and dust generation.[1]

  • Perform Experimental Procedure: Conduct all experimental steps within the chemical fume hood.[1] Keep the sash at the lowest practical height.[12]

  • Decontaminate Glassware & Surfaces: After the procedure, decontaminate all glassware and surfaces that may have come into contact with the chemical using a suitable solvent (e.g., acetone) inside the fume hood.[1] Collect the rinsate as hazardous waste.[1]

  • Segregate Waste: It is crucial to collect halogenated organic waste separately from non-halogenated waste.[1] Use a designated and properly labeled waste container.[1]

  • Dispose of Waste: Follow your institution's specific hazardous waste disposal procedures.[1][2][3][4] Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[1]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[2][3][4] If skin irritation occurs, get medical advice/attention.[2][11]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][3][11] If the person feels unwell, call a poison center or doctor.[2][11]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[13][14]

  • Spills: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[15] Use absorbent paper dampened with the same solvent to clean up any remaining material.[15] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[14]

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are essential for maintaining a safe laboratory environment and protecting the ecosystem.

  • Storage: Store this compound in a dry, cool, and well-ventilated place.[2][3][11] Keep the container tightly closed and store it locked up.[2][3] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][11]

  • Disposal: All waste containing this compound must be disposed of as hazardous waste.[2][3][4] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[16]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Fisher Scientific. SAFETY DATA SHEET - Methyl 3-bromobenzoate.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 4-bromo-3-methylbenzoate. 2010-11-29.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromobenzoic acid.
  • Lab Manager. Ten Tips for Handling Hazardous Chemicals in a Lab. 2022-11-23.
  • Green World Group. Chemical Safety Best Practices in The Lab. 2023-12-22.
  • Camcode. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • Fisher Scientific. SAFETY DATA SHEET - Methyl 2-bromobenzoate.
  • CDH Fine Chemical. 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • TCI Chemicals. SAFETY DATA SHEET - Methyl Benzoate. 2025-01-15.
  • University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Health and Safety Authority (HSA). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
  • Storemasta Blog. Examples of PPE for Various Dangerous Goods Classes. 2025-07-02.
  • Fisher Scientific. SAFETY DATA SHEET - Methyl 4-bromo-3-methylbenzoate. 2010-11-29.
  • NOAA. METHYL-P-FORMYLBENZOATE - CAMEO Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.